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  • Product: ER-464195-01
  • CAS: 859218-37-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The Core Mechanism of Action of ER-464195-01

For Researchers, Scientists, and Drug Development Professionals Abstract ER-464195-01 is a novel, orally active small molecule inhibitor that targets the interaction between Calreticulin (CRT) and integrin α subunits (IT...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-464195-01 is a novel, orally active small molecule inhibitor that targets the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs). By disrupting this key protein-protein interaction, ER-464195-01 effectively suppresses leukocyte adhesion and infiltration into inflamed tissues. This mechanism has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD), suggesting a promising new therapeutic strategy for this chronic inflammatory condition. This technical guide provides a comprehensive overview of the mechanism of action of ER-464195-01, including its molecular target, signaling pathways, and supporting experimental data.

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A critical step in the pathogenesis of IBD is the recruitment and infiltration of leukocytes from the bloodstream into the intestinal tissue. This process is mediated by the adhesion of leukocytes to the vascular endothelium, a step governed by the activation of integrins on the leukocyte cell surface.

Calreticulin (CRT), a chaperone protein primarily located in the endoplasmic reticulum, has been identified as a key interaction partner for the activation of integrin α subunits. The interaction between CRT and ITGAs is crucial for the conformational changes that lead to integrin activation and subsequent cell adhesion. ER-464195-01 was identified through high-throughput screening as a potent inhibitor of the CRT-ITGA interaction.[1] This document details the molecular mechanism through which ER-464195-01 exerts its anti-inflammatory effects.

Core Mechanism of Action: Inhibition of Calreticulin-Integrin α Interaction

The primary mechanism of action of ER-464195-01 is the disruption of the binding between Calreticulin (CRT) and the cytoplasmic tails of integrin α subunits (ITGAs).[2]

Signaling Pathway:

Under inflammatory conditions, the interaction between CRT and ITGAs on leukocytes is enhanced, leading to integrin activation. Activated integrins bind to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells. This binding facilitates the adhesion and subsequent transmigration of leukocytes into the surrounding tissue, perpetuating the inflammatory cascade.

ER-464195-01 intervenes in this process by binding to CRT, thereby preventing its association with ITGAs. This inhibition of the CRT-ITGA interaction suppresses integrin activation, leading to a reduction in leukocyte adhesion and infiltration into inflamed sites. The downstream consequences include the downregulation of pro-inflammatory gene expression and a shift towards an anti-inflammatory microenvironment.[2]

Diagram of the Signaling Pathway:

Caption: Mechanism of action of ER-464195-01.

Quantitative Data

The inhibitory activity of ER-464195-01 has been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of ER-464195-01

AssayTarget InteractionIC50 (µM)
Cell-free binding assayCRT and ITGA α4 peptide0.17
Cell-free binding assayCRT and ITGA αL peptide0.36
Cell-free binding assayCRT and ITGA αM/α2/α5 peptide0.23
Leukocyte Adhesion AssayPMA-induced T cells to VCAM-10.15
Leukocyte Adhesion AssayfMLP-stimulated neutrophils to ICAM-10.19

Data sourced from ProbeChem.

Table 2: In Vivo Efficacy of ER-464195-01 in a Mouse Model of Colitis

Animal ModelTreatmentDosageOutcome
DSS-induced colitisProphylactic administration10 mg/kg/day (oral)Significantly attenuated body weight loss, disease activity index, and colon shortening.[1]
DSS-induced colitisTherapeutic administration5 mg/kg/day (oral)Significant amelioration of body weight loss, colon shortening, and disease activity index.[1]

Experimental Protocols

Detailed methodologies for the key experiments that elucidate the mechanism of action of ER-464195-01 are provided below. These protocols are based on the studies conducted by Ohkuro et al. (2018).

Cell-Free CRT-ITGA Binding Assay

This assay was utilized in the high-throughput screening to identify inhibitors of the CRT-ITGA interaction.

Methodology:

  • Recombinant Protein Expression: Recombinant GST-fused human CRT (amino acids 18-341) was expressed in E. coli and purified.

  • Peptide Synthesis: Biotinylated peptides corresponding to the cytoplasmic tails of human integrin α subunits (ITGA α4, αL, and αM/α2/α5) were synthesized.

  • Assay Procedure:

    • The assay was performed in 384-well plates.

    • GST-CRT was immobilized on the plates.

    • Biotinylated ITGA peptides were added to the wells in the presence of varying concentrations of ER-464195-01.

    • The binding of the biotinylated peptides to the immobilized CRT was detected using streptavidin-alkaline phosphatase and a chemiluminescent substrate.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Leukocyte Adhesion Assay

This assay measures the ability of ER-464195-01 to inhibit the adhesion of leukocytes to endothelial cell adhesion molecules.

Methodology:

  • Cell Culture: Human T-cell lines (e.g., Jurkat) and neutrophils are used. Endothelial cells are cultured to form a monolayer and activated with an inflammatory stimulus (e.g., TNF-α) to induce the expression of VCAM-1 and ICAM-1.

  • Leukocyte Labeling: Leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Adhesion Inhibition: Labeled leukocytes are pre-incubated with various concentrations of ER-464195-01.

  • Co-culture: The treated leukocytes are then added to the activated endothelial cell monolayer and incubated to allow for adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is determined by the reduction in fluorescence compared to the untreated control.

Workflow Diagram for Leukocyte Adhesion Assay:

Adhesion_Assay_Workflow start Start culture_leukocytes Culture & Label Leukocytes start->culture_leukocytes culture_endothelial Culture & Activate Endothelial Cells start->culture_endothelial end End treat_leukocytes Treat Leukocytes with ER-464195-01 culture_leukocytes->treat_leukocytes co_culture Co-culture Leukocytes and Endothelial Cells culture_endothelial->co_culture treat_leukocytes->co_culture wash Wash to Remove Non-adherent Cells co_culture->wash quantify Quantify Adhesion (Fluorescence) wash->quantify analyze Analyze Data (Calculate IC50) quantify->analyze analyze->end

References

Exploratory

what is ER-464195-01

An In-Depth Technical Guide to ER-464195-01: A Novel Calreticulin-Integrin Alpha Inhibitor for Inflammatory Bowel Disease For Researchers, Scientists, and Drug Development Professionals Abstract ER-464195-01 is a potent,...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ER-464195-01: A Novel Calreticulin-Integrin Alpha Inhibitor for Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-464195-01 is a potent, orally active small molecule inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs).[1][2][3] By disrupting this interaction, ER-464195-01 effectively suppresses the adhesion and infiltration of leukocytes, key drivers in the pathogenesis of Inflammatory Bowel Disease (IBD).[3][4] This guide provides a comprehensive overview of the technical details of ER-464195-01, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract characterized by leukocyte adhesion to the activated colonic microvascular endothelium, mediated by integrins.[3][4] Calreticulin (CRT), a calcium-binding chaperone protein, has been identified as a crucial partner in the activation of integrin α subunits.[3][5] The small molecule ER-464195-01 was identified through high-throughput screening as an inhibitor of the CRT-ITGA interaction.[6] It has demonstrated significant therapeutic potential in preclinical models of IBD by preventing leukocyte adhesion and subsequent inflammation.[1][4]

Physicochemical Properties

PropertyValue
IUPAC Name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine hydrochloride[1]
Synonyms ER 464195-01, ER464195-01[1]
CAS Number 859218-37-4 (HCl salt)[1]
Molecular Formula C23H39ClN2[1]
Molecular Weight 379.03 g/mol [1]

Mechanism of Action

ER-464195-01 functions by directly inhibiting the binding of Calreticulin (CRT) to the cytoplasmic tail of integrin α subunits (ITGAs).[2][3] This interaction is critical for maintaining the activated state of integrins, which is a prerequisite for leukocyte adhesion to vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1) on endothelial cells.[2][5] By disrupting the CRT-ITGA complex, ER-464195-01 reduces the adhesiveness of leukocytes, thereby preventing their infiltration into inflamed tissues.[4]

Signaling Pathway Diagram

ER_464195_01_Pathway cluster_leukocyte Leukocyte cluster_intervention cluster_outcome CRT Calreticulin (CRT) ITGA Integrin α Subunit (ITGA) CRT->ITGA Binding Adhesion Leukocyte Adhesion & Infiltration ITGA->Adhesion Activation VCAM1 VCAM-1 ICAM1 ICAM-1 Inflammation Inflammation Adhesion->Inflammation Leads to ER464195 ER-464195-01 ER464195->CRT Inhibits

Caption: Mechanism of action of ER-464195-01.

Quantitative In Vitro Efficacy

ER-464195-01 has demonstrated potent inhibition of the CRT-ITGA interaction and subsequent leukocyte adhesion in various in vitro assays.

AssayTargetIC50 (µM)
Cell-Free Binding Assay CRT and ITGA α40.17[2]
CRT and ITGA αL0.36[2]
CRT and ITGA αM/α2/α50.23[2]
Cell Adhesion Assay PMA-induced T-cell adhesion to VCAM-10.15[2]
fMLP-stimulated neutrophil adhesion to ICAM-10.19[2]

Quantitative In Vivo Efficacy

Prophylactic and therapeutic administration of ER-464195-01 has been shown to ameliorate disease severity in a dextran sodium sulfate (DSS)-induced colitis mouse model.[1][7]

Prophylactic Treatment in DSS-Induced Colitis
ParameterControl (DSS only)ER-464195-01 (10 mg/kg, p.o.)
Body Weight Change (Day 6) Significant LossAttenuated Loss[7]
Disease Activity Index (DAI) (Day 6) HighSignificantly Lower[7]
Colon Length (Day 6) ShortenedSignificantly Longer[7]

Experimental Protocols

High-Throughput Screening (HTS) Cell-Free Binding Assay

This assay quantifies the inhibitory effect of ER-464195-01 on the binding of biotinylated integrin α peptides to CRT.

  • Protein Expression and Purification: Human CRT is expressed as a maltose-binding protein fusion protein in E. coli and purified using an amylose resin column.[1]

  • Plate Coating: A 96-well plate is coated with the purified human CRT.[1]

  • Incubation: Biotinylated α integrin peptides (KVGFFKR, KAGFFKR, or KLGFFKR) are added to the CRT-coated wells in a 10 mM phosphate buffer (pH 7.4) in the presence of ER-464195-01 or vehicle control. The plate is incubated for 1 hour at room temperature.[1]

  • Detection: HRP-streptavidin is added to the wells. The amount of α integrin peptide bound to CRT is determined by measuring the absorbance at 450 nm.[1]

Jurkat T-Cell Adhesion Assay

This protocol assesses the effect of ER-464195-01 on the adhesion of activated T-cells to VCAM-1.

  • Cell Culture: Jurkat T-cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.[8]

  • Plate Coating: 96-well plates are coated with VCAM-1.

  • Cell Treatment: Jurkat cells are pre-incubated with varying concentrations of ER-464195-01.

  • Adhesion Induction: T-cell adhesion is induced by treatment with phorbol 12-myristate 13-acetate (PMA).[2]

  • Adhesion Assay: The treated Jurkat cells are added to the VCAM-1 coated wells and incubated. Non-adherent cells are removed by washing.

  • Quantification: The number of adherent cells is quantified, typically by measuring the fluorescence of pre-labeled cells.[9]

Neutrophil Adhesion Assay

This assay evaluates the impact of ER-464195-01 on the adhesion of stimulated neutrophils to ICAM-1.

  • Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood.[10]

  • Plate Coating: 96-well plates are coated with ICAM-1.

  • Cell Treatment: Isolated neutrophils are pre-incubated with various concentrations of ER-464195-01.

  • Adhesion Induction: Neutrophil adhesion is stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).[2]

  • Adhesion Assay: The treated neutrophils are added to the ICAM-1 coated wells and incubated. Non-adherent cells are washed away.

  • Quantification: Adherent neutrophils are quantified.

DSS-Induced Colitis Mouse Model

This in vivo model is used to assess the therapeutic efficacy of ER-464195-01 in a model of IBD.[2][11]

DSS_Colitis_Workflow cluster_setup Model Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 6) start Acclimatize Mice grouping Randomly Group Mice (Control, DSS, DSS + ER-464195-01) start->grouping dss_admin Administer 2% DSS in Drinking Water (Days 0-5) grouping->dss_admin drug_admin Administer ER-464195-01 (p.o.) or Vehicle Daily grouping->drug_admin monitoring Record Body Weight, Stool Consistency, and Rectal Bleeding (DAI) dss_admin->monitoring drug_admin->monitoring euthanasia Euthanize Mice monitoring->euthanasia analysis Measure Colon Length Perform Histology Conduct Transcriptome Analysis euthanasia->analysis

Caption: Experimental workflow for the DSS-induced colitis model.

  • Animal Model: C57BL/6 mice are typically used.[12]

  • Colitis Induction: Acute colitis is induced by administering 2% dextran sodium sulfate (DSS) in the drinking water for 5-7 days.[1][12]

  • Treatment: ER-464195-01 is administered orally (p.o.) at a dose of 10 mg/kg/day, either prophylactically (starting at the same time as DSS administration) or therapeutically (after the onset of colitis symptoms).[1][6]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[1][7]

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are excised. Colon length is measured as an indicator of inflammation. Colonic tissues are also collected for histological analysis and transcriptome analysis via RNA sequencing.[1][3]

Conclusion

ER-464195-01 represents a promising novel therapeutic agent for the treatment of IBD. Its targeted mechanism of inhibiting the Calreticulin-integrin α subunit interaction offers a specific approach to reducing leukocyte adhesion and infiltration, key pathological events in IBD. The potent in vitro and in vivo efficacy, coupled with its oral bioavailability, underscores its potential for further clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and evaluation of ER-464195-01 and other molecules targeting this pathway.

References

Foundational

An In-depth Technical Guide to ER-464195-01: A Novel Calreticulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract ER-464195-01 is a potent and orally active small molecule inhibitor of the interaction between calreticulin (CRT) and integrin α subunits (ITGAs)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-464195-01 is a potent and orally active small molecule inhibitor of the interaction between calreticulin (CRT) and integrin α subunits (ITGAs). This interaction is a critical step in the activation of integrins on leukocytes, mediating their adhesion to the vascular endothelium and subsequent infiltration into inflamed tissues. By disrupting the CRT-ITGA complex, ER-464195-01 effectively suppresses inflammatory responses. This technical guide provides a comprehensive overview of ER-464195-01, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway. The information presented herein is intended to support further research and development of ER-464195-01 as a potential therapeutic agent for inflammatory diseases, particularly inflammatory bowel disease (IBD).

Core Mechanism of Action

ER-464195-01 functions by specifically inhibiting the binding of calreticulin to the highly conserved KxGFFKR motif within the cytoplasmic tail of integrin α subunits. This disruption prevents the "inside-out" signaling required for integrin activation, thereby reducing the adhesiveness of leukocytes, such as T cells and neutrophils, to their respective ligands on endothelial cells, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This ultimately leads to a reduction in leukocyte infiltration at sites of inflammation.[1]

Quantitative Data

The inhibitory activity and in vivo efficacy of ER-464195-01 have been quantified in various assays.

ParameterDescriptionValueReference
IC₅₀ (CRT-ITGA α4) Half-maximal inhibitory concentration for the interaction between Calreticulin and Integrin α4 subunit peptide (KAGFFKR).0.17 µM[2]
IC₅₀ (CRT-ITGA αL) Half-maximal inhibitory concentration for the interaction between Calreticulin and Integrin αL subunit peptide (KVGFFKR).0.36 µM[2]
IC₅₀ (CRT-ITGA αM/α2/α5) Half-maximal inhibitory concentration for the interaction between Calreticulin and Integrin αM/α2/α5 subunit peptide (KLGFFKR).0.23 µM[2]
IC₅₀ (T-cell adhesion) Half-maximal inhibitory concentration for PMA-induced T cell adhesion to VCAM-1.0.15 µM[2]
IC₅₀ (Neutrophil adhesion) Half-maximal inhibitory concentration for fMLP-stimulated neutrophil adhesion to ICAM-1.0.19 µM[2]
In Vivo Efficacy (DSS Colitis) Oral administration of ER-464195-01 at 10 mg/kg/day significantly reduced disease severity in a mouse model of colitis.10 mg/kg/day[2]

Signaling Pathway

The binding of calreticulin to the cytoplasmic tail of integrin α subunits is a key event in the "inside-out" signaling cascade that leads to integrin activation and leukocyte adhesion. Disruption of this interaction by ER-464195-01 inhibits downstream signaling events, including the activation of focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), and the ERK/MAPK pathway, ultimately suppressing the expression of pro-inflammatory cytokines.

ER464195_01_Pathway cluster_leukocyte Leukocyte cluster_downstream Downstream Signaling cluster_endothelium Endothelial Cell CRT Calreticulin (CRT) ITGA Integrin α Subunit CRT->ITGA binds to KxGFFKR motif Adhesion Leukocyte Adhesion (to VCAM-1/ICAM-1) ITGA->Adhesion promotes ER464195 ER-464195-01 ER464195->CRT inhibits FAK FAK Activation Adhesion->FAK VCAM1_ICAM1 VCAM-1 / ICAM-1 Adhesion->VCAM1_ICAM1 interacts with Inflammation Inflammation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt ERK_MAPK ERK/MAPK Pathway FAK->ERK_MAPK Cytokines Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) PI3K_Akt->Cytokines ERK_MAPK->Cytokines Cytokines->Inflammation

Caption: Signaling pathway inhibited by ER-464195-01.

Experimental Protocols

In Vitro GST Pull-Down Assay for CRT-ITGA Interaction

This protocol details the procedure to assess the inhibitory effect of ER-464195-01 on the interaction between GST-fused Calreticulin (GST-CRT) and a synthetic peptide representing the cytoplasmic tail of Integrin α4 (ITGA4).

Materials:

  • Purified GST-CRT fusion protein

  • Biotinylated ITGA4 peptide (KAGFFKR)

  • Streptavidin-coated beads

  • ER-464195-01

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE apparatus and reagents

  • Western blotting apparatus and reagents

  • Anti-GST antibody

Procedure:

  • Immobilization of ITGA4 peptide: Incubate streptavidin-coated beads with the biotinylated ITGA4 peptide in binding buffer for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads three times with wash buffer to remove unbound peptide.

  • Binding reaction: Resuspend the peptide-coated beads in binding buffer. Add purified GST-CRT and varying concentrations of ER-464195-01 (or vehicle control). Incubate for 2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three times with wash buffer to remove unbound GST-CRT.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-GST antibody to detect the amount of bound GST-CRT.

T-Cell Adhesion Assay

This protocol describes the method to evaluate the effect of ER-464195-01 on the adhesion of activated T-cells to VCAM-1.

Materials:

  • Jurkat T-cells

  • Recombinant human VCAM-1

  • 96-well plates

  • Phorbol 12-myristate 13-acetate (PMA)

  • ER-464195-01

  • Calcein-AM (or other fluorescent cell stain)

  • Assay buffer (e.g., RPMI 1640)

  • Fluorescence plate reader

Procedure:

  • Plate coating: Coat the wells of a 96-well plate with VCAM-1 overnight at 4°C. Wash the wells with PBS to remove unbound VCAM-1.

  • Cell labeling: Label Jurkat T-cells with Calcein-AM according to the manufacturer's instructions.

  • Cell treatment: Pre-incubate the labeled T-cells with varying concentrations of ER-464195-01 (or vehicle control) for 30 minutes at 37°C.

  • Cell activation and adhesion: Add PMA to the cell suspension to a final concentration of 50 ng/mL to activate the T-cells. Immediately add the cell suspension to the VCAM-1 coated wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

Neutrophil Adhesion Assay

This protocol outlines the procedure to assess the impact of ER-464195-01 on the adhesion of stimulated neutrophils to ICAM-1.

Materials:

  • Human neutrophils (isolated from fresh blood)

  • Recombinant human ICAM-1

  • 96-well plates

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP)

  • ER-464195-01

  • Myeloperoxidase (MPO) assay kit (or other method for quantifying neutrophils)

  • Assay buffer (e.g., HBSS)

Procedure:

  • Plate coating: Coat the wells of a 96-well plate with ICAM-1 overnight at 4°C. Wash the wells with PBS.

  • Neutrophil isolation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.

  • Neutrophil treatment: Pre-incubate the isolated neutrophils with varying concentrations of ER-464195-01 (or vehicle control) for 30 minutes at 37°C.

  • Neutrophil stimulation and adhesion: Add fMLP to the neutrophil suspension to a final concentration of 1 µM to stimulate the neutrophils. Immediately add the cell suspension to the ICAM-1 coated wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Washing: Gently wash the wells with assay buffer to remove non-adherent neutrophils.

  • Quantification: Quantify the number of adherent neutrophils using an MPO assay according to the manufacturer's protocol.

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This protocol provides a general framework for inducing colitis in mice and evaluating the therapeutic efficacy of ER-464195-01. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • C57BL/6 mice (or other susceptible strain)

  • Dextran sodium sulfate (DSS), molecular weight 36,000-50,000

  • ER-464195-01

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Animal balance

  • Scoring system for disease activity index (DAI)

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the experiment.

  • Induction of colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment: On the same day as DSS administration begins (or as a therapeutic intervention after disease onset), start daily oral gavage of ER-464195-01 (e.g., 10 mg/kg) or vehicle control.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and analysis: At the end of the study period (e.g., day 7-10), euthanize the mice.

  • Endpoint analysis:

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.

    • Collect colon tissue for analysis of pro-inflammatory cytokine expression (e.g., by qPCR or ELISA).

Conclusion

ER-464195-01 represents a promising therapeutic candidate for inflammatory diseases by targeting the intracellular interaction between calreticulin and integrin α subunits. Its demonstrated in vitro potency and in vivo efficacy in a preclinical model of colitis highlight its potential for further development. The data and protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic applications of this novel calreticulin inhibitor. Further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in other models of inflammation, is warranted.

References

Exploratory

ER-464195-01: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract ER-464195-01 is a novel, orally active small molecule inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits. This interac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-464195-01 is a novel, orally active small molecule inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits. This interaction is crucial for the activation of integrins and subsequent leukocyte adhesion, a key process in the pathogenesis of inflammatory diseases. By disrupting the CRT-integrin α subunit binding, ER-464195-01 effectively suppresses the adhesiveness of T cells and neutrophils. Preclinical studies have demonstrated its therapeutic efficacy in animal models of inflammatory bowel disease (IBD), where it ameliorates disease severity by downregulating the expression of pro-inflammatory genes and promoting an anti-inflammatory environment. This technical guide provides a comprehensive overview of the biological activity of ER-464195-01, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. A critical step in the initiation and progression of IBD is the recruitment and infiltration of leukocytes from the bloodstream into the intestinal tissue. This process is mediated by the adhesion of leukocytes to the vascular endothelium, a step that is heavily dependent on the activation of integrin receptors on the leukocyte surface.

Calreticulin (CRT), a calcium-binding chaperone protein primarily located in the endoplasmic reticulum, has been identified as a key intracellular partner in the activation of integrin α subunits (ITGAs). The interaction between CRT and the cytoplasmic tail of ITGAs is thought to stabilize the high-affinity conformation of integrins, thereby promoting leukocyte adhesion and transmigration.

ER-464195-01 has emerged as a first-in-class inhibitor specifically targeting the CRT-ITGA interaction. This document details the preclinical biological activity of ER-464195-01, providing a valuable resource for researchers and drug development professionals interested in this novel therapeutic target for IBD and other inflammatory disorders.

Mechanism of Action

ER-464195-01 exerts its biological effects by directly inhibiting the binding of Calreticulin to the cytoplasmic domains of integrin α subunits. This disruption prevents the "inside-out" signaling required for integrin activation, leading to a reduction in leukocyte adhesiveness to endothelial adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). The consequent suppression of leukocyte infiltration into inflamed tissues forms the basis of its anti-inflammatory activity.

Signaling Pathway

ER-464195-01_Mechanism_of_Action CRT Calreticulin (CRT) ITGA Integrin α subunit (cytoplasmic tail) CRT->ITGA Binds & Activates Integrin_active Activated Integrin (High Affinity) ITGA->Integrin_active Conformational Change Integrin_inactive Inactive Integrin (Low Affinity) ITGA->Integrin_inactive Default State ER46419501 ER-464195-01 ER46419501->CRT Inhibits Adhesion_Molecules VCAM-1 / ICAM-1 Integrin_active->Adhesion_Molecules Binds to Adhesion Leukocyte Adhesion & Infiltration Integrin_inactive->Adhesion Reduced Adhesion Adhesion_Molecules->Adhesion

Caption: Mechanism of action of ER-464195-01.

Quantitative Data

The biological activity of ER-464195-01 has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of ER-464195-01
Target Interaction / ProcessAssay TypeIC50 (µM)Cell Types
Calreticulin and Integrin α4Cell-free binding assay0.17-
Calreticulin and Integrin αLCell-free binding assay0.36-
Calreticulin and Integrin αM/α2/α5Cell-free binding assay0.23-
T-cell adhesion to VCAM-1Cell-based adhesion assay0.15PMA-induced T cells
Neutrophil adhesion to ICAM-1Cell-based adhesion assay0.19fMLP-stimulated neutrophils

Data sourced from publicly available information on ER-464195-01.[1]

Table 2: In Vivo Efficacy of ER-464195-01 in a DSS-Induced Colitis Mouse Model
Treatment GroupDosageAdministration RouteKey Outcomes
Prophylactic10 mg/kg/dayOralSignificantly attenuated body weight loss, disease activity index (DAI), and colon shortening. Downregulated expression of pro-inflammatory genes.
Therapeutic5 mg/kg/dayOralSignificantly ameliorated body weight loss, colon shortening, and DAI score.
Therapeutic (T-cell transfer model)10 mg/kg/dayOralSignificantly improved body weight loss and stool consistency.

Data extracted from the study by Ohkuro et al., 2018.[2]

Experimental Protocols

In Vitro Calreticulin-Integrin α Subunit Binding Assay (HTS Cell-Free)

This protocol describes a high-throughput screening (HTS) cell-free binding assay to quantify the inhibitory effect of ER-464195-01 on the interaction between Calreticulin (CRT) and integrin α subunit peptides.[2]

Materials:

  • Recombinant human CRT (expressed as a maltose-binding protein fusion)

  • Biotinylated integrin α subunit peptides (e.g., KVGFFKR for α4, KAGFFKR for αL, KLGFFKR for αM/α2/α5)

  • 96-well plates

  • Phosphate buffer (PB), pH 7.4

  • ER-464195-01 or vehicle control (e.g., DMSO)

  • HRP-streptavidin

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with recombinant human CRT.

  • Wash the wells to remove unbound CRT.

  • Add the biotinylated integrin α subunit peptide to the CRT-coated wells.

  • Add ER-464195-01 at various concentrations or vehicle control to the wells.

  • Incubate for 1 hour at room temperature to allow for binding and inhibition.

  • Wash the wells to remove unbound peptides and compound.

  • Add HRP-streptavidin to each well and incubate to allow binding to the biotinylated peptides.

  • Wash the wells to remove unbound HRP-streptavidin.

  • Add the HRP substrate and incubate until a color change is observed.

  • Add the stop solution to quench the reaction.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition at each concentration of ER-464195-01 and determine the IC50 value.

Workflow for In Vitro Binding Assay

In_Vitro_Binding_Assay_Workflow start Start step1 Coat 96-well plate with recombinant CRT start->step1 step2 Add biotinylated integrin α peptide step1->step2 step3 Add ER-464195-01 or vehicle step2->step3 step4 Incubate (1 hr, RT) step3->step4 step5 Wash step4->step5 step6 Add HRP-streptavidin step5->step6 step7 Incubate & Wash step6->step7 step8 Add HRP substrate step7->step8 step9 Add stop solution step8->step9 step10 Measure absorbance (450 nm) step9->step10 end Calculate IC50 step10->end

Caption: Workflow for the in vitro CRT-integrin binding assay.

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This protocol outlines the induction of acute colitis in mice using DSS and the subsequent treatment with ER-464195-01 to evaluate its in vivo efficacy.[3][4][5][6][7]

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000

  • ER-464195-01

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Animal caging and husbandry supplies

  • Equipment for monitoring animal health (e.g., weighing scale)

  • Materials for sample collection and analysis (e.g., histology, qPCR)

Procedure:

Induction of Acute Colitis:

  • Acclimatize mice to the housing conditions for at least one week.

  • Provide mice with drinking water containing 2-5% (wt/vol) DSS for 5-7 consecutive days. The concentration and duration can be adjusted to achieve the desired severity of colitis. Control mice receive regular drinking water.

  • Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

Treatment:

  • Prophylactic Model: Administer ER-464195-01 (e.g., 10 mg/kg) or vehicle by oral gavage daily, starting from the first day of DSS administration.

  • Therapeutic Model: Begin daily oral administration of ER-464195-01 (e.g., 5 mg/kg) or vehicle after the onset of clinical signs of colitis (e.g., after 5 days of DSS).

Evaluation:

  • At the end of the study, euthanize the mice.

  • Measure the length of the colon.

  • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.

  • Collect colon tissue for gene expression analysis (e.g., qPCR) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other relevant markers.

Workflow for DSS-Induced Colitis Model

DSS_Colitis_Model_Workflow start Start acclimatize Acclimatize Mice start->acclimatize induce_colitis Induce Colitis: Administer DSS in drinking water (5-7 days) acclimatize->induce_colitis treatment_prophylactic Prophylactic Treatment: Oral gavage of ER-464195-01 or vehicle daily induce_colitis->treatment_prophylactic Prophylactic Model treatment_therapeutic Therapeutic Treatment: Oral gavage of ER-464195-01 or vehicle daily (after colitis onset) induce_colitis->treatment_therapeutic Therapeutic Model monitor Daily Monitoring: Body weight, DAI treatment_prophylactic->monitor treatment_therapeutic->monitor euthanize Euthanize Mice at Study End monitor->euthanize evaluation Evaluation: - Colon length - Histology - Gene expression euthanize->evaluation end Analyze Data evaluation->end

Caption: Workflow for the in vivo DSS-induced colitis model.

Conclusion

ER-464195-01 represents a promising therapeutic candidate for the treatment of IBD and potentially other inflammatory diseases driven by leukocyte infiltration. Its specific mechanism of action, targeting the intracellular interaction between Calreticulin and integrin α subunits, offers a novel approach to modulating the inflammatory response. The quantitative data from both in vitro and in vivo studies demonstrate its potent inhibitory activity and therapeutic efficacy in a relevant disease model. The detailed protocols provided in this guide should serve as a valuable resource for researchers seeking to further investigate the biological activity of ER-464195-01 and explore its full therapeutic potential. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

Foundational

ER-464195-01: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 859218-37-4 This technical guide provides an in-depth overview of ER-464195-01, a novel small molecule inhibitor of the Calreticulin (CRT)-Integrin α interaction. This document is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 859218-37-4

This technical guide provides an in-depth overview of ER-464195-01, a novel small molecule inhibitor of the Calreticulin (CRT)-Integrin α interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway in inflammatory diseases.

Introduction

ER-464195-01 is an orally active compound identified as a potent inhibitor of the interaction between Calreticulin (CRT) and the cytoplasmic tail of integrin α subunits (ITGAs).[1][2] This interaction is crucial for the activation of integrins and subsequent leukocyte adhesion and infiltration into inflamed tissues, a key pathological feature of inflammatory bowel disease (IBD).[1][2][3] By disrupting the CRT-ITGA binding, ER-464195-01 effectively suppresses the adhesiveness of T cells and neutrophils, thereby mitigating the inflammatory cascade.[1][2] Preclinical studies in mouse models of colitis have demonstrated its significant therapeutic efficacy, suggesting its potential as a novel therapeutic agent for IBD.[4][5]

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of ER-464195-01.

Table 1: In Vitro Inhibitory Activity of ER-464195-01

Target Interaction / ProcessAssay TypeIC50 (µM)Reference
Calreticulin - Integrin α4Cell-free binding assay0.17[1]
Calreticulin - Integrin αLCell-free binding assay0.36[1]
Calreticulin - Integrin αM/α2/α5Cell-free binding assay0.23[1]
T-cell adhesion to VCAM-1Cell-based adhesion assay0.15
Neutrophil adhesion to ICAM-1Cell-based adhesion assay0.19

Table 2: In Vivo Efficacy of ER-464195-01 in Mouse Models of Colitis

Colitis ModelAdministration RouteDosageStudy TypeKey FindingsReference
DSS-induced colitisOral10 mg/kg/dayProphylacticAttenuated body weight loss, reduced disease activity index, and prevented colon shortening.
DSS-induced colitisOral5 mg/kg/dayTherapeuticAmeliorated body weight loss, colon shortening, and the disease activity index score.
CD4+CD45RBhigh T-cell transferOralNot specifiedTherapeuticSignificantly improved body weight loss.

Mechanism of Action and Signaling Pathway

ER-464195-01 exerts its anti-inflammatory effects by directly targeting the interaction between Calreticulin and the highly conserved KxGFFKR motif in the cytoplasmic tail of integrin α subunits. This interaction is a critical intracellular event that promotes a high-affinity state of integrins on the leukocyte cell surface. Activated integrins then bind to their ligands, such as VCAM-1 and ICAM-1, on the vascular endothelium, facilitating leukocyte adhesion and transmigration into inflamed tissues. By inhibiting the initial CRT-ITGA binding, ER-464195-01 prevents the conformational changes required for integrin activation, thereby reducing leukocyte adhesion and subsequent inflammation.

ER-464195-01_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell CRT Calreticulin (CRT) Integrin_alpha Integrin α subunit (inactive) CRT->Integrin_alpha binds to Activated_Integrin Integrin α/β (active) Integrin_alpha->Activated_Integrin activates ER-464195-01 ER-464195-01 ER-464195-01->CRT inhibits binding VCAM_ICAM VCAM-1 / ICAM-1 Activated_Integrin->VCAM_ICAM binds to Leukocyte_Adhesion Leukocyte Adhesion & Transmigration Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->CRT activates Inflammation Inflammation Leukocyte_Adhesion->Inflammation leads to

Mechanism of action of ER-464195-01.

Experimental Protocols

Detailed experimental protocols for the key in vivo models are summarized below. Specific protocols for the in vitro binding assays were not available in the reviewed literature.

DSS-Induced Colitis Mouse Model

This model mimics the acute inflammation observed in ulcerative colitis.

  • Animals: C57BL/6 mice.

  • Induction of Colitis: Administration of 2-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.[2][5][6][7][8]

  • ER-464195-01 Administration:

    • Prophylactic: Oral gavage of 10 mg/kg/day initiated concurrently with DSS administration.

    • Therapeutic: Oral gavage of 5 mg/kg/day initiated after the onset of colitis symptoms.

  • Assessment of Colitis Severity:

    • Daily Monitoring: Body weight, stool consistency, and presence of blood in the stool are recorded to calculate the Disease Activity Index (DAI).

    • Post-mortem Analysis: Colon length and weight are measured. Histological analysis of the colon tissue is performed to assess inflammation, crypt damage, and cellular infiltration.

CD4+CD45RBhigh T-Cell Transfer Colitis Model

This model recapitulates the chronic, T-cell-mediated inflammation characteristic of Crohn's disease.

  • Recipient Mice: Immunodeficient mice, such as RAG-1 knockout or SCID mice.[1][4][9][10][11]

  • Cell Transfer:

    • Isolation of CD4+ T-cells from the spleens of healthy donor mice (e.g., C57BL/6).

    • Separation of the naive T-cell population (CD4+CD45RBhigh) using fluorescence-activated cell sorting (FACS).[9]

    • Intraperitoneal injection of the isolated CD4+CD45RBhigh T-cells into the recipient mice.[9]

  • Development of Colitis: Mice typically develop colitis within 5-8 weeks after T-cell transfer.[9][11]

  • ER-464195-01 Administration: Therapeutic oral administration is initiated after the development of colitis symptoms.

  • Assessment of Colitis Severity:

    • Monitoring: Body weight is monitored regularly.

    • Post-mortem Analysis: Histological examination of the colon is performed to evaluate the extent of inflammation.

Drug Development Considerations

Pharmacokinetics: Specific pharmacokinetic data for ER-464195-01, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain. As a piperazine derivative, it belongs to a class of compounds known for their favorable pharmacokinetic profiles.[6][7][10] Further studies are required to characterize the pharmacokinetic profile of ER-464195-01.

Toxicology: There is no publicly available information on the toxicology or safety profile of ER-464195-01.

Clinical Trials: A search of clinical trial registries did not identify any registered clinical trials for ER-464195-01.

Summary and Future Directions

ER-464195-01 is a promising preclinical candidate for the treatment of IBD. Its novel mechanism of action, targeting the intracellular activation of integrins via the Calreticulin-Integrin α interaction, offers a differentiated approach to modulating leukocyte adhesion and inflammation. The potent in vitro activity and significant in vivo efficacy in established colitis models underscore its therapeutic potential.

Future research should focus on a comprehensive characterization of its pharmacokinetic and safety profiles to support its advancement into clinical development. Further elucidation of the downstream signaling consequences of inhibiting the CRT-ITGA interaction in different immune cell subsets would also provide a more complete understanding of its immunomodulatory effects.

Experimental Workflow Diagram

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Characterization Start->In_Vitro_Studies Binding_Assay CRT-Integrin α Binding Assay In_Vitro_Studies->Binding_Assay Adhesion_Assay Leukocyte Adhesion Assay In_Vitro_Studies->Adhesion_Assay In_Vivo_Studies In Vivo Efficacy Studies Binding_Assay->In_Vivo_Studies Lead Candidate DSS_Model DSS-Induced Colitis Model In_Vivo_Studies->DSS_Model TCell_Model T-Cell Transfer Colitis Model In_Vivo_Studies->TCell_Model Data_Analysis Data Analysis DSS_Model->Data_Analysis TCell_Model->Data_Analysis PK_Tox_Studies Pharmacokinetics & Toxicology Studies Data_Analysis->PK_Tox_Studies Efficacy Demonstrated Clinical_Development Clinical Development PK_Tox_Studies->Clinical_Development Favorable Profile

General experimental workflow for ER-464195-01.

References

Exploratory

An In-depth Technical Guide to ER-464195-01: A Novel Calreticulin-Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals Abstract ER-464195-01 is a novel, orally active small molecule that functions as a potent inhibitor of the interaction between Calreticulin (CRT) and integr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-464195-01 is a novel, orally active small molecule that functions as a potent inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs). This inhibition effectively suppresses leukocyte adhesion, a critical process in the inflammatory cascade. Research has demonstrated the therapeutic potential of ER-464195-01 in animal models of inflammatory bowel disease (IBD), where it ameliorates disease severity by modulating immune responses. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to ER-464195-01.

Molecular Structure and Chemical Properties

ER-464195-01 is a piperazine derivative with the systematic IUPAC name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine hydrochloride.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Synonyms ER 464195-01; ER464195-01[1]
Chemical Formula C₂₃H₃₉ClN₂[1]
Molecular Weight 379.03 g/mol [1]
CAS Number 859218-37-4 (HCl salt); 859218-36-3 (free base)[1]
IUPAC Name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine hydrochloride[1]
InChI Key VODIOFXRKKWRHX-UHFFFAOYSA-N[1]
SMILES Code CC1(C)CC(C)(C)CC(C2=CC=CC=C2N3CCN(CCC)CC3)C1.[H]Cl[1]

Mechanism of Action: Inhibition of Calreticulin-Integrin Interaction

ER-464195-01 exerts its anti-inflammatory effects by specifically disrupting the binding of Calreticulin (CRT) to various integrin α subunits (ITGAs).[2][3] This interaction is a key step in the activation of integrins, which are cell surface receptors crucial for leukocyte adhesion to the vascular endothelium and subsequent infiltration into inflamed tissues. By inhibiting this interaction, ER-464195-01 effectively suppresses the adhesiveness of leukocytes, including T cells and neutrophils.[2][3]

The proposed signaling pathway and the inhibitory action of ER-464195-01 are depicted in the following diagram:

ER_464195_01_Pathway cluster_0 Leukocyte cluster_1 Intervention CRT Calreticulin (CRT) ITGA Integrin α subunit (ITGA) CRT->ITGA Binds to Adhesion Leukocyte Adhesion ITGA->Adhesion Promotes ER46419501 ER-464195-01 ER46419501->CRT Inhibits Binding

Mechanism of ER-464195-01 Action

In Vitro Efficacy: Quantitative Data

The inhibitory activity of ER-464195-01 has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) for the disruption of CRT binding to different integrin α subunits and for the inhibition of leukocyte adhesion are summarized below.

AssayTargetIC₅₀ (µM)Reference
CRT-Integrin Binding CRT and ITGA α40.17[2]
CRT and ITGA αL0.36[2]
CRT and ITGA αM/α2/α50.23[2]
Leukocyte Adhesion PMA-induced T cells to VCAM-10.15[2]
fMLP-stimulated neutrophils to ICAM-10.19[2]

In Vivo Efficacy in Inflammatory Bowel Disease Models

The therapeutic potential of ER-464195-01 has been evaluated in mouse models of inflammatory bowel disease (IBD), demonstrating its ability to ameliorate disease severity.

IBD ModelTreatmentKey FindingsReference
DSS-induced colitis Prophylactic oral administration (10 mg/kg/day)Significantly attenuated body weight loss, disease activity index, and colon length reduction. Downregulated the expression of pro-inflammatory genes.[1]
CD4+CD45RBhigh T-cell transfer colitis Therapeutic oral administration (10 mg/kg/day)Significantly improved body weight loss and stool consistency.[1]

Experimental Protocols

In Vitro GST Pull-Down Assay

This assay is used to demonstrate the direct inhibitory effect of ER-464195-01 on the binding of CRT to integrin α subunits.

Workflow:

Pull_Down_Workflow start Start: Prepare Reagents bait Immobilize GST-fused CRT (Bait) on Glutathione Beads start->bait prey Prepare Cell Lysate containing Integrin α subunits (Prey) start->prey incubate Incubate Bait with Prey in the presence of ER-464195-01 or Vehicle bait->incubate prey->incubate wash Wash beads to remove non-specific binding incubate->wash elute Elute bound proteins wash->elute analyze Analyze eluate by SDS-PAGE and Western Blotting for Integrin α subunits elute->analyze end End: Quantify Inhibition analyze->end

GST Pull-Down Assay Workflow

Detailed Methodology:

  • Bait Protein Preparation: Glutathione S-transferase (GST)-fused Calreticulin (CRT) is expressed and purified.

  • Immobilization: The GST-CRT fusion protein is immobilized on glutathione-sepharose beads.

  • Prey Protein Preparation: Cell lysates containing the target integrin α subunits are prepared.

  • Incubation: The immobilized GST-CRT is incubated with the cell lysate in the presence of varying concentrations of ER-464195-01 or a vehicle control.

  • Washing: The beads are washed multiple times with a suitable buffer to remove unbound proteins.

  • Elution: The bound protein complexes are eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting using antibodies specific for the integrin α subunit of interest. The intensity of the bands is quantified to determine the extent of inhibition.[2]

Cell Adhesion Assay

This assay measures the ability of ER-464195-01 to inhibit the adhesion of leukocytes to endothelial cell adhesion molecules.

Workflow:

Cell_Adhesion_Workflow start Start: Prepare Cells and Plates coat Coat microplate wells with VCAM-1 or ICAM-1 start->coat label_cells Label leukocytes (e.g., T cells, neutrophils) with a fluorescent dye start->label_cells add_cells Add treated leukocytes to the coated wells coat->add_cells treat_cells Pre-incubate labeled leukocytes with ER-464195-01 or Vehicle label_cells->treat_cells treat_cells->add_cells incubate Incubate to allow for cell adhesion add_cells->incubate wash Wash wells to remove non-adherent cells incubate->wash quantify Quantify adherent cells by measuring fluorescence wash->quantify end End: Calculate Percent Inhibition quantify->end

Cell Adhesion Assay Workflow

Detailed Methodology:

  • Plate Coating: 96-well microplates are coated with recombinant vascular cell adhesion molecule-1 (VCAM-1) or intercellular adhesion molecule-1 (ICAM-1).

  • Cell Preparation and Labeling: Leukocytes (e.g., PMA-stimulated T cells or fMLP-stimulated neutrophils) are labeled with a fluorescent dye, such as calcein-AM.

  • Treatment: The fluorescently labeled cells are pre-incubated with various concentrations of ER-464195-01 or a vehicle control.

  • Adhesion: The treated cells are added to the coated wells and incubated to allow for adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the treated wells to the control wells.[2]

Conclusion

ER-464195-01 represents a promising therapeutic candidate for the treatment of inflammatory diseases, particularly IBD. Its well-defined mechanism of action, involving the targeted inhibition of the Calreticulin-integrin interaction, provides a strong rationale for its development. The robust in vitro and in vivo data demonstrate its potential to modulate the inflammatory response by preventing leukocyte adhesion. Further investigation and clinical development of ER-464195-01 are warranted.

References

Foundational

An In-depth Technical Guide on the Therapeutic Potential of ER-464195-01

For Researchers, Scientists, and Drug Development Professionals Abstract ER-464195-01 is a novel, orally active small molecule inhibitor that disrupts the interaction between Calreticulin (CRT) and integrin α subunits (I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-464195-01 is a novel, orally active small molecule inhibitor that disrupts the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs). This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD) by modulating immune cell function and suppressing inflammatory responses. This document provides a comprehensive overview of ER-464195-01, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While the primary evidence for ER-464195-01's efficacy lies in IBD, the role of its target, Calreticulin, in cancer suggests a potential, albeit unexplored, avenue for oncological applications.

Core Compound Information

ParameterDetails
Compound Name ER-464195-01
Synonyms ER 464195-01, ER464195-01
Chemical Name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine hydrochloride[1]
CAS Number 859218-37-4 (HCl salt), 859218-36-3 (free base)[1]
Molecular Formula C23H39ClN2[1]
Molecular Weight 379.03 g/mol [1]
SMILES Code CC1(C)CC(C)(C)CC(C2=CC=CC=C2N3CCN(CCC)CC3)C1.[H]Cl[1]
Mechanism of Action Inhibitor of Calreticulin (CRT) binding to integrin α subunits (ITGAs)[2][3]

Therapeutic Potential and Mechanism of Action

ER-464195-01 exerts its therapeutic effects by specifically inhibiting the interaction between Calreticulin (CRT), a calcium-binding chaperone protein, and various integrin α subunits.[2][3] This interaction is crucial for the activation of integrins and subsequent adhesion and migration of leukocytes, which are key processes in the pathogenesis of inflammatory diseases such as IBD.[3]

Role in Inflammatory Bowel Disease (IBD)

In the context of IBD, the infiltration of leukocytes into the intestinal tissue, mediated by integrin-dependent adhesion to the vascular endothelium, is a critical step in the inflammatory cascade.[3] ER-464195-01, by disrupting the CRT-ITGA interaction, suppresses the adhesiveness of T cells and neutrophils.[3] This leads to a reduction in leukocyte infiltration into the colon, thereby ameliorating the severity of the disease. Preclinical studies in mouse models of colitis have shown that oral administration of ER-464195-01 leads to significant improvements in body weight, colon length, and histological scores of inflammation.[1] Furthermore, transcriptome analysis of colon samples from these models revealed that ER-464195-01 downregulates the expression of pro-inflammatory genes.[3]

Potential in Cancer Therapy

While the direct therapeutic efficacy of ER-464195-01 in cancer has not been reported, its target, Calreticulin, is a known modulator of tumorigenesis. CRT is often overexpressed in various tumor tissues compared to normal tissues.[4][5] The role of CRT in cancer is multifaceted, influencing processes such as cell proliferation, migration, and adhesion.[4][5] Therefore, inhibiting the interaction of CRT with its partners, such as integrins, could potentially impact tumor progression and metastasis. Further research is warranted to explore the anti-cancer potential of ER-464195-01.

Quantitative Data

The following tables summarize the key quantitative data for ER-464195-01 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of ER-464195-01
Target InteractionIC50 (µM)Assay Type
CRT and ITGA α40.17In vitro pull-down assay
CRT and ITGA αL0.36In vitro pull-down assay
CRT and ITGA αM/α2/α50.23In vitro pull-down assay
PMA-induced T cell adhesion to VCAM-10.15Cell adhesion assay
fMLP-stimulated neutrophil adhesion to ICAM-10.19Cell adhesion assay

Data sourced from Probechem Biochemicals product information sheet.[2]

Table 2: In Vivo Efficacy of ER-464195-01 in a DSS-Induced Colitis Mouse Model
Treatment GroupDosageChange in Body WeightColon LengthHistological Score
Vehicle-Significant LossShortenedSevere Inflammation
ER-464195-0110 mg/kg/day (oral)Markedly Reduced LossSignificantly LongerMarkedly Reduced

Data summarized from Ohkuro et al., 2018.[1][3]

Experimental Protocols

In Vitro GST Pull-Down Assay for CRT-ITGA Interaction

This protocol details the method used to assess the inhibitory effect of ER-464195-01 on the binding of GST-fused CRT to integrin α subunits.

  • Protein Preparation: Recombinant GST-fused Calreticulin and integrin α subunit proteins are expressed and purified.

  • Binding Reaction: GST-CRT is incubated with integrin α subunit proteins in a binding buffer in the presence of varying concentrations of ER-464195-01 or vehicle control.

  • Pull-Down: Glutathione-sepharose beads are added to the reaction mixture to pull down the GST-CRT and any bound proteins.

  • Washing: The beads are washed multiple times to remove non-specific binding.

  • Elution and Detection: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies specific for the integrin α subunits.

  • Quantification: The band intensities of the pulled-down integrin α subunits are quantified to determine the IC50 of ER-464195-01.

Cell Adhesion Assay

This protocol describes the method to evaluate the effect of ER-464195-01 on leukocyte adhesion to endothelial ligands.

  • Cell Culture: T cells (e.g., Jurkat) or neutrophils are cultured under standard conditions.

  • Plate Coating: 96-well plates are coated with VCAM-1 or ICAM-1.

  • Cell Treatment: Cells are pre-incubated with various concentrations of ER-464195-01 or vehicle control.

  • Stimulation: T cells are stimulated with PMA, and neutrophils are stimulated with fMLP to induce adhesion.

  • Adhesion: The treated and stimulated cells are added to the coated wells and allowed to adhere for a specified time.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified using a colorimetric assay (e.g., crystal violet staining) or by fluorescence. The IC50 is then calculated.

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This protocol outlines the in vivo model used to assess the therapeutic efficacy of ER-464195-01.

  • Animal Model: Male BALB/c mice are used.

  • Induction of Colitis: Mice are administered DSS in their drinking water for a defined period to induce colitis.

  • Treatment: ER-464195-01 is administered orally at a dose of 10 mg/kg/day, either prophylactically (before DSS administration) or therapeutically (after the onset of disease symptoms).

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised. Colon length is measured, and tissue samples are collected for histological analysis and gene expression studies (transcriptome analysis).

  • Scoring: Disease activity index (DAI) and histological scores are determined to assess the severity of colitis.

Visualizations

Signaling Pathway of ER-464195-01 Action

ER46419501_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leukocyte Leukocyte Integrin Integrin VCAM1_ICAM1 VCAM-1 / ICAM-1 (Endothelium) Integrin->VCAM1_ICAM1 Binds Adhesion_Migration Leukocyte Adhesion & Migration Integrin->Adhesion_Migration Leads to VCAM1_ICAM1->Adhesion_Migration CRT Calreticulin (CRT) CRT->Integrin Activates ER46419501 ER-464195-01 ER46419501->CRT Inhibits Interaction

Caption: Mechanism of action of ER-464195-01 in inhibiting leukocyte adhesion.

Experimental Workflow for In Vitro Pull-Down Assay

Pulldown_Workflow Start Prepare_Proteins Prepare GST-CRT & Integrin α subunits Start->Prepare_Proteins Incubate Incubate Proteins with ER-464195-01 or Vehicle Prepare_Proteins->Incubate Pull_Down Pull-Down with Glutathione Beads Incubate->Pull_Down Wash Wash Beads Pull_Down->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Western Blot Elute->Analyze Quantify Quantify & Calculate IC50 Analyze->Quantify End Quantify->End

Caption: Workflow for the GST pull-down assay to measure CRT-integrin interaction.

Logical Relationship of Therapeutic Effect in IBD

IBD_Logic IBD_Pathogenesis IBD Pathogenesis: Leukocyte Infiltration Leukocyte_Adhesion Leukocyte Adhesion & Migration IBD_Pathogenesis->Leukocyte_Adhesion CRT_ITGA_Interaction CRT-ITGA Interaction Integrin_Activation Integrin Activation CRT_ITGA_Interaction->Integrin_Activation Integrin_Activation->Leukocyte_Adhesion Therapeutic_Effect Therapeutic Effect: Reduced Colitis Leukocyte_Adhesion->Therapeutic_Effect Inhibition leads to ER46419501_Action ER-464195-01 ER46419501_Action->CRT_ITGA_Interaction Inhibits ER46419501_Action->Therapeutic_Effect

Caption: Logical flow of ER-464195-01's therapeutic effect in IBD.

References

Exploratory

ER-464195-01: A Novel Calreticulin-Integrin Antagonist for the Treatment of Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, presents a significant therapeutic c...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, presents a significant therapeutic challenge due to its complex and multifactorial pathogenesis. A key event in the inflammatory cascade of IBD is the excessive infiltration of leukocytes into the intestinal mucosa, a process mediated by the interaction of integrins on leukocytes with adhesion molecules on endothelial cells. ER-464195-01, a small molecule analogue of E6007, has emerged as a promising therapeutic candidate by targeting a novel mechanism to disrupt this leukocyte trafficking. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the evaluation of ER-464195-01 in colitis models.

Core Mechanism of Action: Inhibition of Calreticulin-Integrin α4 Interaction

ER-464195-01 exerts its anti-inflammatory effects through a unique mechanism of action: the inhibition of the interaction between calreticulin (CRT) and integrin α4 (ITGA4).[1] Calreticulin, a molecular chaperone, plays a crucial role in the activation of integrin α subunits, which is a prerequisite for leukocyte adhesion to the vascular endothelium.[1]

In the inflamed gut, the interaction between CRT and ITGA4 on the surface of leukocytes is significantly increased.[1] ER-464195-01 directly binds to calreticulin, leading to the dissociation of the CRT-ITGA4 complex.[1] This disruption prevents the activation of integrin α4, thereby suppressing the adhesion and subsequent infiltration of various leukocytes, including T-cells and neutrophils, into the inflamed intestinal tissue.[1][2] This targeted approach effectively dampens the inflammatory response at a critical early stage.

ER-464195-01_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell ITGA4 Integrin α4 (Inactive) Activated_ITGA4 Integrin α4 (Active) VCAM1 VCAM-1 ITGA4->VCAM1 No Adhesion CRT Calreticulin CRT->ITGA4 Binds & Activates ER-464195-01 ER-464195-01 ER-464195-01->CRT Binds & Inhibits Activated_ITGA4->VCAM1 Adhesion & Infiltration

Caption: Mechanism of ER-464195-01 Action.

Preclinical Efficacy in Dextran Sulfate Sodium (DSS)-Induced Colitis Models

The therapeutic potential of ER-464195-01 has been extensively evaluated in the dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used and well-characterized model that mimics many aspects of human ulcerative colitis. Both prophylactic and therapeutic administration of ER-464195-01 have demonstrated significant efficacy in ameliorating disease severity.

Prophylactic Treatment

Oral administration of ER-464195-01 as a prophylactic treatment has shown remarkable anti-inflammatory effects.[1] In mice receiving ER-464195-01 prior to and during DSS administration, there was a significant attenuation of body weight loss, a lower disease activity index (DAI), and a preservation of colon length compared to vehicle-treated controls.[3]

ParameterControl (No DSS)DSS + VehicleDSS + ER-464195-01 (10 mg/kg)
Body Weight Change (%) ~ 0%Significant LossAttenuated Loss
Disease Activity Index (DAI) 0Significantly IncreasedSignificantly Reduced
Colon Length (cm) NormalSignificantly ShortenedPreserved
Table 1: Summary of Prophylactic Efficacy of ER-464195-01 in DSS-Induced Colitis.
Therapeutic Treatment

When administered therapeutically to mice with established DSS-induced colitis, ER-464195-01 also demonstrated significant efficacy.[1] Treatment with ER-464195-01 led to a notable improvement in mucosal barrier injury and a marked reduction in the infiltration of inflammatory cells into the colonic mucosa.[1]

ParameterDSS + VehicleDSS + ER-464195-01 (5 mg/kg)
Body Weight Loss SevereSignificantly Ameliorated
Colon Shortening SevereSignificantly Ameliorated
Disease Activity Index (DAI) HighSignificantly Reduced
Table 2: Summary of Therapeutic Efficacy of ER-464195-01 in DSS-Induced Colitis.

Modulation of Inflammatory Gene Expression

Comprehensive gene expression analysis using RNA sequencing has revealed that ER-464195-01 significantly suppresses the expression of inflammatory cytokines and signaling factors that are upregulated in DSS-induced colitis.[1][2]

GeneDSS + VehicleDSS + ER-464195-01
Tnfa UpregulatedSignificantly Downregulated
Il1b UpregulatedSignificantly Downregulated
Il6 UpregulatedSignificantly Downregulated
Inflammatory Response Genes UpregulatedSignificantly Downregulated
Table 3: Effect of ER-464195-01 on Inflammatory Gene Expression in DSS-Induced Colitis.

Detailed Experimental Protocols

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)

  • Sterile, distilled water

  • Experimental mice (e.g., C57BL/6)

  • Animal balance

  • Drinking bottles

Procedure:

  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Solution Preparation: Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. Ensure the DSS is completely dissolved.

  • DSS Administration: Replace the regular drinking water with the DSS solution. For an acute colitis model, administer the DSS solution for 5-7 consecutive days.

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters (see Table 4).

  • Termination: At the end of the experimental period, euthanize the mice and collect colon tissues for further analysis.

  • Colon Length Measurement: Carefully excise the entire colon from the cecum to the anus and measure its length.

Disease Activity Index (DAI) Scoring:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormalNegative
1 1-5
2 5-10Loose StoolPositive
3 10-15
4 >15DiarrheaGross Bleeding
Table 4: Disease Activity Index (DAI) Scoring System.
Histological Analysis of Colitis

This protocol outlines the procedure for histological assessment of colonic inflammation.

Materials:

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Fixation: Fix the collected colon tissue in 10% formalin for 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation: Examine the stained sections under a light microscope.

  • Histological Scoring: Score the sections for the severity of inflammation, extent of injury, and crypt damage based on a standardized scoring system (see Table 5).

Histological Scoring System:

ParameterScoreDescription
Inflammation Severity 0None
1Mild
2Moderate
3Severe
Inflammation Extent 0None
1Mucosa
2Mucosa and Submucosa
3Transmural
Crypt Damage 0None
1Basal 1/3 damaged
2Basal 2/3 damaged
3Only surface epithelium intact
4Entire crypt and epithelium lost
Table 5: Histological Scoring System for Colitis.

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"Start" [label="Start:\nAnimal Acclimatization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DSS_Induction" [label="DSS-Induced Colitis\n(2-3% DSS in drinking water for 5-7 days)"]; "Treatment" [label="Treatment Groups:\n- Vehicle Control\n- ER-464195-01"]; "Monitoring" [label="Daily Monitoring:\n- Body Weight\n- Disease Activity Index (DAI)"]; "Termination" [label="Euthanasia & Tissue Collection"]; "Analysis" [label="Analysis:\n- Colon Length Measurement\n- Histological Scoring\n- RNA Sequencing"]; "End" [label="End:\nData Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "DSS_Induction"; "DSS_Induction" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Termination"; "Termination" -> "Analysis"; "Analysis" -> "End"; }

Caption: Experimental Workflow for Evaluating ER-464195-01.

Conclusion and Future Directions

ER-464195-01 represents a promising, orally active therapeutic candidate for inflammatory bowel disease with a novel mechanism of action. By specifically targeting the calreticulin-integrin α4 interaction, it effectively inhibits leukocyte infiltration into the inflamed gut, a critical step in the pathogenesis of colitis. Preclinical studies in the DSS-induced colitis model have demonstrated its potent anti-inflammatory and disease-modifying effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and similar compounds. Further research should focus on long-term efficacy and safety studies, as well as its potential in other inflammatory conditions driven by leukocyte trafficking. As an analogue of the clinical development candidate E6007, the findings for ER-464195-01 are expected to enhance and accelerate the development of new treatment options for patients with IBD.[1]

References

Foundational

ER-464195-01: A Technical Overview of a Novel Calreticulin Inhibitor for Inflammatory Bowel Disease Research

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the research applications of ER-464195-01, a small molecule inhibitor of calreticulin (CRT). This docu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of ER-464195-01, a small molecule inhibitor of calreticulin (CRT). This document summarizes the mechanism of action, key experimental findings, and available data for this compound, with a focus on its potential therapeutic application in inflammatory bowel disease (IBD).

Core Concepts: Mechanism of Action

ER-464195-01 is an orally active small molecule that functions by inhibiting the binding of calreticulin (CRT) to integrin α subunits (ITGAs).[1][2][3] CRT is a chaperone protein that plays a role in the activation of ITGAs, which are key mediators of leukocyte adhesion and migration.[1] By disrupting the CRT-ITGA interaction, ER-464195-01 effectively suppresses the adhesiveness of immune cells such as T cells and neutrophils.[1] This mechanism of action has been shown to reduce inflammation in animal models of colitis.[1][3]

The therapeutic potential of ER-464195-01 stems from its ability to modulate the inflammatory response. In mouse models of colitis, oral administration of the compound led to a reduction in disease severity, as evidenced by improvements in body weight, colon length, and histological scores.[3] Mechanistically, ER-464195-01 was found to suppress the production of pro-inflammatory cytokines and promote the polarization of anti-inflammatory macrophages.[3]

ER-464195-01 is also known to be an analogue of E6007, a compound that has been investigated in clinical trials for the treatment of ulcerative colitis.

Quantitative Data Summary

The following tables summarize the available quantitative data for ER-464195-01, primarily from in vitro binding and cell adhesion assays.

Table 1: In Vitro Inhibitory Activity of ER-464195-01 on Calreticulin-Integrin α Subunit Interaction

Integrin α SubunitIC50 (μM)
ITGA α40.17
ITGA αL0.36
ITGA αM/α2/α50.23

Data sourced from in vitro cell-free binding assays.[2]

Table 2: In Vitro Inhibitory Activity of ER-464195-01 on Leukocyte Adhesion

Cell TypeAdhesion MoleculeStimulantIC50 (μM)
T cellsVCAM-1PMA0.15
NeutrophilsICAM-1fMLP0.19

Data sourced from in vitro cell adhesion assays.[2]

Table 3: In Vivo Efficacy of ER-464195-01 in a DSS-Induced Colitis Mouse Model

ParameterTreatmentOutcome
Disease Severity10 mg/kg/day, oral administrationMarkedly reduced
Body Weight10 mg/kg/day, oral administrationImproved
Colon Length10 mg/kg/day, oral administrationImproved
Histological Scores10 mg/kg/day, oral administrationImproved

Qualitative summary of in vivo efficacy as detailed quantitative data is not publicly available.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the key experiments involving ER-464195-01 are not publicly available in the reviewed literature. The following are summaries of the methodologies used in the primary research publication by Ohkuro et al. (2018).

Cell-Free Calreticulin-Integrin Binding Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of ER-464195-01 on the interaction between CRT and various ITGA peptides. The general steps would have likely involved:

  • Immobilization: Recombinant CRT or ITGA peptides are coated onto a solid support, such as a microplate.

  • Binding Reaction: The corresponding binding partner (biotinylated or otherwise tagged) is added in the presence of varying concentrations of ER-464195-01.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to reach equilibrium.

  • Washing: Unbound reagents are removed through a series of washing steps.

  • Detection: The amount of bound partner is quantified using a detection system appropriate for the tag (e.g., streptavidin-HRP for biotinylated proteins, followed by a colorimetric substrate).

  • Data Analysis: The signal is measured, and IC50 values are calculated by fitting the data to a dose-response curve.

Leukocyte Adhesion Assay

This assay was used to assess the functional effect of ER-464195-01 on the adhesion of T cells and neutrophils to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), respectively. A likely protocol would include:

  • Cell Culture: T cells (e.g., Jurkat cells) and neutrophils are cultured and maintained.

  • Plate Coating: Microplate wells are coated with recombinant VCAM-1 or ICAM-1.

  • Cell Stimulation and Treatment: Leukocytes are pre-treated with various concentrations of ER-464195-01 before being stimulated with an appropriate agent (e.g., PMA for T cells, fMLP for neutrophils) to induce integrin activation and adhesion.

  • Adhesion: The treated and stimulated cells are added to the coated wells and allowed to adhere for a specific time.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified, typically by measuring the activity of an endogenous enzyme (e.g., acid phosphatase) or by using a fluorescent dye.

  • Data Analysis: The results are used to calculate the IC50 of ER-464195-01 for inhibiting cell adhesion.

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This in vivo model was used to evaluate the therapeutic efficacy of ER-464195-01 in a model of IBD. The general procedure is as follows:

  • Animal Model: Mice (e.g., C57BL/6) are administered DSS in their drinking water for a specified number of days to induce colitis.

  • Treatment: ER-464195-01 is administered orally to the mice, either prophylactically (before and during DSS administration) or therapeutically (after the onset of colitis).

  • Monitoring: The mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and their colons are collected. The length of the colon is measured, and tissue samples are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.

  • Data Analysis: The data from the treated groups are compared to the untreated (DSS only) and control (no DSS) groups to determine the efficacy of ER-464195-01.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of ER-464195-01 and a generalized workflow for its in vitro evaluation.

ER_464195_01_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Integrin_alpha Integrin α (Inactive) Integrin_alpha_active Integrin α (Active) Integrin_alpha->Integrin_alpha_active Calreticulin Calreticulin (CRT) Calreticulin->Integrin_alpha Binds & Activates Adhesion_Molecule Adhesion Molecule (e.g., VCAM-1, ICAM-1) Integrin_alpha_active->Adhesion_Molecule Adhesion ER_464195_01 ER-464195-01 ER_464195_01->Calreticulin Inhibits Binding Inflammation Inflammation Adhesion_Molecule->Inflammation Leads to

Caption: Mechanism of action of ER-464195-01 in inhibiting leukocyte adhesion.

In_Vitro_Evaluation_Workflow cluster_binding_assay Cell-Free Binding Assay cluster_adhesion_assay Cell-Based Adhesion Assay Reagents Recombinant CRT & Integrin α Peptides Compound_Titration ER-464195-01 Titration Reagents->Compound_Titration Binding_Reaction Binding Reaction & Detection Compound_Titration->Binding_Reaction IC50_Calculation_Binding IC50 Calculation Binding_Reaction->IC50_Calculation_Binding Cells Leukocytes (T cells, Neutrophils) Compound_Treatment ER-464195-01 Treatment Cells->Compound_Treatment Stimulation_Adhesion Stimulation & Adhesion to VCAM-1/ICAM-1 Compound_Treatment->Stimulation_Adhesion Quantification Quantification of Adherent Cells Stimulation_Adhesion->Quantification IC50_Calculation_Adhesion IC50 Calculation Quantification->IC50_Calculation_Adhesion

Caption: Generalized workflow for the in vitro evaluation of ER-464195-01.

Other Research Applications

Based on the available literature, the primary research application of ER-464195-01 has been in the context of inflammatory bowel disease. While the inhibition of calreticulin has been explored in other therapeutic areas such as oncology and autoimmune diseases, there is no specific public data on the use of ER-464195-01 in these other indications.[4][5][6][7][8] The role of calreticulin in various cellular processes suggests that its inhibitors could have broader therapeutic potential.[4][5][6][7][8]

Conclusion

ER-464195-01 is a promising research compound that has demonstrated a clear mechanism of action as a calreticulin-integrin interaction inhibitor with therapeutic potential in preclinical models of inflammatory bowel disease. Further research is warranted to fully elucidate its therapeutic potential, explore its utility in other inflammatory and autoimmune conditions, and to provide more detailed quantitative and protocol-driven data to the scientific community.

References

Exploratory

ER-464195-01: A Scientific Literature Review

An In-depth Technical Guide on the Calreticulin-Integrin α Inhibitor This technical guide provides a comprehensive review of the available scientific literature on ER-464195-01, a small molecule inhibitor targeting the i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Calreticulin-Integrin α Inhibitor

This technical guide provides a comprehensive review of the available scientific literature on ER-464195-01, a small molecule inhibitor targeting the interaction between calreticulin (CRT) and integrin α subunits (ITGAs). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound, particularly in the context of inflammatory bowel disease (IBD).

Core Concepts and Mechanism of Action

ER-464195-01 is an orally active small molecule that has been identified as a potent inhibitor of the binding between calreticulin (CRT) and integrin α subunits (ITGAs).[1] CRT, a calcium-binding chaperone protein, is known to partner with ITGAs to mediate leukocyte adhesion and migration, a critical process in the pathogenesis of inflammatory conditions such as IBD.[1][2] By disrupting the CRT-ITGA interaction, ER-464195-01 effectively suppresses the adhesiveness of T cells and neutrophils.[1] This mechanism leads to a reduction in leukocyte infiltration into inflamed tissues, thereby ameliorating the severity of IBD in animal models.[1][2]

Quantitative Data

The following tables summarize the key quantitative data reported for ER-464195-01 in the scientific literature.

Table 1: In Vitro Inhibitory Activity of ER-464195-01

Target Interaction/AssayIC50 (µM)Reference
CRT binding to ITGA α40.17[3]
CRT binding to ITGA αL0.36[3]
CRT binding to ITGA αM/α2/α50.23[3]
PMA-induced T cell adhesion to VCAM-10.15[3]
fMLP-stimulated neutrophil adhesion to ICAM-10.19[3]

Table 2: In Vivo Efficacy of ER-464195-01 in Mouse Models of Colitis

ModelDosageKey FindingsReference
DSS-induced colitis (prophylactic)10 mg/kg/day (oral)Significantly attenuated body weight loss, disease activity index (DAI), and colon shortening.[4][5]
DSS-induced colitis (therapeutic)5 mg/kg/day (oral)Significant amelioration of body weight loss, colon shortening, and DAI score.[2]
CD4+CD45RBhigh T-cell transfer colitis (therapeutic)10 mg/kg/day (oral)Significantly improved body weight loss and stool consistency.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of ER-464195-01.

Cell Adhesion Assays

Objective: To determine the effect of ER-464195-01 on the adhesion of T cells and neutrophils to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), respectively.

Methodology:

  • Human T cells (e.g., Jurkat cells) or neutrophils are isolated and fluorescently labeled.

  • 96-well plates are coated with recombinant human VCAM-1 or ICAM-1.

  • The cells are pre-incubated with varying concentrations of ER-464195-01.

  • Cell adhesion is stimulated using phorbol 12-myristate 13-acetate (PMA) for T cells or N-formylmethionyl-leucyl-phenylalanine (fMLP) for neutrophils.

  • The stimulated cells are added to the coated wells and incubated.

  • Non-adherent cells are removed by washing.

  • The fluorescence of the adherent cells is measured using a plate reader.

  • IC50 values are calculated based on the dose-response curve.[3]

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

Objective: To evaluate the prophylactic and therapeutic efficacy of ER-464195-01 in a chemically-induced model of colitis.

Methodology:

  • Colitis is induced in mice (e.g., C57BL/6) by administering 2% (w/v) DSS in their drinking water for 5-7 days.[4][6]

  • Prophylactic Treatment: ER-464195-01 is administered orally once daily, starting from the same day as DSS administration.[4]

  • Therapeutic Treatment: ER-464195-01 is administered orally once daily, starting after the induction of colitis (e.g., day 5 of DSS exposure).[2]

  • Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[4]

  • At the end of the study, mice are euthanized, and the colon length is measured.

  • Colon tissues are collected for histological analysis to assess the degree of inflammation and tissue damage.[5]

In Situ Proximity Ligation Assay (PLA)

Objective: To visualize and quantify the interaction between CRT and ITGA4 in cells and tissues.

Methodology:

  • Jurkat cells are stimulated with PMA in the presence or absence of ER-464195-01.[2]

  • For tissue analysis, colon samples from control and DSS-treated mice (with or without ER-464195-01 treatment) are used.[2]

  • The cells or tissue sections are fixed and permeabilized.

  • Primary antibodies against CRT and ITGA4 are added.

  • PLA probes (secondary antibodies with attached DNA oligonucleotides) are added.

  • When the probes are in close proximity (indicating protein-protein interaction), the DNA strands are ligated and then amplified via rolling circle amplification.

  • The amplified DNA is detected using fluorescently labeled oligonucleotides.

  • The PLA signals (fluorescent dots) are visualized and quantified using fluorescence microscopy.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows associated with ER-464195-01.

ER_464195_01_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_intervention Therapeutic Intervention cluster_endothelium Endothelium CRT Calreticulin (CRT) ITGA Integrin α (ITGA) CRT->ITGA Binds to & Activates Adhesion Leukocyte Adhesion & Migration ITGA->Adhesion Mediates Inflammation Inflammation (e.g., IBD) Adhesion->Inflammation Contributes to ER46419501 ER-464195-01 ER46419501->CRT Inhibits Binding

Caption: Mechanism of action of ER-464195-01.

DSS_Colitis_Model_Workflow cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis DSS Administer 2% DSS in Drinking Water (5-7 days) DSS_Vehicle DSS + Vehicle DSS_ER46419501 DSS + ER-464195-01 (e.g., 5 or 10 mg/kg/day, p.o.) Control Control (No DSS) Daily Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) DSS_Vehicle->Daily DSS_ER46419501->Daily Endpoint Endpoint Analysis: - Colon Length - Histology Daily->Endpoint

Caption: Workflow for the DSS-induced colitis model.

Cell_Adhesion_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Coat Coat 96-well plate with VCAM-1 or ICAM-1 Incubate Incubate cells in coated wells Label Fluorescently label T cells or neutrophils Preincubate Pre-incubate cells with ER-464195-01 Label->Preincubate Stimulate Stimulate cells (PMA or fMLP) Preincubate->Stimulate Stimulate->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Measure Measure fluorescence of adherent cells Wash->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the cell adhesion assay.

References

Foundational

The Discovery and Preclinical Profile of ER-464195-01: A Novel Calreticulin-Integrin Antagonist for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract ER-464195-01 is a novel, orally active small molecule that has demonstrated significant therapeutic potential in preclinical models...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ER-464195-01 is a novel, orally active small molecule that has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD). Identified through high-throughput screening of Eisai Co., Ltd.'s chemical library, ER-464195-01 is an analog of E6007 and functions as a potent inhibitor of the interaction between calreticulin (CRT) and integrin α subunits.[1] This interaction is crucial for the activation of integrins and subsequent adhesion and infiltration of leukocytes into inflamed tissues, a key pathological feature of IBD. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of ER-464195-01, including detailed experimental protocols and a summary of its quantitative pharmacological data.

Introduction

Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. A central element in the pathogenesis of IBD is the excessive recruitment of leukocytes from the bloodstream into the intestinal mucosa. This process is mediated by the adhesion of leukocytes to the vascular endothelium, a step critically dependent on the activation of integrin receptors on the leukocyte surface.

Calreticulin (CRT), a chaperone protein primarily located in the endoplasmic reticulum, has been shown to translocate to the cell surface and interact with the cytoplasmic tails of integrin α subunits. This interaction is believed to play a pivotal role in maintaining integrins in a high-affinity, activated state, thereby promoting leukocyte adhesion and transmigration.

ER-464195-01 was discovered as a specific inhibitor of the CRT-integrin α interaction. By disrupting this key protein-protein interaction, ER-464195-01 offers a novel therapeutic strategy for IBD by targeting the early stages of leukocyte infiltration into the gut mucosa.

Discovery

ER-464195-01 was identified by Eisai Co., Ltd. through a high-throughput screening campaign aimed at discovering small molecules that could disrupt the interaction between calreticulin and integrin α4 (ITGA4).[1] This screening of Eisai's extensive compound library led to the identification of a lead compound, E6007, and its subsequent analog, ER-464195-01, which exhibited potent inhibitory activity.

Mechanism of Action

ER-464195-01 exerts its anti-inflammatory effects by directly interfering with the binding of calreticulin to the cytoplasmic domain of integrin α subunits on leukocytes. This disruption prevents the "inside-out" signaling required for integrin activation, keeping the integrins in a low-affinity state. As a result, the adhesion of leukocytes to vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1) on the endothelial surface is significantly reduced. This leads to a decrease in the infiltration of pathogenic T cells and neutrophils into the intestinal tissue, thereby ameliorating inflammation.

Signaling Pathway

The proposed signaling pathway for the action of ER-464195-01 is depicted below. Under inflammatory conditions, intracellular signals lead to the association of calreticulin with the cytoplasmic tail of integrin α subunits. This interaction stabilizes the active conformation of the integrin heterodimer, promoting strong adhesion to its ligands on endothelial cells. ER-464195-01 binds to calreticulin, preventing its association with integrin α subunits. This leads to the integrin reverting to a low-affinity state, thus inhibiting leukocyte adhesion and extravasation.

ER-464195-01_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Inflammatory_Stimulus Inflammatory Stimulus Inside_Out_Signaling Inside-Out Signaling Inflammatory_Stimulus->Inside_Out_Signaling Calreticulin Calreticulin (CRT) Inside_Out_Signaling->Calreticulin Integrin_Active Integrin αβ (Active) Calreticulin->Integrin_Active Binds to Integrin α Integrin_alpha Integrin α (Inactive) Integrin_alpha->Integrin_Active Activation Adhesion Leukocyte Adhesion Integrin_Active->Adhesion ER_464195_01 ER-464195-01 ER_464195_01->Calreticulin Inhibits VCAM1_ICAM1 VCAM-1/ICAM-1 Adhesion->VCAM1_ICAM1 Binds to

Caption: Mechanism of action of ER-464195-01.

Quantitative Data

The preclinical efficacy of ER-464195-01 has been evaluated in various in vitro and in vivo models. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of ER-464195-01
Assay TargetIC50 (µM)
Calreticulin - Integrin α4 Interaction0.17
Calreticulin - Integrin αL Interaction0.36
Calreticulin - Integrin αM/α2/α5 Interaction0.23
PMA-induced T cell adhesion to VCAM-10.15
fMLP-stimulated neutrophil adhesion to ICAM-10.19
Table 2: In Vivo Efficacy of ER-464195-01 in a DSS-Induced Colitis Mouse Model
Treatment GroupDose (mg/kg, p.o.)Change in Body WeightColon Length (cm)Disease Activity Index (DAI)
Control-Gain~8.50
DSS-Loss~6.0>10
DSS + ER-464195-015Attenuated Loss~7.5~5
DSS + ER-464195-0110Attenuated Loss~8.0~4

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Calreticulin-Integrin Binding Assay

This assay quantifies the ability of ER-464195-01 to inhibit the interaction between recombinant calreticulin and the cytoplasmic domain of integrin α subunits.

Workflow:

Binding_Assay_Workflow Step1 1. Coat microplate wells with recombinant integrin α peptide. Step2 2. Block non-specific binding sites. Step1->Step2 Step3 3. Add GST-fused calreticulin with varying concentrations of ER-464195-01. Step2->Step3 Step4 4. Incubate to allow binding. Step3->Step4 Step5 5. Wash to remove unbound proteins. Step4->Step5 Step6 6. Add HRP-conjugated anti-GST antibody. Step5->Step6 Step7 7. Add substrate and measure chemiluminescence. Step6->Step7 Step8 8. Calculate IC50 values. Step7->Step8

Caption: In vitro CRT-Integrin binding assay workflow.

Methodology:

  • Coating: 96-well microplates are coated with 10 µg/mL of a synthetic peptide corresponding to the cytoplasmic tail of the integrin α subunit overnight at 4°C.

  • Blocking: Wells are washed with PBS and blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Compound Incubation: ER-464195-01 is serially diluted and added to the wells, followed by the addition of 1 µg/mL of GST-tagged recombinant human calreticulin.

  • Binding: The plate is incubated for 2 hours at room temperature to allow for the binding of calreticulin to the immobilized integrin peptide.

  • Washing: Wells are washed three times with PBS containing 0.05% Tween-20.

  • Detection: A horseradish peroxidase (HRP)-conjugated anti-GST antibody is added and incubated for 1 hour.

  • Signal Generation: After another wash step, a chemiluminescent substrate is added, and the luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Leukocyte Adhesion Assay

This assay measures the ability of ER-464195-01 to inhibit the adhesion of leukocytes to endothelial adhesion molecules.

Methodology:

  • Cell Culture: Human T cells (e.g., Jurkat) or isolated human neutrophils are used.

  • Plate Preparation: 96-well plates are coated with 5 µg/mL of recombinant human VCAM-1 or ICAM-1.

  • Cell Treatment: Leukocytes are pre-incubated with various concentrations of ER-464195-01 for 30 minutes.

  • Stimulation: T cells are stimulated with phorbol 12-myristate 13-acetate (PMA), and neutrophils are stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce integrin activation.

  • Adhesion: The treated and stimulated cells are added to the coated wells and allowed to adhere for 1 hour.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified using a fluorescent dye (e.g., Calcein-AM) or by measuring endogenous cellular phosphatase activity.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice

This is a widely used in vivo model to evaluate the efficacy of therapeutic agents for IBD.

Workflow:

DSS_Colitis_Workflow Step1 1. Acclimatize mice for 1 week. Step2 2. Induce colitis by administering 2-3% DSS in drinking water for 5-7 days. Step1->Step2 Step3 3. Administer ER-464195-01 or vehicle daily by oral gavage. Step2->Step3 Step4 4. Monitor body weight, stool consistency, and presence of blood daily (DAI score). Step3->Step4 Step5 5. At the end of the study, sacrifice mice and collect colon tissue. Step4->Step5 Step6 6. Measure colon length and perform histological analysis. Step5->Step6

Caption: DSS-induced colitis experimental workflow.

Methodology:

  • Animals: 8-10 week old male C57BL/6 mice are used.

  • Colitis Induction: Colitis is induced by providing the mice with drinking water containing 2-3% (w/v) DSS for a period of 5 to 7 days.

  • Treatment: ER-464195-01 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at doses of 5 and 10 mg/kg.

  • Monitoring: The severity of colitis is assessed daily by monitoring body weight, stool consistency, and the presence of fecal blood. These parameters are used to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the termination of the experiment, mice are euthanized, and the entire colon is excised. The length of the colon is measured, and tissue samples are collected for histological evaluation of inflammation, ulceration, and tissue damage.

Synthesis

Information regarding the specific synthetic route for ER-464195-01 (1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine) is proprietary to Eisai Co., Ltd. and is not publicly available in the reviewed literature.

Conclusion

ER-464195-01 represents a promising novel therapeutic candidate for the treatment of inflammatory bowel disease. Its unique mechanism of action, involving the inhibition of the calreticulin-integrin α interaction, targets a key step in the inflammatory cascade. The preclinical data demonstrate potent in vitro activity and significant in vivo efficacy in a relevant animal model of colitis. Further clinical investigation of compounds with this mechanism of action is warranted to determine their therapeutic potential in human IBD.

References

Exploratory

The Small Molecule ER-464195-01: A Potent Inhibitor of Calreticulin-Integrin Interaction for the Modulation of Inflammatory Responses

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the small molecule inhibitor ER-464195-01 and its interaction with its prim...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor ER-464195-01 and its interaction with its primary target protein, Calreticulin (CRT). ER-464195-01 has been identified as a potent inhibitor of the interaction between CRT and integrin α subunits, a key process in leukocyte adhesion and inflammatory responses. This document summarizes the available quantitative data on its inhibitory activity, details the experimental protocols used to characterize its function, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, drug discovery, and translational medicine who are interested in the therapeutic potential of targeting the CRT-integrin axis.

Introduction

Calreticulin (CRT) is a highly conserved endoplasmic reticulum (ER) chaperone protein that plays a critical role in calcium homeostasis and the quality control of newly synthesized glycoproteins. Beyond its intracellular functions, CRT can translocate to the cell surface of various cell types, including leukocytes, where it acts as a key regulator of cell adhesion and migration through its interaction with integrin α subunits. The binding of CRT to the highly conserved KxGFFKR motif in the cytoplasmic tail of integrin α subunits is a crucial step in the activation of integrins, leading to enhanced leukocyte adhesion to the vascular endothelium and subsequent infiltration into inflamed tissues.

The dysregulation of this process is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD). Therefore, the development of small molecule inhibitors that can disrupt the CRT-integrin interaction represents a promising therapeutic strategy for the treatment of such diseases. ER-464195-01 is a novel, orally active small molecule that has been shown to specifically inhibit the binding of CRT to integrin α subunits, thereby suppressing leukocyte adhesiveness and ameliorating inflammation in preclinical models.

Quantitative Data: Inhibitory Activity of ER-464195-01

The inhibitory potency of ER-464195-01 has been quantified through various in vitro assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different experimental setups.

Table 1: Inhibition of Calreticulin (CRT) and Integrin α Subunit Peptide Interaction

Integrin α Subunit PeptideAmino Acid SequenceIC50 (µM)[1]
Integrin α4 (ITGA4)KAGFFKR0.17
Integrin αL (ITGAL)KVGFFKR0.36
Integrin αM/α2/α5KLGFFKR0.23

Table 2: Inhibition of Leukocyte Adhesion to Endothelial Ligands

Cell TypeStimulusAdhesion LigandIC50 (µM)
T cellsPhorbol 12-myristate 13-acetate (PMA)VCAM-10.15[2]
NeutrophilsN-Formylmethionyl-leucyl-phenylalanine (fMLP)ICAM-10.19[2]

Signaling Pathway and Mechanism of Action

ER-464195-01 exerts its anti-inflammatory effects by directly targeting the interaction between Calreticulin and integrin α subunits on the surface of leukocytes. The following diagram illustrates the proposed signaling pathway and the point of intervention for ER-464195-01.

ER46419501_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium Integrin_alpha Integrin α Subunit Integrin_Activation Integrin Activation Integrin_alpha->Integrin_Activation Calreticulin Calreticulin (CRT) Calreticulin->Integrin_alpha Binds to KxGFFKR motif ER46419501 ER-464195-01 ER46419501->Calreticulin Inhibits Cell_Adhesion Cell Adhesion & Infiltration Integrin_Activation->Cell_Adhesion Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1) Cell_Adhesion->Adhesion_Molecules Binds to Inflammation Inflammation Cell_Adhesion->Inflammation

Mechanism of action of ER-464195-01.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of ER-464195-01. Disclaimer: These protocols are based on standard laboratory practices and information from the primary literature. Specific parameters may need to be optimized for individual laboratory conditions.

Cell-Free CRT-Integrin Binding Assay

This assay quantifies the ability of ER-464195-01 to inhibit the direct interaction between recombinant Calreticulin and synthetic peptides corresponding to the cytoplasmic tails of various integrin α subunits.

Cell_Free_Binding_Assay Start Start Coat_Plate Coat plate with streptavidin Start->Coat_Plate Add_Biotin_Peptide Add biotinylated integrin α peptide Coat_Plate->Add_Biotin_Peptide Wash1 Wash Add_Biotin_Peptide->Wash1 Add_GST_CRT Add GST-tagged Calreticulin & ER-464195-01 Wash1->Add_GST_CRT Incubate Incubate Add_GST_CRT->Incubate Wash2 Wash Incubate->Wash2 Add_Antibody Add HRP-conjugated anti-GST antibody Wash2->Add_Antibody Wash3 Wash Add_Antibody->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Measure_Absorbance Measure absorbance at 450 nm Add_Substrate->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the cell-free binding assay.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with streptavidin (5 µg/mL in PBS) overnight at 4°C.

  • Peptide Immobilization: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Add biotinylated integrin α subunit peptides (1 µg/mL in PBS) and incubate for 1 hour at room temperature.

  • Blocking: Wash the plate with PBST and block with 1% BSA in PBS for 1 hour at room temperature.

  • Binding Reaction: Wash the plate with PBST. Add a mixture of GST-tagged recombinant human Calreticulin (e.g., 1 µg/mL) and varying concentrations of ER-464195-01 (or vehicle control) in binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, pH 7.4). Incubate for 2 hours at room temperature.

  • Detection: Wash the plate with PBST. Add HRP-conjugated anti-GST antibody (e.g., 1:5000 dilution in PBST with 1% BSA) and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate with PBST. Add TMB substrate and incubate until a blue color develops. Stop the reaction with 2N H2SO4.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of ER-464195-01 and determine the IC50 value by non-linear regression analysis.

In Situ Proximity Ligation Assay (PLA)

This assay is used to visualize and quantify the interaction between Calreticulin and integrin α subunits in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture Jurkat T cells and seed them onto poly-L-lysine coated coverslips. Stimulate the cells with PMA (e.g., 50 ng/mL for 30 minutes) in the presence or absence of ER-464195-01 (e.g., 5 µM).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C.

  • Primary Antibody Incubation: Incubate with primary antibodies against Calreticulin (e.g., rabbit anti-CRT) and the specific integrin α subunit (e.g., mouse anti-integrin α4) overnight at 4°C.

  • PLA Probe Incubation: Wash the cells and incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

  • Ligation and Amplification: Wash and perform the ligation and amplification steps according to the manufacturer's protocol (e.g., Duolink In Situ Detection Reagents).

  • Imaging: Mount the coverslips with a mounting medium containing DAPI. Visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

  • Quantification: Quantify the number of PLA signals per cell using image analysis software.

In Vitro Leukocyte Adhesion Assay

This assay measures the ability of ER-464195-01 to inhibit the adhesion of activated leukocytes to immobilized endothelial adhesion molecules.

Adhesion_Assay_Workflow Start Start Coat_Plate Coat plate with VCAM-1 or ICAM-1 Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Label_Cells Label leukocytes with Calcein-AM Block_Plate->Label_Cells Pretreat_Cells Pre-treat cells with ER-464195-01 Label_Cells->Pretreat_Cells Activate_Cells Activate cells (PMA or fMLP) Pretreat_Cells->Activate_Cells Add_Cells_To_Plate Add cells to coated plate Activate_Cells->Add_Cells_To_Plate Incubate_Adhesion Incubate for adhesion Add_Cells_To_Plate->Incubate_Adhesion Wash_Non_Adherent Wash to remove non-adherent cells Incubate_Adhesion->Wash_Non_Adherent Measure_Fluorescence Measure fluorescence Wash_Non_Adherent->Measure_Fluorescence End End Measure_Fluorescence->End

Workflow for the in vitro leukocyte adhesion assay.

Methodology:

  • Plate Preparation: Coat a 96-well black, clear-bottom plate with recombinant human VCAM-1 or ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C. Wash with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Isolate human T cells or neutrophils from peripheral blood. Label the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.

  • Treatment and Activation: Resuspend the labeled cells in assay buffer (e.g., HBSS with Ca2+/Mg2+). Pre-incubate the cells with various concentrations of ER-464195-01 for 30 minutes. Activate the T cells with PMA (e.g., 50 ng/mL) or neutrophils with fMLP (e.g., 100 nM).

  • Adhesion: Add the treated and activated cells to the coated plate and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

  • Data Analysis: Calculate the percent inhibition of adhesion for each concentration of ER-464195-01 and determine the IC50 value.

Transcriptome Analysis in a DSS-Induced Colitis Mouse Model

This experiment evaluates the in vivo efficacy of ER-464195-01 and its effect on gene expression in a mouse model of inflammatory bowel disease.

Methodology:

  • Animal Model: Induce colitis in mice (e.g., C57BL/6) by administering dextran sodium sulfate (DSS) in their drinking water (e.g., 2-3% for 5-7 days).

  • Treatment: Administer ER-464195-01 (e.g., 10 mg/kg, oral gavage) or vehicle control daily to the mice during and/or after DSS administration.

  • Sample Collection: At the end of the study, sacrifice the mice and collect colon tissue.

  • RNA Extraction: Isolate total RNA from the colon tissue using a suitable method (e.g., TRIzol reagent followed by column purification).

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA (e.g., using a TruSeq RNA Library Prep Kit) and perform high-throughput sequencing on a platform such as an Illumina NovaSeq.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the mouse reference genome (e.g., mm10) using a splice-aware aligner like STAR.

    • Quantification: Quantify gene expression levels (e.g., as counts or TPM) using tools such as RSEM or featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes between the treatment and control groups using packages like DESeq2 or edgeR in R.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify modulated biological processes and signaling pathways.

Conclusion

ER-464195-01 is a promising small molecule inhibitor that effectively disrupts the interaction between Calreticulin and integrin α subunits. The quantitative data clearly demonstrate its potent inhibitory activity in both cell-free and cell-based assays. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action and therapeutic potential of ER-464195-01 and other molecules targeting the CRT-integrin axis. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding of its role in modulating leukocyte adhesion and inflammation. Further studies are warranted to explore the full clinical potential of this novel therapeutic approach for inflammatory diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for ER-464195-01: An Inhibitor of Calreticulin-Integrin Interaction

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is an experimental small molecule that functions as an orally active inhibitor of the interaction between Calreticulin (CRT) and i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is an experimental small molecule that functions as an orally active inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs).[1] This interaction is crucial for the activation of integrins, which mediate leukocyte adhesion to the vascular endothelium, a key process in the inflammatory cascade. By disrupting the CRT-ITGA binding, ER-464195-01 effectively suppresses the adhesiveness of immune cells such as T cells and neutrophils.[1] This mechanism of action makes ER-464195-01 a promising therapeutic candidate for inflammatory conditions, particularly inflammatory bowel disease (IBD). Preclinical studies in animal models of IBD have demonstrated its ability to ameliorate disease severity through both prophylactic and therapeutic administration.[1] Furthermore, transcriptome analysis of colon samples from these models has revealed that ER-464195-01 downregulates the expression of pro-inflammatory genes.[1]

Mechanism of Action: Signaling Pathway

ER-464195-01 targets the protein-protein interaction between Calreticulin (CRT) and the alpha subunits of integrins (ITGAs) on the surface of leukocytes. Under inflammatory conditions, the binding of CRT to ITGAs is a necessary step for the activation of integrins. Activated integrins on leukocytes, such as T cells and neutrophils, bind to their ligands on endothelial cells, including Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This binding facilitates the adhesion of leukocytes to the blood vessel wall and their subsequent migration into inflamed tissues. ER-464195-01 competitively inhibits the binding of CRT to ITGAs, thereby preventing integrin activation and blocking the downstream inflammatory cascade.

ER_464195_01_Pathway Mechanism of Action of ER-464195-01 cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell CRT CRT ITGAs ITGAs CRT->ITGAs Binds to & Activates Activated Integrins Activated Integrins ITGAs->Activated Integrins VCAM-1/ICAM-1 VCAM-1/ICAM-1 Activated Integrins->VCAM-1/ICAM-1 Binds to Leukocyte Adhesion & Migration Leukocyte Adhesion & Migration VCAM-1/ICAM-1->Leukocyte Adhesion & Migration ER-464195-01 ER-464195-01 ER-464195-01->CRT Inhibits Binding Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->CRT Inflammation Inflammation Leukocyte Adhesion & Migration->Inflammation

Caption: Signaling pathway illustrating the inhibitory action of ER-464195-01.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of ER-464195-01 and its efficacy in cellular adhesion assays.

Target InteractionIC50 (µM)
Calreticulin and ITGA α40.17
Calreticulin and ITGA αL0.36
Calreticulin and ITGA αM/α2/α50.23
Caption: In vitro inhibitory concentrations of ER-464195-01.
Cell Type and StimulusAdhesion MoleculeIC50 (µM)
PMA-induced T cellsVCAM-10.15
fMLP-stimulated neutrophilsICAM-10.19
Caption: Inhibition of leukocyte adhesion by ER-464195-01.

Experimental Protocols

In Vitro Leukocyte Adhesion Assay

This protocol details the methodology to assess the inhibitory effect of ER-464195-01 on T cell and neutrophil adhesion to their respective ligands.

Workflow Diagram:

Adhesion_Assay_Workflow Leukocyte Adhesion Assay Workflow Coat_Plate Coat 96-well plate with VCAM-1 or ICAM-1 Prepare_Cells Prepare T cells or neutrophils and label with fluorescent dye Coat_Plate->Prepare_Cells Pre-incubate Pre-incubate cells with ER-464195-01 Prepare_Cells->Pre-incubate Add_Cells Add cells to coated wells Pre-incubate->Add_Cells Incubate Incubate to allow adhesion Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify fluorescence Wash->Quantify Analyze Analyze data and determine IC50 Quantify->Analyze

Caption: Workflow for the in vitro leukocyte adhesion assay.

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well microplate with recombinant human VCAM-1 (for T cell adhesion) or ICAM-1 (for neutrophil adhesion) at a concentration of 5 µg/mL in PBS overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound protein.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation:

    • Isolate human T cells or neutrophils from peripheral blood using standard density gradient centrifugation methods.

    • For T cell adhesion, Jurkat T cells can be used as an alternative.

    • Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Inhibition and Adhesion:

    • Pre-incubate the fluorescently labeled cells with varying concentrations of ER-464195-01 or vehicle control for 30 minutes at 37°C.

    • For T cell adhesion, stimulate the cells with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) during the pre-incubation step.

    • For neutrophil adhesion, stimulate the cells with 100 nM N-Formylmethionyl-leucyl-phenylalanine (fMLP) just before adding to the plate.

    • Add 100 µL of the cell suspension to each well of the coated plate.

    • Incubate for 30 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of ER-464195-01.

In Vivo Murine Models of Colitis

ER-464195-01 has been evaluated in two standard murine models of inflammatory bowel disease: the Dextran Sodium Sulfate (DSS)-induced colitis model and the CD4+CD45RBhigh T-cell transfer model.

1. Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This model is used to induce acute colitis, and ER-464195-01 can be evaluated for both prophylactic and therapeutic efficacy.

Workflow Diagram:

DSS_Colitis_Workflow DSS-Induced Colitis Workflow cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment Pro_Administer_ER Administer ER-464195-01 (10 mg/kg, p.o.) Pro_Induce_Colitis Induce colitis with 2% DSS in drinking water Pro_Administer_ER->Pro_Induce_Colitis Monitor Monitor body weight, stool consistency, and rectal bleeding daily Pro_Induce_Colitis->Monitor Ther_Induce_Colitis Induce colitis with 2% DSS for 5 days Ther_Administer_ER Administer ER-464195-01 (5 mg/kg, p.o.) for 6 days Ther_Induce_Colitis->Ther_Administer_ER Ther_Administer_ER->Monitor Sacrifice Sacrifice mice and collect colon tissue Monitor->Sacrifice Analyze_Colon Measure colon length and perform histological analysis Sacrifice->Analyze_Colon Analyze_RNA Perform transcriptome analysis of colon tissue Analyze_Colon->Analyze_RNA

Caption: Workflow for the DSS-induced colitis model.

Protocol:

  • Animals: Use 8-12 week old male C57BL/6 mice.

  • Induction of Colitis: Administer 2% (w/v) DSS in the drinking water for 5-7 days.

  • Prophylactic Treatment:

    • Administer ER-464195-01 orally (p.o.) at a dose of 10 mg/kg once daily (q.d.), starting on the same day as DSS administration and continuing throughout the DSS treatment period.[1]

  • Therapeutic Treatment:

    • After 5 days of DSS administration, replace the DSS water with regular drinking water.

    • Begin oral administration of ER-464195-01 at a dose of 5 mg/kg once daily for 6 days.[1]

  • Monitoring and Analysis:

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

    • At the end of the experiment, sacrifice the mice and excise the colon.

    • Measure the colon length from the cecum to the anus.

    • Fix a portion of the colon in 10% buffered formalin for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Snap-freeze another portion of the colon in liquid nitrogen for subsequent RNA extraction and transcriptome analysis.

2. CD4+CD45RBhigh T-Cell Transfer Colitis Model

This model induces a chronic, T-cell-mediated colitis that more closely resembles Crohn's disease.

Protocol:

  • Animals: Use immunodeficient mice such as C.B-17 scid or Rag1-/- mice as recipients. Use congenic wild-type mice (e.g., BALB/c) as donors.

  • Cell Isolation and Transfer:

    • Isolate splenocytes from donor mice.

    • Purify CD4+ T cells using magnetic-activated cell sorting (MACS).

    • Sort the CD4+ T cells into CD4+CD45RBhigh and CD4+CD45RBlow populations using fluorescence-activated cell sorting (FACS).

    • Inject 5 x 10^5 CD4+CD45RBhigh T cells intraperitoneally into each recipient mouse.

  • Therapeutic Treatment:

    • Allow colitis to develop over 4-6 weeks.

    • Begin therapeutic treatment with ER-464195-01 at a dose of 10 mg/kg, administered orally once daily for 32 days.[1]

  • Monitoring and Analysis:

    • Monitor mice weekly for body weight loss and signs of colitis.

    • At the end of the treatment period, sacrifice the mice and perform analysis of the colon as described for the DSS model.

Transcriptome Analysis of Colon Tissue

This protocol provides a general outline for analyzing gene expression changes in the colon tissue of colitis models treated with ER-464195-01.

Protocol:

  • RNA Extraction:

    • Homogenize frozen colon tissue samples using a suitable method (e.g., bead beating or rotor-stator homogenizer).

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from high-quality RNA samples using a standard commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • Perform next-generation sequencing (NGS) on a suitable platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the mouse reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the ER-464195-01-treated group and the vehicle-treated control group.

    • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify biological processes modulated by ER-464195-01.

Conclusion

ER-464195-01 represents a novel therapeutic approach for inflammatory diseases by targeting the interaction between calreticulin and integrin α subunits. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant in vitro and in vivo models. The provided quantitative data and experimental workflows are intended to facilitate the design and execution of these studies.

References

Application

Application Notes and Protocols: ER-464195-01

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is a potent and orally active small molecule inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits. By d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a potent and orally active small molecule inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits. By disrupting this interaction, ER-464195-01 effectively suppresses the adhesiveness of leukocytes, such as T cells and neutrophils, which plays a crucial role in inflammatory responses. These characteristics make ER-464195-01 a promising therapeutic candidate for inflammatory bowel disease (IBD) and other inflammatory conditions.

This document provides detailed application notes and protocols for the solubility and use of ER-464195-01 in various experimental settings.

Physicochemical and Solubility Data

ER-464195-01 is available as a hydrochloride salt with the following properties:

PropertyValue
Chemical Formula C₂₃H₃₉ClN₂
Molecular Weight 379.03 g/mol
IUPAC Name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine hydrochloride
CAS Number 859218-37-4 (HCl salt)
Solubility in DMSO

The solubility of ER-464195-01 in dimethyl sulfoxide (DMSO) has been determined to be 10 mM.

SolventSolubility
DMSO10 mM

Biological Activity

ER-464195-01 functions by inhibiting the binding of Calreticulin (CRT) to the cytoplasmic tails of integrin α subunits (ITGAs). This interaction is a key step in the activation of integrins on the surface of leukocytes, which is necessary for their adhesion to the vascular endothelium and subsequent infiltration into inflamed tissues. By blocking this interaction, ER-464195-01 reduces leukocyte adhesion and mitigates the inflammatory cascade.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by ER-464195-01.

ER_464195_01_Pathway cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium Integrin_alpha Integrin α subunit Integrin_Activation Integrin Activation Integrin_alpha->Integrin_Activation Calreticulin Calreticulin (CRT) Calreticulin->Integrin_alpha Binds to ER_464195_01 ER-464195-01 ER_464195_01->Calreticulin Inhibits Adhesion Leukocyte Adhesion Integrin_Activation->Adhesion VCAM1_ICAM1 VCAM-1 / ICAM-1 Adhesion->VCAM1_ICAM1 Mediates binding to

Caption: Inhibition of Calreticulin-Integrin α interaction by ER-464195-01.

Experimental Protocols

Protocol 1: Preparation of ER-464195-01 Stock and Working Solutions in DMSO

This protocol describes the preparation of a 10 mM stock solution of ER-464195-01 in DMSO and its subsequent dilution to working concentrations.

Materials:

  • ER-464195-01 HCl (MW: 379.03 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh out 3.79 mg of ER-464195-01 HCl. b. Add 1 mL of anhydrous DMSO to the vial containing the compound. c. Vortex thoroughly until the compound is completely dissolved. d. Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer for your experiment. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium. c. Mix well by gentle pipetting or vortexing. d. Use the working solution immediately.

Protocol_1_Workflow Start Start Weigh Weigh 3.79 mg ER-464195-01 Start->Weigh Add_DMSO Add 1 mL DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store Store at -20°C Stock_Solution->Store Dilute Dilute to Working Concentration Stock_Solution->Dilute Working_Solution Working Solution Dilute->Working_Solution End End Working_Solution->End

Method

Application Notes and Protocols for ER-464195-01 Administration in a DSS Colitis Model

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the administration of ER-464195-01 in a dextran sulfate sodium (DSS)-ind...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of ER-464195-01 in a dextran sulfate sodium (DSS)-induced colitis mouse model. This document is intended for researchers, scientists, and professionals in drug development investigating novel therapeutics for inflammatory bowel disease (IBD).

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] A key pathological feature of IBD is the infiltration of leukocytes into the intestinal mucosa, a process mediated by the interaction of integrins on leukocytes with adhesion molecules on endothelial cells.[1][2] ER-464195-01 is an orally active small molecule that has been identified as a specific inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs).[1][2][3][4] By disrupting this interaction, ER-464195-01 effectively suppresses the adhesion and migration of leukocytes, thereby mitigating the inflammatory response in the colon.[1][3][4][5] Studies have demonstrated that both prophylactic and therapeutic administration of ER-464195-01 can ameliorate the severity of DSS-induced colitis in mice, highlighting its potential as a novel therapeutic strategy for IBD.[1][2][4]

Mechanism of Action of ER-464195-01 in IBD

ER-464195-01 functions by inhibiting the binding of Calreticulin (CRT) to integrin α subunits.[1][2][3][4] This interaction is crucial for the activation of integrins, which in turn is necessary for leukocyte adhesion to the vascular endothelium and subsequent infiltration into inflamed tissues.[1][2] By blocking the CRT-ITGA interaction, ER-464195-01 prevents the activation of leukocytes, thereby reducing their adhesion and migration to the site of inflammation in the colon.[4][5] This leads to a downregulation of pro-inflammatory gene expression and a reduction in the overall inflammatory response.[1][2][6]

ER-464195-01_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_activation Integrin Activation CRT Calreticulin (CRT) ITGA Integrin α (ITGA) CRT->ITGA Binds to & Activates VCAM1 VCAM-1 ITGA->VCAM1 Binds to ICAM1 ICAM-1 ITGA->ICAM1 Adhesion Leukocyte Adhesion & Migration ER464195 ER-464195-01 ER464195->CRT Binds to Inflammation Colonic Inflammation Adhesion->Inflammation DSS_Colitis_Experimental_Workflow cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment start_pro Day 0: Start DSS & ER-464195-01/Vehicle monitor_pro Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) start_pro->monitor_pro end_pro Day 5-7: Sacrifice & Tissue Collection monitor_pro->end_pro start_dss Day 0: Start DSS end_dss Day 5: Stop DSS, Start ER-464195-01/Vehicle start_dss->end_dss monitor_ther Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) end_dss->monitor_ther end_ther Day 11: Sacrifice & Tissue Collection monitor_ther->end_ther Inflammatory_Signaling_Pathway_in_Colitis DSS DSS Administration Epithelial_Damage Epithelial Barrier Damage DSS->Epithelial_Damage Leukocyte_Recruitment Leukocyte Recruitment (Mediated by CRT-ITGA) Epithelial_Damage->Leukocyte_Recruitment Proinflammatory_Cytokines Increased Pro-inflammatory Cytokine Expression Leukocyte_Recruitment->Proinflammatory_Cytokines Colitis Colitis Development Proinflammatory_Cytokines->Colitis ER464195 ER-464195-01 ER464195->Leukocyte_Recruitment Inhibits

References

Application

Application Notes and Protocols for Cell-Based Assays Using ER-464195-01

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is a potent and specific small molecule inhibitor of the interaction between Calreticulin (CRT) and the cytoplasmic domain of inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a potent and specific small molecule inhibitor of the interaction between Calreticulin (CRT) and the cytoplasmic domain of integrin α-subunits. This interaction is crucial for maintaining the active conformation of integrins, which are cell surface receptors that mediate cell-matrix and cell-cell adhesion. By disrupting the CRT-integrin interaction, ER-464195-01 effectively modulates integrin-dependent cellular functions, including cell adhesion, migration, and intracellular signaling. These application notes provide detailed protocols for cell-based assays to investigate the biological activity of ER-464195-01 and to elucidate its mechanism of action.

Mechanism of Action

Calreticulin, primarily known as an endoplasmic reticulum chaperone protein, also localizes to the cytoplasm where it binds to the highly conserved KXGFFKR motif in the cytoplasmic tail of integrin α-subunits. This binding is essential for the "inside-out" signaling that activates integrins, increasing their affinity for extracellular matrix (ECM) ligands or counter-receptors on other cells. ER-464195-01 competitively inhibits this interaction, thereby preventing integrin activation and subsequent downstream signaling cascades, such as intracellular calcium mobilization. This inhibitory action leads to a reduction in cell adhesion and migration, processes that are fundamental in various physiological and pathological conditions, including inflammation and cancer.

Data Presentation

Table 1: Inhibitory Activity of ER-464195-01

Assay TypeTarget InteractionCell Type/SystemIC50 (µM)Reference
In vitro pull-down assayCalreticulin and Integrin α4N/A0.17[1]
In vitro pull-down assayCalreticulin and Integrin αLN/A0.36[1]
In vitro pull-down assayCalreticulin and Integrin αM/α2/α5N/A0.23[1]
T-cell adhesion to VCAM-1PMA-induced T-cellsT-cells0.15[1]
Neutrophil adhesion to ICAM-1fMLP-stimulated neutrophilsNeutrophils0.19[1]

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand ECM Ligand / Counter-Receptor (e.g., VCAM-1, ICAM-1) Integrin Integrin α/β Heterodimer Ligand->Integrin Binding Activation Integrin Activation (High Affinity State) Integrin->Activation Inside-out Signaling CRT Calreticulin (CRT) CRT->Activation Stabilizes ER46419501 ER-464195-01 ER46419501->CRT Inhibits Interaction with Integrin Adhesion Cell Adhesion & Migration Activation->Adhesion Calcium Intracellular Ca²⁺ Mobilization Activation->Calcium cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat Coat Plate with VCAM-1 Block Block with BSA Coat->Block Adhere Add Cells to Coated Plate for Adhesion Block->Adhere Label Label T-cells with Calcein-AM Treat Treat Cells with ER-464195-01 & PMA Label->Treat Treat->Adhere Wash Wash Non-adherent Cells Adhere->Wash Read Read Fluorescence Wash->Read Analyze Calculate % Adhesion Read->Analyze

References

Method

Application Notes and Protocols: ER-464195-01 T-Cell Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is a specific, orally active small molecule inhibitor that targets the interaction between Calreticulin (CRT) and integrin α subun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a specific, orally active small molecule inhibitor that targets the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs).[1] This interaction is crucial for the activation of integrins and subsequent leukocyte adhesion to the vascular endothelium, a key process in the inflammatory cascade.[2] By disrupting the CRT-ITGA binding, ER-464195-01 effectively suppresses the adhesion and migration of leukocytes, including T-cells.[1][2] These application notes provide a detailed protocol for a T-cell adhesion assay to evaluate the inhibitory potential of ER-464195-01, along with relevant quantitative data and pathway diagrams.

Data Presentation

The inhibitory activity of ER-464195-01 on T-cell adhesion is summarized in the tables below. The data highlights its potency in blocking the interaction between T-cells and Vascular Cell Adhesion Molecule-1 (VCAM-1), a key adhesion molecule expressed on inflamed endothelial cells.

Table 1: In Vitro Inhibition of Calreticulin (CRT) Binding to Integrin α Subunits (ITGAs) by ER-464195-01 [1]

Target InteractionIC50 (µM)
CRT and ITGA α40.17
CRT and ITGA αL0.36
CRT and ITGA αM/α2/α50.23

Table 2: Inhibition of Stimulated Leukocyte Adhesion by ER-464195-01 [1]

Cell Type & StimulantAdhesion MoleculeIC50 (µM)
PMA-induced T-cellsVCAM-10.15
fMLP-stimulated neutrophilsICAM-10.19

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: Signaling pathway of T-cell adhesion and inhibition by ER-464195-01.

G prep_plate 1. Coat 96-well plate with VCAM-1 add_cells 5. Add T-cells to VCAM-1 coated plate prep_plate->add_cells prep_cells 2. Prepare T-cells (e.g., Jurkat) stimulate_cells 3. Stimulate T-cells with PMA prep_cells->stimulate_cells treat_cells 4. Treat T-cells with ER-464195-01 stimulate_cells->treat_cells treat_cells->add_cells incubate 6. Incubate to allow adhesion add_cells->incubate wash 7. Wash to remove non-adherent cells incubate->wash quantify 8. Quantify adherent cells wash->quantify

Caption: Experimental workflow for the T-cell adhesion assay.

Experimental Protocols

This section provides a detailed methodology for performing a T-cell adhesion assay to assess the efficacy of ER-464195-01. This protocol is based on established methods for studying integrin-mediated cell adhesion.

Materials and Reagents
  • Cells: Jurkat T-cells (or other suitable T-cell line or primary T-cells)

  • Adhesion Molecule: Recombinant Human VCAM-1/CD106

  • Inhibitor: ER-464195-01

  • Stimulant: Phorbol 12-myristate 13-acetate (PMA)

  • Plates: 96-well, flat-bottom, tissue culture-treated plates

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS)

  • Cell Labeling Dye: Calcein-AM or other suitable fluorescent dye

  • Detection Instrument: Fluorescence plate reader

Protocol

1. Plate Coating with VCAM-1

  • Dilute recombinant human VCAM-1 to a final concentration of 5 µg/mL in sterile PBS.

  • Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C.

  • The next day, aspirate the coating solution and wash each well three times with 200 µL of PBS.

  • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

  • Aspirate the blocking buffer and wash each well three times with 200 µL of PBS prior to adding the cells.

2. T-Cell Preparation and Labeling

  • Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.

  • Harvest the cells and wash them once with serum-free RPMI-1640.

  • Resuspend the cells at a density of 1 x 10^6 cells/mL in serum-free RPMI-1640.

  • Label the cells by adding Calcein-AM to a final concentration of 5 µM.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with serum-free RPMI-1640 to remove excess dye and resuspend in the same medium.

3. T-Cell Stimulation and Treatment

  • Prepare a stock solution of ER-464195-01 in DMSO and create a serial dilution in serum-free RPMI-1640 to achieve the desired final concentrations.

  • In a separate set of tubes, pre-treat the labeled Jurkat cells with various concentrations of ER-464195-01 or vehicle control (DMSO) for 30 minutes at 37°C.

  • Following the inhibitor treatment, stimulate the T-cells with PMA at a final concentration of 50 ng/mL for 15 minutes at 37°C to induce integrin activation.

4. Adhesion Assay

  • Carefully remove the final wash buffer from the VCAM-1 coated and blocked 96-well plate.

  • Add 100 µL of the stimulated and treated T-cell suspension (containing approximately 1 x 10^5 cells) to each well.

  • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.

  • After incubation, gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells. Be careful not to disturb the adherent cells.

  • After the final wash, add 100 µL of PBS to each well.

5. Quantification of Adherent Cells

  • Measure the fluorescence in each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

  • The fluorescence intensity is directly proportional to the number of adherent cells.

  • Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.

  • Plot the percentage of adhesion against the concentration of ER-464195-01 to determine the IC50 value.

Conclusion

The provided protocols and data demonstrate that ER-464195-01 is a potent inhibitor of T-cell adhesion. The T-cell adhesion assay described here is a robust method for evaluating the efficacy of compounds targeting the Calreticulin-integrin interaction and can be a valuable tool in the development of novel anti-inflammatory therapeutics. This assay can be adapted for other leukocyte types and adhesion molecules to further characterize the specificity and mechanism of action of potential drug candidates.

References

Application

Application Notes and Protocols for Neutrophil Migration Assay with ER-464195-01

For Researchers, Scientists, and Drug Development Professionals Introduction Neutrophil migration is a fundamental process in the innate immune response, where these leukocytes travel from the bloodstream to sites of inf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil migration is a fundamental process in the innate immune response, where these leukocytes travel from the bloodstream to sites of inflammation or infection. This directed movement, or chemotaxis, is orchestrated by a complex interplay of signaling molecules and cellular machinery. Dysregulation of neutrophil migration is implicated in various inflammatory diseases. ER-464195-01 is a small molecule inhibitor that disrupts the interaction between Calreticulin (CRT) and the cytoplasmic domains of integrin α subunits.[1][2][3] This interaction is crucial for the activation of integrins, which are cell adhesion molecules essential for leukocyte adhesion and subsequent migration.[1][2] These application notes provide a comprehensive protocol for utilizing ER-464195-01 in a neutrophil migration assay to investigate its inhibitory effects on chemoattractant-induced neutrophil migration.

Principle of the Assay

This protocol employs a Boyden chamber or Transwell® assay to assess the effect of ER-464195-01 on neutrophil chemotaxis. Neutrophils are placed in the upper chamber of the assay system, separated by a porous membrane from a chemoattractant in the lower chamber. The chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8), establishes a chemical gradient, stimulating the neutrophils to migrate through the pores of the membrane. ER-464195-01 is pre-incubated with the neutrophils to evaluate its ability to inhibit this migration. The number of migrated cells is quantified to determine the inhibitory potential of the compound.

Data Presentation

The following tables provide a template for presenting quantitative data from a neutrophil migration assay with ER-464195-01.

Table 1: Effect of ER-464195-01 on fMLP-Induced Neutrophil Migration

ER-464195-01 Concentration (µM)Chemoattractant (10 nM fMLP)Mean Migrated Cells (per high-power field)Standard Deviation% Inhibition
0 (Vehicle Control)+User-definedUser-defined0%
0.01+User-definedUser-definedUser-defined
0.1+User-definedUser-definedUser-defined
1+User-definedUser-definedUser-defined
10+User-definedUser-definedUser-defined
0 (No Chemoattractant)-User-definedUser-definedN/A

Table 2: Effect of ER-464195-01 on IL-8-Induced Neutrophil Migration

ER-464195-01 Concentration (µM)Chemoattractant (10 ng/mL IL-8)Mean Migrated Cells (per high-power field)Standard Deviation% Inhibition
0 (Vehicle Control)+User-definedUser-defined0%
0.01+User-definedUser-definedUser-defined
0.1+User-definedUser-definedUser-defined
1+User-definedUser-definedUser-defined
10+User-definedUser-definedUser-defined
0 (No Chemoattractant)-User-definedUser-definedN/A

Table 3: IC50 Values of ER-464195-01 on Neutrophil Functions

AssayChemoattractantIC50 (µM)Reference
Neutrophil Adhesion to ICAM-1fMLP0.19[3][4]
Neutrophil MigrationfMLPUser-defined
Neutrophil MigrationIL-8User-defined

Note: The IC50 for neutrophil migration is expected to be in a similar range to that of adhesion and should be determined experimentally.

Signaling Pathways

Neutrophil migration is a complex process initiated by chemoattractant binding to G-protein coupled receptors (GPCRs), leading to downstream signaling cascades that culminate in cytoskeletal rearrangement and cell movement. ER-464195-01 is hypothesized to interfere with this process by preventing the necessary integrin activation required for firm adhesion and subsequent migration.

G cluster_0 Chemoattractant Signaling cluster_1 Integrin Activation & Adhesion Chemoattractant fMLP / IL-8 GPCR FPR / CXCR1/2 Chemoattractant->GPCR binds G_Protein G-protein Activation GPCR->G_Protein activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Integrin_Activation Integrin Activation PI3K_Akt->Integrin_Activation inside-out signaling MAPK->Integrin_Activation inside-out signaling CRT Calreticulin (CRT) Integrin_alpha Integrin α subunit CRT->Integrin_alpha interacts with Integrin_alpha->Integrin_Activation required for Adhesion Adhesion to ICAM-1 Integrin_Activation->Adhesion Migration Neutrophil Migration Adhesion->Migration ER464195 ER-464195-01 ER464195->CRT inhibits binding

Caption: Signaling pathway of chemoattractant-induced neutrophil migration and the inhibitory action of ER-464195-01.

Experimental Workflow

A typical workflow for assessing the inhibitory effect of ER-464195-01 on neutrophil migration involves several key steps, from neutrophil isolation to data analysis.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Quantification cluster_3 Data Analysis A Isolate Human Neutrophils (e.g., Density Gradient Centrifugation) C Assess Neutrophil Viability and Purity A->C B Prepare ER-464195-01 and Chemoattractant Dilutions D Pre-incubate Neutrophils with ER-464195-01 or Vehicle B->D C->D F Add Pre-incubated Neutrophils to Upper Chamber D->F E Add Chemoattractant to Lower Chamber of Boyden Assay E->F G Incubate at 37°C, 5% CO2 (e.g., 60-90 minutes) F->G H Fix and Stain Migrated Cells on the Underside of the Membrane G->H I Quantify Migrated Cells (Microscopy) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Experimental workflow for the neutrophil migration assay with ER-464195-01.

Experimental Protocols

Materials and Reagents
  • Human whole blood (from healthy donors)

  • Density gradient medium (e.g., Ficoll-Paque™)

  • Dextran T500

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Bovine Serum Albumin (BSA)

  • ER-464195-01 (and a suitable vehicle, e.g., DMSO)

  • Chemoattractants: fMLP, IL-8

  • Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

  • Methanol

  • Giemsa or Diff-Quik™ stain

  • Microscope

  • Humidified incubator (37°C, 5% CO2)

Protocol 1: Isolation of Human Neutrophils
  • Blood Collection: Collect human whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., EDTA).

  • Density Gradient Centrifugation: Carefully layer the whole blood over an equal volume of density gradient medium in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

  • Layer Separation: After centrifugation, carefully aspirate and discard the upper layers containing plasma and mononuclear cells.

  • Erythrocyte Sedimentation: Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in HBSS. Add 1% Dextran T500 solution and mix gently. Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Leukocyte Collection: Carefully collect the leukocyte-rich supernatant.

  • RBC Lysis: Centrifuge the supernatant at 250 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in RBC Lysis Buffer for 5-10 minutes at room temperature to lyse any remaining red blood cells.

  • Washing: Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C. Wash the neutrophil pellet twice with cold HBSS.

  • Cell Counting and Viability: Resuspend the final neutrophil pellet in assay medium (e.g., RPMI 1640 with 0.5% BSA). Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.

Protocol 2: Neutrophil Migration (Boyden Chamber) Assay
  • Preparation of Reagents:

    • Prepare a stock solution of ER-464195-01 in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

    • Prepare working solutions of chemoattractants (e.g., 10 nM fMLP or 10 ng/mL IL-8) in the assay medium.

  • Assay Setup:

    • Add 200 µL of the chemoattractant solution to the lower wells of the Boyden chamber. For the negative control, add 200 µL of assay medium without the chemoattractant.

    • Carefully place the 5 µm pore size polycarbonate membrane over the lower wells.

    • Assemble the Boyden chamber.

  • Neutrophil Treatment:

    • Adjust the concentration of the isolated neutrophils to 1 x 10^6 cells/mL in the assay medium.

    • In separate tubes, pre-incubate the neutrophil suspension with various concentrations of ER-464195-01 or vehicle control for 30 minutes at 37°C.

  • Initiating Migration:

    • Add 50 µL of the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

  • Incubation:

    • Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, disassemble the chamber and carefully remove the membrane.

    • Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

    • Fix the membrane with methanol for 10 minutes.

    • Stain the migrated cells on the lower surface of the membrane with Giemsa or Diff-Quik™ stain.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells in at least five random high-power fields (400x magnification) for each condition.

  • Data Analysis:

    • Calculate the average number of migrated cells per high-power field for each condition.

    • Calculate the percentage of inhibition for each concentration of ER-464195-01 using the following formula: % Inhibition = [1 - (Migrated cells with inhibitor / Migrated cells with vehicle)] x 100

    • Plot the % inhibition against the log concentration of ER-464195-01 to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
Low neutrophil viability or purity Improper isolation techniqueEnsure careful layering during density gradient centrifugation. Minimize handling time and keep cells on ice when possible.
High background migration (in the absence of chemoattractant) Neutrophils are over-activatedHandle cells gently during isolation. Ensure all reagents are endotoxin-free.
Low migration towards chemoattractant Chemoattractant concentration is not optimalPerform a dose-response curve for the chemoattractant to determine the optimal concentration.
Incubation time is too short or too longOptimize the incubation time (typically between 60-120 minutes).
Neutrophils are not responsiveUse freshly isolated neutrophils from healthy donors.
High variability between replicates Inconsistent cell countingCount a sufficient number of fields and ensure consistent counting methodology.
Uneven cell distribution in the upper chamberEnsure the cell suspension is well-mixed before adding to the chamber.

Conclusion

This application note provides a detailed framework for investigating the inhibitory effects of ER-464195-01 on neutrophil migration. By disrupting the crucial interaction between calreticulin and integrin α subunits, ER-464195-01 presents a promising tool for studying the mechanisms of leukocyte migration and for the development of novel anti-inflammatory therapeutics. The provided protocols and data presentation templates are intended to guide researchers in designing and executing robust and reproducible experiments.

References

Method

Application Notes and Protocols for ER-464195-01: A Calreticulin-Integrin Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is a potent and specific small molecule inhibitor of the protein-protein interaction between Calreticulin (CRT) and the cytoplasmi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a potent and specific small molecule inhibitor of the protein-protein interaction between Calreticulin (CRT) and the cytoplasmic domain of integrin α subunits.[1][2] This interaction is crucial for the activation of integrins and subsequent downstream signaling pathways that mediate leukocyte adhesion, migration, and inflammation.[1][2] By disrupting the CRT-integrin α interaction, ER-464195-01 effectively suppresses the adhesiveness of leukocytes, such as T cells and neutrophils, and has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1][2] These application notes provide detailed protocols for utilizing ER-464195-01 in various in vitro laboratory settings to investigate its biological effects.

Mechanism of Action

ER-464195-01 directly interferes with the binding of Calreticulin to the highly conserved KxGFFKR motif within the cytoplasmic tail of integrin α subunits.[1] This disruption prevents the "inside-out" signaling required for integrin activation, thereby inhibiting the conformational changes that increase integrin affinity for their ligands on other cells, such as Vascular Cell Adhesion Molecule 1 (VCAM-1) and Intercellular Adhesion Molecule 1 (ICAM-1). The inhibition of this interaction leads to a reduction in leukocyte adhesion and migration, and a downregulation of pro-inflammatory gene expression.[1][2]

Data Presentation

Inhibitory Activity of ER-464195-01
Target InteractionAssay TypeIC50 (µM)Reference
Calreticulin - Integrin α4 (ITGA4)Cell-free binding assay0.17[1]
Calreticulin - Integrin αL (ITGAL)Cell-free binding assay0.36[1]
Calreticulin - Integrin αM/α2/α5Cell-free binding assay0.23[1]
PMA-induced T cell adhesion to VCAM-1Cell-based adhesion assay0.15[3]
fMLP-stimulated neutrophil adhesion to ICAM-1Cell-based adhesion assay0.19[3]

Experimental Protocols

In Vitro Leukocyte Adhesion Assay

This protocol is designed to assess the inhibitory effect of ER-464195-01 on leukocyte adhesion to endothelial cells or purified adhesion molecules.

Materials:

  • Leukocyte cell line (e.g., Jurkat for T cells, HL-60 for neutrophils)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or purified VCAM-1/ICAM-1

  • ER-464195-01 (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI-1640, EGM-2)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other fluorescent cell tracker)

  • Phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP)

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Endothelial Cell Culture (if applicable):

    • Seed HUVECs in a 96-well plate at a density that will form a confluent monolayer overnight.

    • On the day of the assay, treat the HUVEC monolayer with TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • Leukocyte Preparation:

    • Label leukocytes with Calcein-AM (2.5 µM) for 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess dye and resuspend in serum-free medium containing 0.5% BSA.

  • Inhibitor Treatment:

    • Pre-incubate the labeled leukocytes with various concentrations of ER-464195-01 (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Adhesion Stimulation and Incubation:

    • Add the pre-treated leukocytes to the HUVEC monolayer or VCAM-1/ICAM-1 coated wells.

    • Stimulate adhesion with PMA (50 ng/mL for T cells) or fMLP (100 nM for neutrophils).

    • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing and Quantification:

    • Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the remaining adherent cells using a microplate reader (Excitation/Emission: ~485/520 nm for Calcein-AM).

Transwell Migration Assay

This protocol measures the effect of ER-464195-01 on the chemotactic migration of leukocytes.

Materials:

  • Leukocyte cell line

  • ER-464195-01

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Chemoattractant (e.g., SDF-1α/CXCL12 for lymphocytes)

  • Serum-free cell culture medium with 0.5% BSA

  • Fixation and staining reagents (e.g., methanol, crystal violet)

  • Microscope

Protocol:

  • Assay Setup:

    • Add serum-free medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Add serum-free medium without the chemoattractant to the upper chamber (Transwell insert).

  • Cell Preparation and Treatment:

    • Resuspend leukocytes in serum-free medium with 0.5% BSA.

    • Pre-incubate the cells with various concentrations of ER-464195-01 or vehicle for 30-60 minutes at 37°C.

  • Migration:

    • Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

    • Incubate for 2-4 hours at 37°C in a humidified incubator.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 10 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of migrated cells in several fields of view under a microscope.

Flow Cytometry for Cell Surface Calreticulin

This protocol is to determine if ER-464195-01 affects the cell surface expression of Calreticulin.

Materials:

  • Jurkat cells or other relevant cell line

  • ER-464195-01

  • PMA

  • Anti-Calreticulin antibody (for flow cytometry)

  • Fluorochrome-conjugated secondary antibody

  • Flow cytometry buffer (PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat Jurkat cells with PMA (100 ng/mL) in the presence or absence of ER-464195-01 (e.g., 5 µM) for 30 minutes at 37°C.

  • Antibody Staining:

    • Wash the cells with cold flow cytometry buffer.

    • Incubate the cells with the primary anti-Calreticulin antibody for 30-60 minutes on ice.

    • Wash the cells twice with flow cytometry buffer.

    • Incubate the cells with the fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.

  • Data Acquisition:

    • Wash the cells twice with flow cytometry buffer and resuspend in an appropriate volume for analysis.

    • Analyze the samples on a flow cytometer, gating on the live cell population.

Western Blot for Phospho-STAT3

This protocol is to assess the effect of ER-464195-01 on the phosphorylation of STAT3, a downstream signaling molecule in inflammatory pathways.

Materials:

  • Leukocytes or tissue lysates from in vivo studies

  • ER-464195-01

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Treat cells with ER-464195-01 and/or an inflammatory stimulus.

    • Lyse cells in lysis buffer and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.

Mandatory Visualizations

ER_464195_01_Mechanism_of_Action cluster_0 Leukocyte cluster_1 Signaling Cascade CRT Calreticulin (CRT) Integrin_alpha Integrin α subunit CRT->Integrin_alpha Binding Integrin_beta Integrin β subunit Adhesion_Molecules Adhesion Molecules (e.g., VCAM-1, ICAM-1) Integrin_alpha->Adhesion_Molecules Adhesion STAT3 STAT3 Phosphorylation Integrin_alpha->STAT3 Activates ER464195 ER-464195-01 ER464195->CRT Inhibits Inflammation Inflammation Pro_inflammatory_genes Pro-inflammatory Gene Expression STAT3->Pro_inflammatory_genes Induces Pro_inflammatory_genes->Inflammation Promotes Leukocyte_Adhesion_Assay_Workflow start Start plate_prep Prepare Endothelial Monolayer or Coat with Adhesion Molecules start->plate_prep cell_label Label Leukocytes (e.g., Calcein-AM) start->cell_label end End adhesion Add Leukocytes to Plate and Stimulate Adhesion plate_prep->adhesion inhibitor_tx Pre-incubate Leukocytes with ER-464195-01 cell_label->inhibitor_tx inhibitor_tx->adhesion incubation Incubate (30-60 min) adhesion->incubation wash Wash to Remove Non-adherent Cells incubation->wash quantify Quantify Adherent Cells (Fluorescence Reading) wash->quantify quantify->end Transwell_Migration_Assay_Workflow start Start setup Set up Transwell Plate (Chemoattractant in Lower Chamber) start->setup cell_prep Prepare and Treat Leukocytes with ER-464195-01 start->cell_prep end End migration Add Cells to Upper Chamber and Incubate (2-4 hours) setup->migration cell_prep->migration fix_stain Fix and Stain Migrated Cells migration->fix_stain quantify Count Migrated Cells (Microscopy) fix_stain->quantify quantify->end

References

Application

Application Notes and Protocols: ER-464195-01 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is a specific, orally active small molecule inhibitor that targets the interaction between Calreticulin (CRT) and integrin α subun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a specific, orally active small molecule inhibitor that targets the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs).[1][2] By disrupting this binding, ER-464195-01 effectively suppresses the cell adhesion and migration of leukocytes.[1] This mechanism of action makes it a compound of interest in research focused on inflammatory conditions, such as inflammatory bowel disease (IBD), where it has been shown to ameliorate disease severity in mouse models.[1][2] Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in downstream cellular and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of ER-464195-01 stock solutions.

Chemical and Physical Properties

A summary of the key properties of ER-464195-01 hydrochloride is provided below. Note that batch-specific molecular weights may vary slightly due to hydration, which can affect the solvent volumes required for precise concentrations.[3]

PropertyValueReference
Chemical Name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine hydrochloride[1][3]
Synonyms ER464195-01, ER 464195-01[2][3]
CAS Number 859218-37-4 (HCl salt)[2][3]
Molecular Formula C₂₃H₃₉ClN₂[2][3]
Molecular Weight 379.03 g/mol [3]
Purity >98% (HPLC)[2]

Solubility and Recommended Solvents

Proper solubilization is crucial for the biological activity of the compound. The data below indicates the recommended solvent for preparing stock solutions.

SolventRecommended ConcentrationReference
DMSO 10 mM[1]

Note: The compound has low solubility in aqueous media. For cell culture applications, the DMSO stock solution should be further diluted into the culture medium immediately before use. The final DMSO concentration should be kept low (typically <0.1%) to avoid cellular toxicity.[4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of ER-464195-01 in DMSO.

4.1 Materials and Equipment

  • ER-464195-01 (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

4.2 Safety Precautions

  • ER-464195-01 is for research use only and not for human or veterinary use.[3]

  • Handle the solid powder and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.

4.3 Step-by-Step Procedure

  • Equilibration: Before opening, allow the vial of solid ER-464195-01 to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture, which can affect compound stability.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of ER-464195-01 powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.79 mg of the compound.

  • Calculation: Use the following formula to calculate the required volume of DMSO:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    Example for 1 mg of ER-464195-01 to make a 10 mM stock:

    • Mass = 0.001 g

    • Concentration = 0.010 mol/L

    • Molecular Weight = 379.03 g/mol

    • Volume (L) = 0.001 / (0.010 * 379.03) = 0.0002638 L = 263.8 µL

  • Solubilization: Add the calculated volume of DMSO to the tube containing the ER-464195-01 powder.

  • Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials.[4][5]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and storage temperature. Immediately store the aliquots as recommended in the section below.

Storage and Stability

Proper storage is essential to maintain the potency and shelf life of ER-464195-01.

FormStorage ConditionShelf LifeReference
Solid Short-term (days to weeks): 0 - 4°C, dry, darkStable for weeks[3]
Long-term (months to years): -20°C, dry, dark≥ 2 years[2][3]
Stock Solution (in DMSO) -20°C in tightly sealed aliquots Useable for up to one month (general guide)
-80°C in tightly sealed aliquots May extend stability; recommended for longer-term storage[6]

Note: The stability of compounds in solution can vary. It is recommended to test the performance of the stock solution for each specific application, especially after prolonged storage.[4]

Visualizations

6.1 Experimental Workflow

The following diagram illustrates the key steps for preparing the ER-464195-01 stock solution.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate vial to Room Temperature start->equilibrate weigh Weigh ER-464195-01 Powder equilibrate->weigh add_dmso Add appropriate volume of DMSO weigh->add_dmso dissolve Vortex until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for ER-464195-01 stock solution preparation and storage.

6.2 Mechanism of Action Pathway

This diagram illustrates the inhibitory mechanism of ER-464195-01.

G crt Calreticulin (CRT) binding CRT-ITGA Binding crt->binding itga Integrin α Subunits (ITGAs) itga->binding er464 ER-464195-01 er464->binding Inhibits adhesion Leukocyte Adhesion & Migration binding->adhesion Promotes inflammation Inflammation adhesion->inflammation Leads to

References

Method

Application Notes and Protocols: ER-464195-01 in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of ER-464195-01, a novel, orally active small molecule inhibitor, and its application in animal mod...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ER-464195-01, a novel, orally active small molecule inhibitor, and its application in animal models of inflammation, particularly in the context of inflammatory bowel disease (IBD). Detailed protocols for relevant animal models and endpoint analyses are provided to facilitate further research and drug development.

Overview of ER-464195-01 and Mechanism of Action

ER-464195-01 is an investigational compound that has demonstrated anti-inflammatory properties in preclinical studies.[1][2][3][4] Its mechanism of action centers on the inhibition of the interaction between calreticulin (CRT) and integrin α subunits (ITGAs).[1][2][3][4][5] This interaction is crucial for the activation of integrins, which mediate the adhesion and infiltration of leukocytes into inflamed tissues.[1][2][3] By binding to CRT, ER-464195-01 prevents the CRT-ITGA association, thereby suppressing the adhesiveness of leukocytes, such as T cells and neutrophils, and their subsequent migration to sites of inflammation.[1][2][3][4][5] This novel mechanism of action suggests its therapeutic potential for inflammatory conditions characterized by excessive leukocyte infiltration, such as IBD.[1][2][3][4]

cluster_leukocyte Leukocyte Integrin_alpha Integrin α subunit (ITGA) Activated_Integrin Activated Integrin Integrin_alpha->Activated_Integrin Leads to activation Calreticulin Calreticulin (CRT) Calreticulin->Integrin_alpha Binds to ER_464195_01 ER-464195-01 ER_464195_01->Calreticulin ER_464195_01->Calreticulin ER_464195_01->stop X Leukocyte_Adhesion Leukocyte Adhesion & Infiltration Activated_Integrin->Leukocyte_Adhesion Inflammation Inflammation Leukocyte_Adhesion->Inflammation

Figure 1: Mechanism of action of ER-464195-01.

Quantitative Data

The following tables summarize the available quantitative data for ER-464195-01 from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of ER-464195-01 [5]

Target InteractionIC50 (µM)
Calreticulin - Integrin α40.17
Calreticulin - Integrin αL0.36
Calreticulin - Integrin αM/α2/α50.23
PMA-induced T cell adhesion to VCAM-10.15
fMLP-stimulated neutrophil adhesion to ICAM-10.19

Table 2: In Vivo Efficacy of ER-464195-01 in a DSS-Induced Colitis Mouse Model [2]

Treatment GroupDose (mg/kg, p.o.)Change in Body WeightDisease Activity Index (DAI)Colon Length
DSS Control-Significant lossSignificantly increasedSignificantly shortened
ER-464195-01 (Prophylactic)10Attenuated lossSignificantly attenuatedSignificantly attenuated shortening
ER-464195-01 (Therapeutic)5Significant amelioration of lossSignificantly amelioratedSignificant amelioration of shortening

Experimental Protocols

Detailed protocols for inducing and assessing inflammation in various animal models are provided below.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is widely used to study the pathogenesis of IBD and is the primary model in which ER-464195-01 has been evaluated.[2][6][7][8][9] DSS, a sulfated polysaccharide, is toxic to colonic epithelial cells, leading to a compromised mucosal barrier and subsequent inflammation that mimics human ulcerative colitis.[9]

Experimental Workflow:

cluster_prophylactic Prophylactic Treatment cluster_therapeutic Therapeutic Treatment Pro_Start Day 0 Pro_Treatment ER-464195-01 or Vehicle (p.o., q.d.) Pro_Start->Pro_Treatment Pro_DSS 2% DSS in drinking water Pro_Treatment->Pro_DSS Pro_Monitor Daily monitoring: - Body weight - Disease Activity Index (DAI) Pro_DSS->Pro_Monitor Pro_End Day 6: Euthanasia & Sample Collection Pro_Monitor->Pro_End Thera_Start Day 0 Thera_DSS 2% DSS in drinking water (5 days) Thera_Start->Thera_DSS Thera_Treatment_Start Day 5 Thera_DSS->Thera_Treatment_Start Thera_Treatment ER-464195-01 or Vehicle (p.o., q.d.) Thera_Treatment_Start->Thera_Treatment Thera_Monitor Daily monitoring: - Body weight - DAI Thera_Treatment->Thera_Monitor Thera_End Euthanasia & Sample Collection Thera_Monitor->Thera_End Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Day_28_35 Day 28-35: Onset of Arthritis Day_21->Day_28_35 Monitoring Clinical Scoring of Paws Day_28_35->Monitoring Endpoint Endpoint Analysis: - Histology - Cytokine levels Monitoring->Endpoint Start Acclimatization Treatment Pre-treatment (e.g., ER-464195-01 or Vehicle) Start->Treatment LPS_Injection LPS Injection (i.p.) Treatment->LPS_Injection Monitoring Monitoring for signs of endotoxemia LPS_Injection->Monitoring Endpoint Endpoint Analysis: - Survival - Cytokine levels in serum and tissues Monitoring->Endpoint

References

Application

Application Notes and Protocols for Flow Cytometry Analysis of ER-464195-01 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is a specific inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits.[1] This interaction is crucial for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a specific inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits.[1] This interaction is crucial for modulating integrin-mediated cell adhesion and signaling.[1] Calreticulin, primarily an endoplasmic reticulum (ER) chaperone protein, also plays a significant role in calcium homeostasis, and its expression levels have been shown to influence cellular sensitivity to apoptosis.[2] Overexpression of CRT can increase a cell's susceptibility to apoptosis, while its deficiency confers resistance.[2]

Given the role of CRT in cell adhesion and apoptosis, ER-464195-01 presents a promising compound for investigation in cancer biology and immunology. These application notes provide detailed protocols for analyzing the effects of ER-464195-01 on apoptosis and cell cycle progression using flow cytometry, a powerful technique for single-cell analysis.[3]

Putative Mechanism of Action of ER-464195-01

ER-464195-01 disrupts the binding of Calreticulin to integrin α subunits, which is expected to inhibit downstream signaling pathways that regulate cell adhesion and migration.[1] Furthermore, by modulating the function of CRT, which is implicated in calcium signaling and ER stress-induced apoptosis, ER-464195-01 may induce apoptosis and alter cell cycle progression in susceptible cell populations.

cluster_membrane Cell Membrane Integrin Integrin α Adhesion Cell Adhesion & Migration Integrin->Adhesion Regulates CRT_surface Surface Calreticulin CRT_surface->Integrin Binding Apoptosis Apoptosis CRT_surface->Apoptosis Modulates CellCycle Cell Cycle Progression CRT_surface->CellCycle Modulates ER46419501 ER-464195-01 ER46419501->CRT_surface Inhibits Binding

Caption: Hypothesized action of ER-464195-01.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from flow cytometry analysis of cells treated with ER-464195-01.

Table 1: Dose-Response Effect of ER-464195-01 on Apoptosis

ER-464195-01 (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle)
0.1
1
10
100

Table 2: Time-Course Effect of ER-464195-01 on Apoptosis (at a fixed concentration)

Time (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0
12
24
48
72

Table 3: Dose-Response Effect of ER-464195-01 on Cell Cycle Distribution

ER-464195-01 (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)
0.1
1
10
100

Table 4: Time-Course Effect of ER-464195-01 on Cell Cycle Distribution (at a fixed concentration)

Time (hours)% G0/G1 Phase% S Phase% G2/M Phase
0
12
24
48
72

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps to quantify apoptosis in cells treated with ER-464195-01 using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • ER-464195-01

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.

  • ER-464195-01 Treatment: After 24 hours, treat the cells with varying concentrations of ER-464195-01 (e.g., 0.1, 1, 10, 100 µM) or a vehicle control. For time-course experiments, treat cells with a fixed concentration of the compound and harvest at different time points (e.g., 12, 24, 48, 72 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells into a 15 mL conical tube.

    • Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use FITC and PI single-stained samples for compensation.

Start Seed Cells Treat Treat with ER-464195-01 Start->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for apoptosis analysis.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in cells treated with ER-464195-01 using PI staining.

Materials:

  • ER-464195-01

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use an appropriate laser and filter combination for PI (e.g., excitation at 488 nm, emission > 600 nm).

    • Use software to model the cell cycle distribution based on DNA content.

Start Seed & Treat Cells Harvest Harvest Cells Start->Harvest Fix Fix with Cold Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for cell cycle analysis.

Signaling Pathway Diagram

The interaction of Calreticulin with integrins can influence multiple downstream signaling pathways. Inhibition of this interaction by ER-464195-01 is hypothesized to impact pathways leading to apoptosis and cell cycle arrest.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Integrin Integrin α FAK FAK Integrin->FAK CRT Calreticulin CRT->Integrin Binds Ca_Signaling Ca²⁺ Signaling CRT->Ca_Signaling ER46419501 ER-464195-01 ER46419501->CRT Inhibits PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Inhibits Survival Survival & Proliferation Akt->Survival ER_Stress ER Stress Ca_Signaling->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: CRT-Integrin signaling and ER-464195-01.

References

Method

Application Notes and Protocols for Measuring Cytokine Production Following Treatment with ER-464195-01

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is a novel small molecule inhibitor that targets the interaction between calreticulin (CRT) and integrin α subunits (ITGAs).[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a novel small molecule inhibitor that targets the interaction between calreticulin (CRT) and integrin α subunits (ITGAs).[1][2] This interaction is crucial for the adhesion and infiltration of leukocytes into inflammatory sites, a key process in the pathogenesis of inflammatory bowel disease (IBD).[1][2] By disrupting the CRT-ITGA binding, ER-464195-01 effectively suppresses the adhesiveness of T cells and neutrophils.[1][2] Preclinical studies in animal models of IBD have demonstrated that ER-464195-01 ameliorates disease severity by downregulating the expression of pro-inflammatory genes and inhibiting inflammatory signaling pathways.[1]

These application notes provide detailed protocols for measuring the impact of ER-464195-01 on cytokine production, a critical aspect of its anti-inflammatory mechanism. The provided methodologies are essential for researchers in immunology, pharmacology, and drug development who are investigating the therapeutic potential of targeting the CRT-integrin axis.

Data Presentation: Effect of ER-464195-01 on Cytokine Expression

The following tables summarize the observed effects of ER-464195-01 on the expression of key pro-inflammatory cytokines and associated signaling molecules in a dextran sodium sulfate (DSS)-induced colitis mouse model.[1]

Table 1: Effect of ER-464195-01 on Pro-Inflammatory Cytokine mRNA Expression in Colon Tissue

GeneTreatment GroupFold Change vs. Control
Tnfa DSS-induced ColitisSignificantly Increased
DSS + ER-464195-01Significantly Decreased
Il1b DSS-induced ColitisSignificantly Increased
DSS + ER-464195-01Significantly Decreased
Il6 DSS-induced ColitisSignificantly Increased
DSS + ER-464195-01Significantly Decreased
Il17f DSS-induced ColitisSignificantly Increased
DSS + ER-464195-01Significantly Decreased

Table 2: Effect of ER-464195-01 on Inflammatory Signaling Pathways

MoleculeTreatment GroupActivity/Expression
Phospho-STAT3 DSS-induced ColitisIncreased
DSS + ER-464195-01Inhibited
Serum Amyloid A (SAA) DSS-induced ColitisIncreased
DSS + ER-464195-01Suppressed

Experimental Protocols

Herein are detailed protocols for the quantification of cytokine production, which can be adapted to study the effects of ER-464195-01 in various in vitro and in vivo models.

Protocol 1: Measurement of Secreted Cytokines in Cell Culture Supernatants by ELISA

This protocol is designed to quantify the concentration of specific cytokines secreted into the cell culture medium following treatment with ER-464195-01.

Objective: To measure the concentration of cytokines such as TNF-α, IL-1β, and IL-6 in supernatants from immune cells (e.g., macrophages, T cells) treated with ER-464195-01 and a pro-inflammatory stimulus.

Materials:

  • Immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells.

  • Cell culture medium and supplements.

  • ER-464195-01.

  • Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, streptavidin-HRP, and substrate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay diluent (e.g., PBS with 1% BSA).

  • Stop solution (e.g., 2N H₂SO₄).

  • 96-well ELISA plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.1 million cells/well and allow them to adhere overnight.[3]

  • Treatment: Pre-treat the cells with various concentrations of ER-464195-01 or vehicle control for 1-2 hours.

  • Stimulation: Add the pro-inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells, except for the unstimulated control.[4]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine production.[3]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[3][5]

    • Wash the plate with wash buffer.

    • Block the plate with assay diluent for 1-2 hours.[4]

    • Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.[3][5]

    • Wash the plate and add the biotinylated detection antibody for 1 hour.[5]

    • Wash the plate and add streptavidin-HRP for 20-30 minutes.[4]

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.[3][5]

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[6]

Protocol 2: Multiplex Cytokine Assay

This protocol allows for the simultaneous measurement of multiple cytokines from a single sample, providing a broader profile of the inflammatory response.

Objective: To simultaneously quantify a panel of cytokines and chemokines in cell culture supernatants or serum samples from ER-464195-01-treated cells or animals.

Materials:

  • Multiplex cytokine assay kit (e.g., Bio-Plex, Luminex).[7][8][9]

  • Cell culture supernatants or serum samples.

  • Assay-specific buffers and reagents.

  • Multiplex array reader.

Procedure:

  • Prepare Standards and Samples: Reconstitute and serially dilute the cytokine standards provided in the kit. Prepare the experimental samples (e.g., dilute serum 1:4).[8]

  • Plate Preparation: Pre-wet the filter plate with assay buffer.[7]

  • Add Beads: Add the antibody-coupled beads to the wells.[7]

  • Incubation with Sample: Add the standards and samples to the wells and incubate on a shaker.[7]

  • Washing: Wash the beads to remove unbound material.[7]

  • Add Detection Antibody: Add the biotinylated detection antibody cocktail and incubate.[9]

  • Add Streptavidin-PE: Wash the beads and add streptavidin-phycoerythrin (PE).[8]

  • Resuspend and Read: Resuspend the beads in assay buffer and read the plate on a multiplex array reader.

  • Data Analysis: Use the kit-specific software to analyze the data and determine the concentrations of the different cytokines.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This method identifies and quantifies the frequency of cytokine-producing cells within a heterogeneous population.

Objective: To determine the percentage of specific immune cell populations (e.g., T cells, neutrophils) producing a particular cytokine after treatment with ER-464195-01.

Materials:

  • Isolated immune cells (e.g., splenocytes, peripheral blood mononuclear cells).

  • Cell stimulation reagents (e.g., PMA and ionomycin).[10]

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).[10]

  • Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines.

  • Fixation and permeabilization buffers.[11][12]

  • Flow cytometer.

Procedure:

  • Cell Stimulation: Stimulate the cells with a stimulant in the presence of a protein transport inhibitor for 4-6 hours. This allows cytokines to accumulate inside the cell.[10]

  • Surface Staining: Stain the cells with antibodies against surface markers to identify the cell populations of interest.

  • Fixation and Permeabilization: Fix the cells to preserve their morphology and then permeabilize the cell membranes to allow antibodies to enter the cell.[11][12]

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the intracellular cytokines of interest.[11][13]

  • Flow Cytometry: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of cells within each population that are positive for the cytokine of interest.[13]

Visualization of Pathways and Workflows

Signaling Pathway

ER_464195_01_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane VCAM1 VCAM-1 / ICAM-1 Integrin Integrin α VCAM1->Integrin Binding

Experimental Workflow

Experimental_Workflow cluster_cell_culture In Vitro Cell Culture cluster_analysis Cytokine Analysis cluster_data Data Interpretation start Seed Immune Cells (e.g., Macrophages) pretreat Pre-treat with ER-464195-01 or Vehicle Control start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa ELISA for specific cytokines (TNF-α, IL-6, IL-1β) collect->elisa multiplex Multiplex Assay for a broad cytokine panel collect->multiplex quantify Quantify Cytokine Concentrations elisa->quantify multiplex->quantify compare Compare Treated vs. Control Groups quantify->compare

References

Application

Application Notes and Protocols for ER-464195-01 in an In Vitro Pull-Down Assay with Integrins

For Researchers, Scientists, and Drug Development Professionals Introduction ER-464195-01 is a potent and specific small molecule inhibitor of the protein-protein interaction between Calreticulin (CRT) and the α subunits...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-464195-01 is a potent and specific small molecule inhibitor of the protein-protein interaction between Calreticulin (CRT) and the α subunits of integrins.[1] This interaction is crucial for various cellular processes, including cell adhesion and migration. By disrupting the CRT-integrin α association, ER-464195-01 has demonstrated therapeutic potential in preclinical models of inflammatory diseases.[2] These application notes provide a detailed protocol for an in vitro pull-down assay to validate the inhibitory effect of ER-464195-01 on the interaction between a specific integrin α subunit and CRT.

The Glutathione-S-Transferase (GST) pull-down assay is a widely used in vitro method to study protein-protein interactions.[2][3][4] In this application, a GST-tagged CRT protein (GST-CRT) is used as "bait" to capture its interacting partner, an integrin α subunit, from a cell lysate. The entire complex is then isolated using glutathione-conjugated beads. The efficacy of ER-464195-01 is determined by its ability to inhibit the pull-down of the integrin α subunit in a dose-dependent manner.

Principle of the Assay

The core principle of this assay is affinity purification. A recombinant GST-tagged Calreticulin (GST-CRT) is expressed and purified. This "bait" protein is then immobilized on glutathione-coated agarose or magnetic beads. A cell lysate containing the "prey" protein, in this case, an integrin α subunit, is incubated with the GST-CRT-bound beads. If there is an interaction, the integrin will bind to the GST-CRT. After washing away non-specific binders, the protein complexes are eluted and analyzed, typically by SDS-PAGE and Western blotting, to detect the presence of the prey protein. ER-464195-01 is introduced during the incubation step to assess its ability to disrupt the formation of the CRT-integrin complex.

Quantitative Data Summary

The inhibitory activity of ER-464195-01 on the interaction between Calreticulin and various integrin α subunits has been quantified. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Target InteractionIC50 Value (µM)
Calreticulin and Integrin α4 (ITGA4)0.17[1]
Calreticulin and Integrin αL (ITGAL)0.36[1]
Calreticulin and Integrin αM/α2/α50.23[1]

Experimental Protocols

This section details the key experimental protocols for performing the in vitro pull-down assay.

Protocol 1: Preparation of GST-Tagged Calreticulin (GST-CRT)

This protocol describes the expression and purification of the GST-CRT bait protein.

Materials:

  • pGEX vector containing the cDNA for human Calreticulin

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth with ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 1 mM DTT, protease inhibitor cocktail)

  • Glutathione-agarose beads

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

Procedure:

  • Transform the pGEX-CRT plasmid into a suitable E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein folding.

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Add glutathione-agarose beads to the supernatant and incubate with gentle rotation at 4°C for 1-2 hours to allow binding of GST-CRT to the beads.

  • Wash the beads several times with Lysis Buffer to remove non-specifically bound proteins.

  • Elute the GST-CRT protein using Elution Buffer.

  • Analyze the purity and concentration of the eluted protein by SDS-PAGE and a protein assay (e.g., Bradford or BCA).

Protocol 2: Preparation of Cell Lysate Containing Integrin α Subunit

This protocol describes the preparation of a cell lysate containing the prey protein, for example, Integrin α4 from Jurkat cells.

Materials:

  • Jurkat cells (or another cell line expressing the integrin of interest)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

Procedure:

  • Culture Jurkat cells to the desired density.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in Cell Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the soluble proteins including the integrin α subunit.

  • Determine the protein concentration of the lysate.

Protocol 3: In Vitro Pull-Down Assay with ER-464195-01

This protocol details the pull-down experiment to assess the inhibitory effect of ER-464195-01.

Materials:

  • Purified GST-CRT bound to glutathione-agarose beads

  • Cell lysate containing the integrin α subunit

  • ER-464195-01 (stock solution in a suitable solvent like DMSO)

  • Wash Buffer (e.g., Cell Lysis Buffer)

  • SDS-PAGE sample buffer

Procedure:

  • Binding:

    • In separate microcentrifuge tubes, add equal amounts of GST-CRT bound to glutathione-agarose beads.

    • Add the cell lysate to each tube.

    • Add increasing concentrations of ER-464195-01 (e.g., 0.1, 1, 10 µM) to the respective tubes. Include a vehicle control (e.g., DMSO).

    • Incubate the tubes with gentle rotation at 4°C for 2-4 hours.

  • Washing:

    • Pellet the beads by centrifugation.

    • Carefully remove the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the proteins and denature them.

  • Analysis:

    • Centrifuge the samples to pellet the beads.

    • Load the supernatant onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using a primary antibody specific for the integrin α subunit of interest.

    • Use an appropriate secondary antibody and detection reagent to visualize the bands.

    • The intensity of the integrin band will decrease with increasing concentrations of ER-464195-01, demonstrating its inhibitory effect.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug Inhibitor Integrin Integrin α Subunit CRT Calreticulin (CRT) CRT->Integrin Binds ER464195 ER-464195-01 ER464195->CRT Inhibits Binding

Caption: Mechanism of ER-464195-01 action.

Experimental Workflow

cluster_prep Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Bait Prepare GST-CRT (Bait Protein) Incubation Incubate GST-CRT, Lysate, & ER-464195-01 Bait->Incubation Prey Prepare Cell Lysate (Prey Protein) Prey->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Affinity Capture Elution Elute Protein Complexes Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (Detect Integrin α) SDS_PAGE->Western_Blot Result Analyze Inhibition Western_Blot->Result

Caption: GST Pull-Down Assay Workflow.

Logical Relationship of Controls

cluster_experiment Experimental Condition cluster_controls Essential Controls Exp GST-CRT + Lysate + ER-464195-01 Positive Positive Control: GST-CRT + Lysate + Vehicle Exp->Positive Compare Inhibition Negative1 Negative Control 1: GST alone + Lysate Positive->Negative1 Confirms Specificity of CRT Negative2 Negative Control 2: Beads alone + Lysate Positive->Negative2 Confirms Specificity of Bait

Caption: Controls for the Pull-Down Assay.

References

Technical Notes & Optimization

Troubleshooting

ER-464195-01 stability and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of ER-464195-01. It also includes troubleshooting guid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of ER-464195-01. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Stability and Storage Conditions

Proper storage and handling of ER-464195-01 are critical to maintain its integrity and activity. Below is a summary of the recommended conditions.

FormStorage TemperatureDuration
Solid Powder -20°C12 Months
4°C6 Months
In Solvent -80°C6 Months
-20°C6 Months

Note: The compound is shipped under ambient temperature and is stable for several weeks during ordinary shipping and time spent in Customs.[1] For long-term storage, it is recommended to store the compound in a dry, dark environment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ER-464195-01?

A1: ER-464195-01 is a specific, orally active inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits.[2] By binding to CRT, it blocks the CRT-integrin α subunit interaction, which is crucial for leukocyte adhesion and migration.[2] This inhibition of cellular adhesion forms the basis of its anti-inflammatory effects.[2]

Q2: What is the recommended solvent for preparing stock solutions of ER-464195-01?

A2: While specific solubility in various buffers is not extensively documented in publicly available datasheets, a common solvent for initial stock solution preparation is DMSO.

Q3: How should I prepare working solutions from a DMSO stock for my cell-based assays?

A3: To prepare working solutions, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]

Q4: Can ER-464195-01 be used in animal models?

A4: Yes, ER-464195-01 has been successfully used in mouse models of colitis.[2][4] Oral administration has been shown to ameliorate the severity of the disease.[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with ER-464195-01.

IssuePotential CauseSuggested Solution
Reduced or no activity of the compound. Improper storage: The compound may have degraded due to incorrect storage conditions.Verify that the compound has been stored according to the recommended conditions (see table above).
Incorrect concentration: The final concentration in the assay may be too low.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Degradation in media: The compound may not be stable in the cell culture media over the duration of the experiment.For long-term experiments, consider refreshing the media with a new compound at regular intervals.
Inconsistent results between experiments. Cell variability: Different cell passages or cell densities can lead to varied responses.Use cells within a consistent passage number range and maintain a consistent cell density for all experiments.
Precipitation of the compound: The compound may have precipitated out of solution upon dilution into aqueous buffers.Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try preparing a fresh dilution or using a different solvent system if compatible with your assay.
Observed cytotoxicity. High concentration of the compound: The concentration used may be toxic to the cells.Perform a dose-response experiment to identify a non-toxic working concentration.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%) and include a vehicle control.[3]
Difficulty with cell adhesion assays. Sub-optimal cell conditions: The health and activation state of the cells can affect their adhesive properties.Ensure cells are healthy and properly stimulated to express the necessary adhesion molecules.
Issues with plate coating: Inadequate or uneven coating of adhesion molecules on the plate can lead to inconsistent cell attachment.Verify the coating protocol, including the concentration of the coating protein and incubation times.

Experimental Protocols

Below are detailed methodologies for key experiments involving ER-464195-01, based on published research.

In Vitro Cell Adhesion Assay

This protocol is adapted from the methodology used to assess the effect of ER-464195-01 on leukocyte adhesion.[2][5]

Objective: To determine the inhibitory effect of ER-464195-01 on the adhesion of leukocytes to vascular cell adhesion molecule-1 (VCAM-1) or intercellular adhesion molecule-1 (ICAM-1).

Materials:

  • Leukocyte cell line (e.g., Jurkat cells for T cell adhesion, or isolated neutrophils)

  • ER-464195-01

  • Recombinant VCAM-1 or ICAM-1

  • 96-well plates

  • Cell labeling dye (e.g., Calcein-AM)

  • Phorbol 12-myristate 13-acetate (PMA) or other appropriate cell stimulant

  • Assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with recombinant VCAM-1 or ICAM-1 at a suitable concentration (e.g., 1-5 µg/mL) in a coating buffer overnight at 4°C.

    • Wash the wells with assay buffer to remove any unbound protein.

    • Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in assay buffer) for 1 hour at 37°C.

  • Cell Preparation:

    • Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay buffer.

  • Inhibition Assay:

    • Pre-incubate the labeled cells with various concentrations of ER-464195-01 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

    • Stimulate the cells with an appropriate agonist (e.g., PMA for Jurkat cells) to induce integrin activation.

  • Adhesion:

    • Add the pre-treated and stimulated cells to the coated wells of the 96-well plate.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells to remove non-adherent cells.

    • Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This protocol is based on the in vivo studies conducted with ER-464195-01.[2][4]

Objective: To evaluate the therapeutic efficacy of ER-464195-01 in a mouse model of inflammatory bowel disease.

Materials:

  • C57BL/6 mice (or other suitable strain)

  • Dextran sodium sulfate (DSS)

  • ER-464195-01

  • Vehicle for oral administration

Procedure:

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[6]

  • Treatment:

    • Prepare a formulation of ER-464195-01 for oral administration (e.g., in 0.5% methylcellulose).

    • Administer ER-464195-01 or vehicle control to the mice daily by oral gavage, starting from the first day of DSS administration (for prophylactic studies) or after the onset of disease symptoms (for therapeutic studies).[2]

  • Monitoring and Assessment:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[2]

    • At the end of the study, euthanize the mice and collect the colons.

    • Measure the colon length as an indicator of inflammation.

    • Perform histological analysis of colon tissue sections to assess the degree of inflammation, tissue damage, and leukocyte infiltration.

    • Conduct gene expression analysis (e.g., qPCR or RNA-seq) on colon tissue to evaluate the expression of inflammation-related genes.[2]

Visualizations

Signaling Pathway of ER-464195-01 Action

ER46419501_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell CRT Calreticulin (CRT) Integrin Integrin α subunit CRT->Integrin Binds to VCAM1 VCAM-1 / ICAM-1 Integrin->VCAM1 Adhesion ER46419501 ER-464195-01 ER46419501->CRT Inhibits Leukocyte_Adhesion Leukocyte Adhesion & Migration VCAM1->Leukocyte_Adhesion

Caption: Mechanism of action of ER-464195-01 in inhibiting leukocyte adhesion.

Experimental Workflow for Troubleshooting Reduced Compound Activity

Troubleshooting_Workflow Start Reduced or No Compound Activity Observed CheckStorage Verify Storage Conditions (-20°C or -80°C) Start->CheckStorage CheckConcentration Review Final Concentration in Assay CheckStorage->CheckConcentration Storage OK NewAliquot Use a Fresh Aliquot of Compound CheckStorage->NewAliquot Improper Storage CheckSolubility Inspect for Precipitation in Media CheckConcentration->CheckSolubility Concentration OK DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse Concentration Too Low CheckSolubility->DoseResponse No Precipitation OptimizeDilution Optimize Dilution Protocol CheckSolubility->OptimizeDilution Precipitation Observed Resolved Issue Resolved DoseResponse->Resolved Optimal Concentration Identified ContactSupport Contact Technical Support DoseResponse->ContactSupport Still No Activity NewAliquot->DoseResponse OptimizeDilution->DoseResponse

References

Optimization

Technical Support Center: ER-464195-01 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ER-464195-01 in their experiments. The information is tailored for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ER-464195-01 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is ER-464195-01 and what is its mechanism of action?

A1: ER-464195-01 is an orally active small molecule inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs). By disrupting this binding, ER-464195-01 effectively suppresses leukocyte adhesion and infiltration, leading to a downregulation of inflammatory responses. This makes it a promising therapeutic candidate for inflammatory bowel disease (IBD).

Q2: What are the recommended storage and handling conditions for ER-464195-01?

A2: ER-464195-01 hydrochloride should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal. The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[1]

Q3: How should I prepare a stock solution of ER-464195-01?

A3: ER-464195-01 is soluble in DMSO, with a recommended concentration of 10 mM.[2] To prepare a stock solution, dissolve the appropriate amount of the compound in DMSO. For example, to make a 10 mM stock solution with the hydrochloride form (Molecular Weight: 379.03 g/mol ), you would dissolve 3.79 mg in 1 mL of DMSO.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with ER-464195-01.

In Vivo Experiments: DSS-Induced Colitis Model

Issue 1: High variability or lack of significant therapeutic effect of ER-464195-01.

  • Possible Cause 1: Inconsistent DSS Administration. The severity of DSS-induced colitis can be highly variable depending on the DSS batch, mouse strain, and housing conditions.[3][4][5]

    • Troubleshooting:

      • Ensure the same batch of DSS is used for all animals in an experiment.

      • Use littermate controls to minimize genetic variability.

      • Monitor water consumption to ensure consistent DSS and drug intake. Some therapeutic agents can alter fluid intake.[4]

      • House mice in a specific pathogen-free (SPF) environment, as gut microbiota significantly influences colitis development.

  • Possible Cause 2: Improper Dosing or Administration of ER-464195-01. Incorrect dosage or administration route can lead to suboptimal exposure.

    • Troubleshooting:

      • A dose of 10 mg/kg/day administered orally has been shown to be effective.

      • For oral gavage, ensure the compound is properly suspended or dissolved in a suitable vehicle. Given its solubility in DMSO, a co-solvent system may be necessary for aqueous administration. Perform small-scale solubility and stability tests of your formulation.

      • Ensure accurate dosing for each animal based on its daily body weight.

  • Possible Cause 3: Timing of Treatment. The therapeutic effect can vary depending on whether ER-464195-01 is administered prophylactically or therapeutically.

    • Troubleshooting:

      • For prophylactic studies, start administration of ER-464195-01 before or at the same time as DSS induction.

      • For therapeutic studies, initiate treatment after the onset of clinical signs of colitis (e.g., weight loss, diarrhea, rectal bleeding).

Issue 2: Unexpected Mortality in the Treatment Group.

  • Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve or suspend ER-464195-01 may have toxic effects.

    • Troubleshooting:

      • Always include a vehicle-only control group to assess any adverse effects of the vehicle.

      • If using DMSO, ensure the final concentration administered to the animals is well-tolerated (typically <5-10% in the final formulation).

  • Possible Cause 2: Off-Target Effects. While ER-464195-01 is designed to be specific, off-target effects at high concentrations cannot be entirely ruled out.

    • Troubleshooting:

      • Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.

      • Carefully monitor animals for any signs of toxicity beyond those expected from colitis.

In Vitro Experiments: Leukocyte Adhesion Assays

Issue 1: High background adhesion in control wells.

  • Possible Cause 1: Endothelial Cell Activation. Endothelial cells may be activated due to stress from handling, improper culture conditions, or high passage number.

    • Troubleshooting:

      • Use low-passage endothelial cells.

      • Handle cells gently during seeding and washing steps.

      • Ensure the culture medium is fresh and appropriately supplemented.

  • Possible Cause 2: Leukocyte Activation. Leukocytes may become activated during isolation or labeling.

    • Troubleshooting:

      • Perform leukocyte isolation and labeling on ice to minimize activation.

      • Use a gentle washing procedure to remove unbound fluorescent dyes.

Issue 2: Inconsistent or no inhibition of adhesion with ER-464195-01.

  • Possible Cause 1: Suboptimal Drug Concentration or Incubation Time. The concentration of ER-464195-01 may be too low, or the pre-incubation time may be insufficient.

    • Troubleshooting:

      • Perform a dose-response curve to determine the IC50 for your specific cell types and conditions.

      • Optimize the pre-incubation time of leukocytes with ER-464195-01 before adding them to the endothelial cell monolayer.

  • Possible Cause 2: Instability of ER-464195-01 in Culture Medium. The compound may degrade or precipitate in the aqueous environment of the cell culture medium.

    • Troubleshooting:

      • Prepare fresh dilutions of ER-464195-01 from a DMSO stock solution immediately before each experiment.

      • Visually inspect the medium for any signs of precipitation after adding the compound.

      • If stability is a concern, consider using a serum-free medium for the duration of the assay.

Experimental Protocols

DSS-Induced Colitis in Mice

This protocol is a general guideline and should be adapted based on the specific mouse strain and research question.

  • Animal Model: 8-10 week old C57BL/6 mice are commonly used.

  • Induction of Colitis:

    • Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 5-7 days.

    • Provide fresh DSS solution every 2-3 days.

  • ER-464195-01 Administration:

    • Prepare a formulation of ER-464195-01 for oral administration (e.g., in a suitable vehicle like 0.5% carboxymethyl cellulose).

    • Administer ER-464195-01 daily by oral gavage at a dose of 10 mg/kg.

    • The control group should receive the vehicle alone.

  • Monitoring Disease Activity:

    • Record body weight, stool consistency, and presence of blood in the stool daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters (see table below).

  • Endpoint Analysis:

    • At the end of the experiment (typically day 7-10), euthanize the mice.

    • Measure the colon length from the cecum to the anus.

    • Collect colon tissue for histological analysis (H&E staining) and gene expression analysis (qRT-PCR).

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5
2 5-10Loose StoolsFecal occult blood
3 10-15
4 >15DiarrheaGross rectal bleeding
Leukocyte Adhesion Assay (Static)
  • Cell Culture:

    • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and culture until a confluent monolayer is formed.

    • Activate the HUVEC monolayer with a pro-inflammatory stimulus such as TNF-α (10 ng/mL) for 4-6 hours prior to the assay.

  • Leukocyte Preparation:

    • Isolate primary leukocytes (e.g., neutrophils or PBMCs) from whole blood.

    • Label the leukocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

  • ER-464195-01 Treatment:

    • Resuspend the fluorescently labeled leukocytes in assay medium.

    • Pre-incubate the leukocytes with various concentrations of ER-464195-01 (or vehicle control) for 30-60 minutes at 37°C.

  • Adhesion Assay:

    • Remove the activation medium from the HUVEC monolayer and wash gently with assay medium.

    • Add the pre-treated leukocyte suspension to the HUVEC monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Quantification:

    • Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent cells.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent leukocytes.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Isolation:

    • Isolate total RNA from colon tissue samples using a suitable RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and validated primers for the genes of interest.

    • Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).

    • Calculate the relative gene expression using the ΔΔCt method.

Table 2: Validated Mouse qPCR Primer Sequences

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
TNF-α CAGGAGGGAGAACAGAAACTCCACCTGGAGGCCCCAGTTGA[6][7][8]
IL-6 GAGACTTCCATCCAGTTGCCTTGGTCTGTTGGGAGTGGTATCCT[9][10][11]
IL-1β GCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT[12][13][14][15]
ITGA4 TGTGGGCCACTTCAATGACAGCAACACAGGAAAGCACCTT[16][17][18]
ITGAL CTGCTTTGCCAGCCTCTCTGTGCTCACAGGTATCTGGCTATGG[19][20]
ITGAM TCTGGAGCTGGAGATGCAGCAGCCTCTCTTCCTCATTCTGC[21][22]
CALR GCAAGCATGGCTTCACTTTGCTTCTCATCCTTGGCCTCAT[23][24][25][26]

Visualizations

Signaling Pathway of ER-464195-01 Action

ER464195_01_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_inhibition ITGA Integrin α (e.g., ITGA4, ITGAL, ITGAM) ICAM ICAMs/VCAMs ITGA->ICAM Adhesion CALR Calreticulin (CRT) CALR->ITGA Binds & Activates inflammation Inflammation ICAM->inflammation Leads to ER464195 ER-464195-01 ER464195->CALR Inhibits Binding DSS_Workflow start Start: 8-10 week old mice dss_admin DSS Administration (2-3% in drinking water) start->dss_admin treatment_group ER-464195-01 Treatment (10 mg/kg, oral gavage) dss_admin->treatment_group control_group Vehicle Control dss_admin->control_group monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding treatment_group->monitoring control_group->monitoring endpoint Endpoint Analysis (Day 7-10) monitoring->endpoint colon_analysis Colon Analysis: - Length Measurement - Histology (H&E) endpoint->colon_analysis gene_expression Gene Expression: - RNA Isolation - qRT-PCR endpoint->gene_expression Troubleshooting_Variability high_variability High Variability in Therapeutic Effect cause1 Inconsistent DSS Induction high_variability->cause1 cause2 Improper Drug Administration high_variability->cause2 cause3 Inappropriate Timing of Treatment high_variability->cause3 solution1a Standardize DSS Batch cause1->solution1a solution1b Use Littermate Controls cause1->solution1b solution1c Monitor Water Intake cause1->solution1c solution2a Verify Dosage (10 mg/kg) cause2->solution2a solution2b Ensure Proper Formulation cause2->solution2b solution2c Accurate Dosing per Weight cause2->solution2c solution3a Define Prophylactic vs. Therapeutic Window cause3->solution3a

References

Troubleshooting

Technical Support Center: ER-464195-01

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effect...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ER-464195-01. As a specific inhibitor of the Calreticulin (CRT) and integrin α subunits (ITGAs) interaction, understanding its specificity is crucial for accurate experimental interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ER-464195-01, and what are its potential off-target effects?

A1: ER-464195-01 is an orally active small molecule that specifically inhibits the binding of Calreticulin (CRT) to integrin α subunits (ITGAs).[1][2][3] This disruption of the CRT-ITGA interaction leads to the suppression of T-cell and neutrophil adhesion, which are critical events in inflammatory responses.[3] In preclinical models of inflammatory bowel disease (IBD), this compound has been shown to ameliorate disease severity by downregulating the expression of pro-inflammatory genes.[2][3]

While ER-464195-01 has demonstrated specificity for the CRT-ITGA interaction, all small molecule inhibitors have the potential for off-target effects. These can arise from interactions with structurally related proteins or unforeseen interference with other signaling pathways. Potential, though not yet documented, off-target effects could involve:

  • Other Calreticulin Interactions: CRT is a multifaceted chaperone protein involved in calcium homeostasis and protein folding.[4][5] Off-target effects could arise from unintended modulation of these functions.

  • Other Integrin-Associated Proteins: The inhibitor could potentially interact with other proteins that bind to integrin α subunits at or near the CRT binding site.

  • Unrelated Protein Kinases or Phosphatases: As a common source of off-target effects for many small molecules, interaction with various kinases or phosphatases could lead to unexpected phenotypes.[6]

A systematic investigation is recommended to rule out these possibilities in your specific experimental model.

Q2: How can I differentiate between on-target and off-target effects in my experiments?

A2: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended:

  • Dose-Response Analysis: A hallmark of an on-target effect is a clear, saturable dose-response relationship between the concentration of ER-464195-01 and the observed biological effect, consistent with its known IC50 values (0.17 µM for ITGA α4, 0.36 µM for ITGA αL, and 0.23 µM for ITGA αM/α2/α5).[1][7] Off-target effects often appear at higher concentrations.

  • Use of Controls: Employing appropriate controls is essential. This includes using a structurally unrelated inhibitor that targets the same pathway to see if it recapitulates the phenotype.[8] Additionally, a negative control compound with a similar chemical structure but no activity against the CRT-ITGA interaction would be ideal.

  • Rescue Experiments: If possible, a rescue experiment can provide strong evidence for on-target activity. For example, overexpressing the target protein could potentially rescue the phenotype induced by the inhibitor.

  • Cell Line Comparison: Utilize cell lines that do not express the primary target (e.g., CRT or specific integrin subunits) to see if the compound still elicits the same effect.

Q3: We are observing unexpected cytotoxicity at higher concentrations of ER-464195-01. Is this an off-target effect?

A3: It is plausible that cytotoxicity at high concentrations is an off-target effect. It is crucial to determine the cytotoxic threshold of ER-464195-01 in your specific cell model.[9] We recommend performing a cell viability assay (e.g., MTT, trypan blue exclusion) to establish a non-toxic working concentration range. Functional assays should be conducted at concentrations at or below this cytotoxic threshold to ensure that the observed effects are due to specific inhibition of the CRT-integrin interaction and not a general toxic response.[9]

Q4: What experimental strategies can be employed to proactively identify unknown off-target effects of ER-464195-01?

A4: Several unbiased, systematic approaches can be used to identify potential off-target interactions:

  • Proteome Arrays: These arrays feature a large number of purified human proteins spotted on a slide. They can be used to identify which proteins ER-464195-01 may bind to at a proteome-wide level.[10]

  • Kinase Profiling: A common strategy is to screen the compound against a large panel of kinases to identify any unintended inhibitory activity.[10]

  • Affinity-Based Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that bind to an immobilized version of ER-464195-01.

  • CRISPR-Based Genetic Screens: CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, potentially revealing its off-target dependencies.[11]

Troubleshooting Guides

Guide 1: Inconsistent Inhibitory Activity
Potential Cause Troubleshooting Steps
Compound Degradation ER-464195-01 should be stored as a solid at -20°C for the long term.[2] Prepare fresh stock solutions in a suitable solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Poor Solubility in Media Visually inspect for precipitation when diluting into aqueous buffers. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability.[6]
Inconsistent Cell Culture Conditions Use cells within a consistent, low-passage number range. Ensure uniform cell seeding density as this can significantly impact results.[9]
Variability in Assay Protocol Standardize all incubation times and reagent concentrations. Ensure that any stimulation (e.g., with PMA for T-cells or fMLP for neutrophils) is consistent across experiments.[7]
Guide 2: High Background or Suspected Off-Target Phenotypes
Potential Cause Troubleshooting Steps
Inhibitor Concentration Too High Perform a thorough dose-response experiment to identify the optimal, non-toxic concentration range that elicits the desired on-target effect.[8]
Confirmation of On-Target Effect Use a structurally different inhibitor targeting the CRT-integrin pathway to confirm that the observed phenotype is not specific to the chemical scaffold of ER-464195-01.[9]
Cellular Context The expression levels of CRT and various integrin subunits can vary between cell types. Confirm the expression of your targets in your experimental system using techniques like Western blotting or flow cytometry.

Experimental Protocols

Protocol 1: Validating On-Target Activity via Cell Adhesion Assay

This protocol is designed to confirm the inhibitory effect of ER-464195-01 on leukocyte adhesion to endothelial cells, a key on-target effect.

Materials:

  • Human T-cells (e.g., Jurkat) or neutrophils

  • Human umbilical vein endothelial cells (HUVECs)

  • ER-464195-01

  • Phorbol 12-myristate 13-acetate (PMA) for T-cells or f-Met-Leu-Phe (fMLP) for neutrophils

  • VCAM-1 or ICAM-1 coated plates

  • Calcein-AM (fluorescent dye)

Procedure:

  • Culture HUVECs to confluence in a 96-well plate.

  • Label T-cells or neutrophils with Calcein-AM according to the manufacturer's protocol.

  • Pre-incubate the labeled leukocytes with varying concentrations of ER-464195-01 (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Stimulate the leukocytes with PMA (for T-cells) or fMLP (for neutrophils) to induce adhesion.

  • Add the pre-incubated and stimulated leukocytes to the HUVEC-coated wells.

  • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Quantify the adherent cells by measuring fluorescence using a plate reader.

  • Calculate the IC50 value and confirm it aligns with published data.[7]

Visualizations

ER_464195_01_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM Extracellular Matrix (e.g., VCAM-1, ICAM-1) Signaling Downstream Signaling (Adhesion, Migration) Integrin Integrin α/β Integrin->ECM Integrin->Signaling Initiates CRT Calreticulin (CRT) CRT->Integrin Binds & Activates ER464195 ER-464195-01 ER464195->CRT Inhibits Binding to Integrin

Caption: On-target signaling pathway of ER-464195-01.

Off_Target_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Is_Saturable Is Effect Saturable & at Expected IC50? Dose_Response->Is_Saturable Off_Target Potential Off-Target Is_Saturable->Off_Target  No Controls Use Structurally Different Inhibitor & Negative Control Is_Saturable->Controls  Yes On_Target Likely On-Target Screening Perform Off-Target Screening (e.g., Proteome Array) Off_Target->Screening Phenotype_Match Phenotypes Match? Controls->Phenotype_Match Phenotype_Match->On_Target  Yes Phenotype_Match->Off_Target  No

Caption: Workflow to differentiate on-target vs. off-target effects.

Hypothetical_Off_Target ER464195 ER-464195-01 KinaseX Hypothetical Off-Target Kinase X ER464195->KinaseX Unintended Inhibition Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Phenotype Unexpected Cellular Phenotype pSubstrate->Phenotype Leads to

Caption: Hypothetical off-target pathway via kinase inhibition.

References

Optimization

optimizing ER-464195-01 concentration in cell culture

Welcome to the technical support center for ER-464195-01. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optim...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER-464195-01. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ER-464195-01 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ER-464195-01?

A1: ER-464195-01 is an inhibitor of Calreticulin (CRT). It functions by disrupting the interaction between Calreticulin and integrin α subunits.[1][2] This disruption can suppress pro-inflammatory cytokine production and promote anti-inflammatory responses.[1]

Q2: What are the reported IC50 values for ER-464195-01?

A2: The half-maximal inhibitory concentration (IC50) values for ER-464195-01 have been determined in specific in vitro assays. These values provide a starting point for determining the optimal concentration in your experiments.

Assay TypeTarget Interaction / Cell TypeIC50 Value (µM)
In vitro pull-down assayCalreticulin and Integrin α40.17
In vitro pull-down assayCalreticulin and Integrin αL0.36
In vitro pull-down assayCalreticulin and Integrin αM/α2/α50.23
Cell Adhesion AssayPMA-induced T cells to VCAM-10.15
Cell Adhesion AssayfMLP-stimulated neutrophils to ICAM-10.19

Q3: What is a recommended starting concentration for my cell line?

A3: A good starting point for most cell lines is to test a concentration range based on the published IC50 values (0.1 µM to 1.0 µM). However, the optimal concentration of ER-464195-01 is highly dependent on the cell type and the specific experimental endpoint (e.g., inhibition of cell migration, induction of apoptosis). We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store ER-464195-01?

A4: For short-term storage (days to weeks), ER-464195-01 can be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Stock solutions should be prepared in an appropriate solvent, such as DMSO, and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommendation
No observable effect of ER-464195-01 Sub-optimal concentration: The concentration used may be too low for your specific cell line or assay.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration.
Cell line insensitivity: Some cell lines may be less sensitive to the disruption of the Calreticulin-integrin interaction.Confirm that your cell line expresses the relevant integrin subunits. Consider using a positive control cell line known to be sensitive to Calreticulin inhibition.
Incorrect compound handling: Improper storage or multiple freeze-thaw cycles of the stock solution may have degraded the compound.Prepare fresh aliquots of the stock solution and store them properly.
High levels of cell death or cytotoxicity Concentration is too high: The concentration of ER-464195-01 may be toxic to your cells.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. Lower the concentration of ER-464195-01 used in your experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in your cell culture medium is below a toxic level (typically <0.1% for DMSO). Include a solvent-only control in your experiments.
Inconsistent or variable results Cell culture variability: Differences in cell passage number, confluency, or overall cell health can lead to inconsistent results.Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment.
Experimental setup: Variations in incubation times, reagent concentrations, or assay procedures can introduce variability.Standardize all experimental protocols and ensure consistency across all replicates and experiments.

Experimental Protocols

Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic effects of ER-464195-01 on a specific cell line and identify a suitable concentration range for further experiments.

Materials:

  • ER-464195-01

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of ER-464195-01 in complete cell culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest ER-464195-01 concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of ER-464195-01.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is used to assess the effect of ER-464195-01 on cell migration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • ER-464195-01

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove any detached cells.

  • Add fresh complete cell culture medium containing the desired concentration of ER-464195-01 (determined from the cell viability assay to be non-toxic) or a vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, or 24 hours).

  • Measure the width of the scratch at each time point and compare the rate of wound closure between the treated and control groups.

Visualizations

ER_464195_01_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM Extracellular Matrix (e.g., Fibronectin, Collagen) Integrin Integrin Receptor (α and β subunits) ECM->Integrin Binds CRT Calreticulin (CRT) Integrin->CRT Interacts with Signaling Downstream Signaling (e.g., FAK, Src, Rho GTPases) CRT->Signaling Modulates Response Cellular Response (Adhesion, Migration, Proliferation) Signaling->Response ER_464195_01 ER-464195-01 ER_464195_01->CRT Inhibits Interaction

Caption: Mechanism of action of ER-464195-01.

Troubleshooting_Workflow Start Experiment with ER-464195-01 Check Expected Outcome Observed? Start->Check Success Experiment Successful Check->Success Yes NoEffect No Observable Effect Check->NoEffect No Toxicity High Cell Death/ Cytotoxicity Check->Toxicity No Inconsistent Inconsistent Results Check->Inconsistent No DoseResponse Perform Dose-Response (0.01 µM - 10 µM) NoEffect->DoseResponse CheckIntegrin Confirm Integrin Expression NoEffect->CheckIntegrin FreshStock Prepare Fresh Stock Solution NoEffect->FreshStock ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Toxicity->ViabilityAssay SolventControl Check Solvent Concentration (<0.1%) Toxicity->SolventControl Standardize Standardize Cell Culture and Assay Protocols Inconsistent->Standardize

Caption: Troubleshooting workflow for ER-464195-01 experiments.

References

Troubleshooting

Technical Support Center: ER-464195-01

Important Notice: Initial searches for "ER-464195-01" did not yield specific public information regarding a compound or agent with this identifier. The information provided below is based on general best practices for tr...

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Initial searches for "ER-464195-01" did not yield specific public information regarding a compound or agent with this identifier. The information provided below is based on general best practices for troubleshooting inconsistent results in a research setting and may not be directly applicable to this specific substance. For accurate and specific guidance, please refer to the manufacturer's documentation or contact your internal research and development support team.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our experimental outcomes with ER-464195-01. What are the potential sources of this inconsistency?

A1: Inconsistent results with an experimental compound can stem from a variety of factors. It is crucial to systematically investigate potential sources of error. Key areas to consider include:

  • Compound Integrity and Handling:

    • Purity and Lot-to-Lot Variability: Has the purity of the ER-464195-01 batch been verified? Are you using the same lot for all experiments?

    • Storage Conditions: Is the compound stored at the recommended temperature and protected from light and moisture? Degradation of the compound is a common cause of inconsistent activity.

    • Solvent and Stock Solution Preparation: Was the correct solvent used? Was the stock solution prepared fresh, and has it been stored properly? Repeated freeze-thaw cycles can degrade the compound.

  • Experimental System:

    • Cell Line Authenticity and Passage Number: Have the cell lines been recently authenticated? Are you using cells within a consistent and low passage number range?

    • Reagent Quality: Are all other reagents, such as media, sera, and cytokines, of high quality and from consistent lots?

    • Assay Conditions: Are incubation times, temperatures, and concentrations precisely controlled?

  • Operator Variability:

    • Pipetting and Dilution Errors: Are pipettes regularly calibrated? Are serial dilutions performed accurately?

    • Timing and Procedural Differences: Are all steps of the protocol performed consistently by all users?

Troubleshooting Inconsistent Results

If you are experiencing inconsistent results, a systematic troubleshooting approach is recommended. The following workflow can help identify the source of the variability.

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Compound & Reagents cluster_2 Investigation Phase 2: Experimental Protocol cluster_3 Resolution A Inconsistent Results Observed with ER-464195-01 B Verify Compound Integrity (Purity, Storage) A->B Start Here B->A Issue Persists C Check Reagent Quality (Media, Sera, etc.) B->C C->B Issue Persists D Prepare Fresh Stock Solution C->D D->C Issue Persists E Review and Standardize Protocol D->E E->D Issue Persists F Calibrate Equipment (Pipettes, Incubators) E->F F->E Issue Persists G Ensure Consistent Cell Culture Practices F->G G->F Issue Persists H Consistent Results Achieved G->H Problem Solved G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates ER46419501 ER-464195-01 ER46419501->KinaseB Inhibits Gene Gene Expression TF->Gene

Optimization

how to prevent ER-464195-01 precipitation in media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ER-464195-01 in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ER-464195-01 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is ER-464195-01 and what is its known solubility?

Q2: Why is my ER-464195-01 precipitating when I add it to my cell culture media?

Precipitation of small molecules like ER-464195-01 upon addition to aqueous-based cell culture media is a common issue, often referred to as "crashing out." This typically occurs when the concentration of the compound exceeds its solubility limit in the final solution. Several factors can contribute to this, including the final concentration of the compound, the concentration of the organic solvent (e.g., DMSO) used for the stock solution, the temperature of the media, and interactions with components in the media.[2][3]

Q3: Can I simply filter out the precipitate?

Filtering out the precipitate is not recommended. The formation of a precipitate means the actual concentration of the dissolved compound in your media is unknown and lower than intended, which will significantly impact the accuracy and reproducibility of your experimental results. The better approach is to optimize the dissolution procedure to prevent precipitation.[3]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or particulate formation after adding the ER-464195-01 stock solution to your cell culture media, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseDetailed ExplanationRecommended Solution
High Final Concentration The desired final concentration of ER-464195-01 in the cell culture media is above its aqueous solubility limit.Systematically lower the final working concentration of ER-464195-01. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause a rapid shift in solvent polarity, leading to the compound "crashing out."Employ a serial dilution method. First, create an intermediate dilution of the stock solution in pre-warmed (37°C) media. Add the compound dropwise while gently swirling the media to ensure rapid mixing.[2][3]
Low Media Temperature The solubility of many compounds, including potentially ER-464195-01, is lower at cooler temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[2]
High Final DMSO Concentration While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. However, a certain minimal concentration can help maintain compound solubility. Many cell lines can tolerate up to 0.5% DMSO.Maintain a consistent and tolerable final DMSO concentration across all experimental conditions, including vehicle controls. If precipitation is a major issue, cautiously increasing the final DMSO concentration (while staying within the tolerated limit for your cells) may help.[3]
Media Composition Components within the cell culture media, such as salts and proteins in serum, can interact with ER-464195-01, affecting its solubility.[2][4][5]If using serum-free media, consider whether the presence of serum proteins (like albumin) could aid in solubilization.[3] Alternatively, testing different basal media formulations might reveal one that is more compatible.
pH of the Media The solubility of compounds with ionizable groups can be pH-dependent. ER-464195-01 is a hydrochloride salt, suggesting it has a basic functional group.While altering the pH of cell culture media is generally not advised due to potential effects on cell health, ensuring the media's pH is stable and within the expected physiological range is important.[3]
Issue: Precipitation Over Time in the Incubator

If the media appears clear initially but a precipitate forms after several hours or days of incubation, consider these possibilities.

Potential Causes and Solutions

Potential CauseDetailed ExplanationRecommended Solution
Compound Instability ER-464195-01 may have limited stability in the aqueous, physiological pH environment of the cell culture media at 37°C, leading to degradation and precipitation of less soluble forms.Prepare fresh media with ER-464195-01 immediately before each experiment or media change. Avoid storing the compound diluted in media for extended periods.
Media Evaporation In long-term cultures, evaporation from the culture vessel can increase the concentration of all components, including ER-464195-01, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[2]
Cellular Metabolism As cells metabolize, they can alter the local pH of the culture medium, which could potentially affect the solubility of a pH-sensitive compound.Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH.[2]

Experimental Protocol: Determining the Maximum Soluble Concentration of ER-464195-01 in Cell Culture Media

This protocol provides a systematic approach to determine the highest concentration of ER-464195-01 that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • ER-464195-01 powder

  • Anhydrous DMSO

  • Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve ER-464195-01 in 100% DMSO to create a 10 mM stock solution.

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to no more than 37°C) or brief sonication may be used if necessary.

  • Prepare Serial Dilutions:

    • Set up a series of sterile microcentrifuge tubes or wells in a 96-well plate, each containing your pre-warmed complete cell culture medium.

    • Perform serial dilutions of your 10 mM stock solution into the media to achieve a range of final concentrations. It is recommended to test concentrations above and below your intended experimental concentration. For example, you could aim for final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

    • Crucially , ensure the final DMSO concentration is the same in all samples and matches what you will use in your experiments (e.g., 0.1% or 0.5%).

  • Observation and Incubation:

    • Immediately after preparing the dilutions, visually inspect each sample for any signs of precipitation (cloudiness, crystals, or film).

    • Examine a small aliquot of each dilution under a microscope to look for crystalline structures that may not be visible to the naked eye.

    • Incubate the samples under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a period that reflects the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Final Assessment:

    • After the incubation period, re-examine the samples both visually and microscopically for any signs of precipitation.

    • The highest concentration that remains clear and free of precipitate is the maximum working concentration you should use for your experiments in that specific medium.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ER-464195-01 precipitation.

G start Start: ER-464195-01 Precipitation Observed check_immediate Immediate or Delayed Precipitation? start->check_immediate immediate_precip Immediate Precipitation check_immediate->immediate_precip Immediate delayed_precip Delayed Precipitation check_immediate->delayed_precip Delayed check_concentration Is final concentration too high? immediate_precip->check_concentration lower_concentration Action: Lower final concentration Perform solubility test check_concentration->lower_concentration Yes check_dilution Was dilution too rapid? check_concentration->check_dilution No resolved Issue Resolved lower_concentration->resolved serial_dilution Action: Use serial dilution Add dropwise to warmed media check_dilution->serial_dilution Yes check_temp Was media cold? check_dilution->check_temp No serial_dilution->resolved warm_media Action: Pre-warm media to 37°C check_temp->warm_media Yes check_temp->resolved No warm_media->resolved check_stability Is compound unstable in media? delayed_precip->check_stability fresh_media Action: Prepare fresh media for each use check_stability->fresh_media Yes check_evaporation Is media evaporating? check_stability->check_evaporation No fresh_media->resolved humidify Action: Ensure proper incubator humidity Use sealed plates check_evaporation->humidify Yes check_evaporation->resolved No humidify->resolved

Caption: Troubleshooting workflow for ER-464195-01 precipitation.

References

Troubleshooting

ER-464195-01 batch-to-batch variability

This technical support center is designed for researchers, scientists, and drug development professionals using ER-464195-01. Below you will find troubleshooting guides and frequently asked questions to address potential...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using ER-464195-01. Below you will find troubleshooting guides and frequently asked questions to address potential issues, particularly concerning batch-to-batch variability, to ensure the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ER-464195-01 and what is its mechanism of action?

ER-464195-01 is a specific and orally active inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits.[1][2] It has been shown to suppress cell adhesion and migration of leukocytes, prevent colitis, and downregulate the expression of inflammation-related genes in mouse models of inflammatory bowel disease (IBD).[1][2][3]

Q2: What are the recommended storage and handling conditions for ER-464195-01?

For optimal stability, ER-464195-01 should be stored at -20°C for long-term use (months to years) and can be kept at 0-4°C for short-term use (days to weeks).[3] The compound is stable for at least two years when stored properly.[1][3] It is shipped under ambient temperatures as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[3] Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[4]

Q3: What are the typical purity specifications for ER-464195-01?

Commercial batches of ER-464195-01 generally have a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][3]

Troubleshooting Guide: Batch-to-Batch Variability

Batch-to-batch variability can manifest as inconsistencies in experimental results, such as altered IC50 values or unexpected biological responses. This guide provides a systematic approach to identifying and resolving potential causes of such variability.

Issue 1: Observed variations in IC50 values between different batches of ER-464195-01.

Potential Causes and Solutions:

  • Compound Purity and Integrity: Even minor differences in impurity profiles between batches can affect biological activity.[5][6]

    • Action: Verify the purity of each new batch using analytical methods like HPLC or LC-MS.[6] Compare the chromatograms to identify any new or different impurity peaks.

  • Compound Solubility: Incomplete solubilization of the compound can lead to lower effective concentrations in your assay.

    • Action: Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[6] Visually inspect the solution for any precipitates before use.[6]

  • Experimental Conditions: Inconsistencies in assay conditions can contribute to variability.

    • Action: Maintain consistency in all experimental parameters, including cell passage number, reagent sources, and incubation times.[6]

Issue 2: The compound appears to lose activity over time in the assay medium.

Potential Causes and Solutions:

  • Compound Instability: ER-464195-01 may degrade in your specific assay medium over the course of the experiment.[6]

    • Action: It is recommended to perform a time-course experiment to assess the compound's stability in your experimental conditions.[6] Always prepare fresh working solutions from a stock solution for each experiment.[6]

Issue 3: Difficulty in dissolving the compound.

Potential Causes and Solutions:

  • Poor Solubility: The compound may have limited solubility in your chosen solvent or assay buffer.[6]

    • Action: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[6] When preparing working solutions, ensure the final concentration of the organic solvent is low enough to not affect your cells (typically <0.5%).[6]

Data Presentation

Table 1: Physical and Chemical Properties of ER-464195-01

PropertyValueReference
Chemical Name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine hydrochloride[1]
CAS Number 859218-37-4 (HCl salt)[1][3]
Molecular Formula C23H39ClN2[1][3]
Molecular Weight 379.03 g/mol [3]
Purity >98% (HPLC)[1]

Table 2: In Vitro Activity of ER-464195-01

Target Interaction / AssayIC50 ValueReference
Calreticulin and Integrin α40.17 µM[1][2]
Calreticulin and Integrin αL0.36 µM[1][2]
Calreticulin and Integrin αM/α2/α50.23 µM[1][2]
PMA-induced T cells binding to VCAM-10.15 µM[1][2]
fMLP-stimulated neutrophils binding to ICAM-10.19 µM[1][2]

Experimental Protocols

Protocol 1: Quality Control of ER-464195-01 Purity by HPLC

Objective: To verify the purity of a new batch of ER-464195-01.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of ER-464195-01 in a suitable solvent (e.g., DMSO). Dilute this stock solution to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.[6]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[6]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[6]

    • Flow Rate: 1 mL/min.[6]

    • Detection: UV detector at the compound's maximum absorbance wavelength.[6]

  • Data Analysis: Calculate the area of the main peak as a percentage of the total peak area in the chromatogram to determine the purity.[6]

Protocol 2: Assessment of Compound Stability in Assay Medium

Objective: To determine the stability of ER-464195-01 in the experimental assay medium over time.

Methodology:

  • Sample Preparation: Prepare a working solution of ER-464195-01 in your assay medium at the final experimental concentration.

  • Time-Course Incubation: Incubate the solution under the same conditions as your experiment (e.g., temperature, CO2 levels).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of the remaining ER-464195-01 in each aliquot using a suitable analytical method like HPLC or LC-MS.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile.[6]

Visualizations

signaling_pathway cluster_cell Cell Membrane Integrin_alpha Integrin α subunit Adhesion_Migration Cell Adhesion & Migration Integrin_alpha->Adhesion_Migration Promotes Calreticulin Calreticulin (CRT) Calreticulin->Integrin_alpha Binds ER_464195_01 ER-464195-01 ER_464195_01->Calreticulin Inhibits Binding

Caption: Mechanism of action of ER-464195-01.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Purity Verify Purity of ER-464195-01 Batch (e.g., HPLC) Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Check_Solubility Confirm Complete Solubilization Solubility_OK Fully Dissolved? Check_Solubility->Solubility_OK Check_Stability Assess Stability in Assay Medium Stability_OK Stable? Check_Stability->Stability_OK Standardize_Protocol Ensure Consistent Experimental Protocol Protocol_OK Consistent? Standardize_Protocol->Protocol_OK Purity_OK->Check_Solubility Yes Consult_Supplier Consult Supplier About Batch Purity_OK->Consult_Supplier No Solubility_OK->Check_Stability Yes Optimize_Dissolution Optimize Dissolution (e.g., sonication) Solubility_OK->Optimize_Dissolution No Stability_OK->Standardize_Protocol Yes Prepare_Fresh Prepare Fresh Solutions Stability_OK->Prepare_Fresh No Review_Protocol Review and Standardize All Protocol Steps Protocol_OK->Review_Protocol No Resolved Issue Potentially Resolved Protocol_OK->Resolved Yes Optimize_Dissolution->Resolved Prepare_Fresh->Resolved Review_Protocol->Resolved

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Optimization

Technical Support Center: Interpreting Unexpected Data from ER-464195-01 Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ER-464195-01. This guide is intended to assist...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ER-464195-01. This guide is intended to assist in the interpretation of unexpected data and to provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ER-464195-01?

A1: ER-464195-01 is a specific, orally active small molecule inhibitor that disrupts the interaction between Calreticulin (CRT) and integrin α subunits.[1][2] This inhibition has been shown to suppress the adhesiveness of leukocytes, such as T cells and neutrophils, which is a critical step in the inflammatory cascade.[1][2] By blocking this interaction, ER-464195-01 downregulates the expression of pro-inflammatory genes and has demonstrated therapeutic efficacy in animal models of inflammatory bowel disease (IBD).[1][2]

Q2: We are observing lower than expected efficacy of ER-464195-01 in our in vivo colitis model. What are the potential causes?

A2: Several factors can contribute to variability in the efficacy of ER-464195-01 in colitis models. The gut microbiome has been shown to play a significant role in the development of colitis in some models, and variations in the microbiota of your animal colony could influence the inflammatory response. Additionally, the specific mouse strain used can impact susceptibility to DSS-induced colitis and, consequently, the apparent efficacy of the inhibitor. It is also crucial to ensure the stability and correct dosage of ER-464195-01 in your experimental setup.

Q3: Our in vitro cell adhesion assays are showing inconsistent results with ER-464195-01 treatment. What could be the issue?

A3: Inconsistent results in cell adhesion assays can arise from several experimental variables. Ensure that the cell health is optimal, as stressed cells may exhibit altered adhesion properties. The concentration and coating efficiency of extracellular matrix proteins can also significantly impact results. Furthermore, the presence of serum in the media can interfere with the assay by introducing competing adhesion molecules. For detailed troubleshooting, refer to the "Troubleshooting Guide for In Vitro Cell Adhesion Assays" section below.

Q4: Are there any known off-target effects of ER-464195-01?

A4: While ER-464195-01 is designed to be a specific inhibitor of the CRT-integrin interaction, it is important to consider the broader roles of Calreticulin. CRT is a multi-functional protein with roles in calcium homeostasis and as a lectin-like chaperone.[3][4] Due to the intrinsically disordered nature of regions within Calreticulin, its interactions are dynamic and can be influenced by the cellular environment.[3][4] While specific off-target effects of ER-464195-01 are not extensively documented in publicly available literature, it is good practice to assess key cellular health markers and consider the possibility of unintended effects on CRT's other functions, especially at higher concentrations.

Q5: Can ER-464195-01 be used in human studies?

A5: The available information primarily describes the use of ER-464195-01 in preclinical animal models.[1][2] Any potential use in human clinical trials would require extensive safety and efficacy evaluation and regulatory approval. For information on ongoing clinical trials, it is recommended to consult clinical trial registries.

Troubleshooting Guides

Troubleshooting Guide for In Vivo Colitis Models
Unexpected Observation Potential Cause Recommended Action
High variability in disease severity between animals in the same treatment group. - Inconsistent DSS administration.- Variation in gut microbiota between cages or animals.- Genetic drift in the mouse colony.- Ensure consistent and accurate administration of DSS in drinking water.- Co-house animals from different litters prior to the experiment to normalize microbiota.- Obtain animals from a reputable vendor and ensure they are from a well-characterized background strain.
ER-464195-01 shows reduced efficacy compared to published data. - Suboptimal dosing or formulation.- Degradation of the compound.- Different mouse strain with altered sensitivity.- Verify the dose calculation and ensure proper solubilization and administration of ER-464195-01.- Check the storage conditions and shelf-life of the compound.- Use the same mouse strain as in the reference studies or characterize the response in your chosen strain.
Unexpected mortality in the ER-464195-01 treatment group. - Potential toxicity at the administered dose.- Off-target effects.- Synergistic toxicity with DSS.- Perform a dose-response study to determine the optimal therapeutic window.- Monitor animals for signs of toxicity beyond colitis symptoms.- Include a vehicle control group receiving only ER-464195-01 without DSS to assess compound-specific toxicity.
Troubleshooting Guide for In Vitro Cell Adhesion Assays
Unexpected Observation Potential Cause Recommended Action
High background adhesion in control wells. - Non-specific binding of cells to the plate.- Suboptimal blocking of the plate surface.- Use low-attachment plates if appropriate.- Optimize the blocking step with BSA or another suitable blocking agent.
Low overall cell adhesion, even in untreated wells. - Poor cell health or viability.- Inefficient coating of the plate with ECM proteins.- Absence of necessary divalent cations (e.g., Mg2+, Ca2+).- Ensure cells are in the logarithmic growth phase and handle them gently during the experiment.- Verify the concentration and coating protocol for your ECM protein.- Confirm that your assay buffer contains appropriate concentrations of divalent cations.
Inconsistent inhibition of adhesion by ER-464195-01. - Inaccurate serial dilutions of the inhibitor.- Presence of serum in the assay media containing competing factors.- Cell type not expressing the target integrins at sufficient levels.- Prepare fresh dilutions of ER-464195-01 for each experiment.- Perform the assay in serum-free media if possible.- Confirm the expression of the relevant integrin alpha subunits on your cell line using techniques like flow cytometry or western blotting.

Quantitative Data Summary

Table 1: Inhibitory Activity of ER-464195-01

Assay Target IC50 (µM)
CRT-ITGA α4 interactionCalreticulin - Integrin α40.17
CRT-ITGA αL interactionCalreticulin - Integrin αL0.36
CRT-ITGA αM/α2/α5 interactionCalreticulin - Integrin αM/α2/α50.23
PMA-induced T cell adhesion to VCAM-1T cell adhesion0.15
fMLP-stimulated neutrophil adhesion to ICAM-1Neutrophil adhesion0.19

Note: Data compiled from publicly available sources. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

Protocol 1: In Vitro T-Cell Adhesion Assay
  • Plate Coating: Coat a 96-well plate with 5 µg/mL of recombinant human VCAM-1 in PBS overnight at 4°C.

  • Blocking: Wash the plate twice with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation: Culture Jurkat T-cells to a density of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate the Jurkat cells with varying concentrations of ER-464195-01 or vehicle control for 30 minutes at 37°C.

  • Cell Stimulation and Seeding: Stimulate the cells with 20 ng/mL of PMA for 10 minutes. Seed 1 x 10^5 cells per well onto the VCAM-1 coated plate.

  • Adhesion: Incubate the plate for 30 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as a fluorescent plate reader after labeling the cells with a fluorescent dye (e.g., Calcein-AM).

Protocol 2: DSS-Induced Colitis Mouse Model
  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Acclimatization: Allow the mice to acclimatize for at least one week before the start of the experiment.

  • Induction of Colitis: Administer 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 days.

  • ER-464195-01 Treatment: Administer ER-464195-01 (e.g., 10 mg/kg) or vehicle control daily by oral gavage, starting from day 0 until the end of the experiment.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 8, euthanize the mice and collect the colon. Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity or cytokine levels by ELISA or qPCR).

Visualizations

ER_464195_01_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Calreticulin Calreticulin Integrin_alpha Integrin α-subunit Calreticulin->Integrin_alpha Binds to & activates VCAM1_ICAM1 VCAM-1 / ICAM-1 Integrin_alpha->VCAM1_ICAM1 Adhesion ER_464195_01 ER-464195-01 ER_464195_01->Calreticulin Inhibits binding Inflammation Inflammation VCAM1_ICAM1->Inflammation Leads to

Caption: Mechanism of action of ER-464195-01.

Experimental_Workflow_Colitis_Model Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Day_0 Day 0: Induce Colitis (DSS) & Start ER-464195-01 Treatment Acclimatization->Day_0 Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) Day_0->Daily_Monitoring Day_8 Day 8: Endpoint Analysis Daily_Monitoring->Day_8 Endpoint_Analysis Endpoint Analysis: - Colon Length - Histology - Inflammatory Markers Day_8->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Experimental workflow for the DSS-induced colitis model.

Troubleshooting_Logic Unexpected_Data Unexpected Data Observed In_Vivo In Vivo Study? Unexpected_Data->In_Vivo In_Vitro In Vitro Study? Unexpected_Data->In_Vitro Check_Off_Target Consider Off-Target Effects: - Assess Cellular Health Markers - Titrate Compound Concentration Unexpected_Data->Check_Off_Target Check_Animal_Model Review Animal Model Parameters: - Strain - Microbiota - DSS Administration In_Vivo->Check_Animal_Model Check_Compound Verify Compound: - Dosing - Stability - Formulation In_Vivo->Check_Compound In_Vitro->Check_Compound Check_Assay_Setup Review Assay Setup: - Cell Health - Plate Coating - Reagents In_Vitro->Check_Assay_Setup Refine_Protocol Refine Protocol & Re-run Experiment Check_Animal_Model->Refine_Protocol Check_Compound->Refine_Protocol Check_Assay_Setup->Refine_Protocol Check_Off_Target->Refine_Protocol

Caption: Logical flow for troubleshooting unexpected data.

References

Troubleshooting

Technical Support Center: Validating ER-464195-01 Activity in New Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of ER-464195-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of ER-464195-01 in new cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ER-464195-01?

A1: ER-464195-01 is a specific, orally active small molecule inhibitor that disrupts the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs).[1][2] By inhibiting this binding, ER-464195-01 effectively suppresses downstream signaling pathways that are dependent on this interaction, such as those involved in cell adhesion and migration.[1]

Q2: What are the expected cellular effects of ER-464195-01 treatment?

A2: Treatment with ER-464195-01 is expected to reduce the adhesion of cells to the extracellular matrix (ECM) and inhibit cell migration.[1] In vivo studies have shown that it can suppress the adhesion of leukocytes and prevent inflammation in mouse models of colitis.[1][2]

Q3: In which cell lines has the activity of ER-464195-01 been previously validated?

A3: The activity of ER-464195-01 has been demonstrated in leukocytes, specifically T cells and neutrophils.[1] Its efficacy has also been shown in mouse models of inflammatory bowel disease.[2][3] When validating in new cell lines, it is crucial to confirm the expression of both Calreticulin and the relevant integrin α subunits.

Q4: What is a suitable starting concentration for ER-464195-01 in my experiments?

A4: The reported IC50 values for the inhibition of CRT binding to various integrin α subunits are in the range of 0.17 to 0.36 µM.[1] For cell-based assays such as adhesion to VCAM-1 and ICAM-1, the IC50 values are approximately 0.15 µM and 0.19 µM, respectively.[1] A good starting point for a dose-response experiment would be to use a concentration range that brackets these values (e.g., 0.01 µM to 10 µM).

Troubleshooting Guides

Problem 1: No observable effect of ER-464195-01 on cell adhesion or migration.

Possible Cause Troubleshooting Step
Low or absent expression of Calreticulin or target integrin α subunits in the new cell line. 1. Confirm the expression of Calreticulin and the specific integrin α subunit (e.g., ITGA4, ITGAL) in your cell line using Western Blot or flow cytometry. 2. If expression is low, consider using a different cell line known to express these proteins at higher levels.
Compound inactivity. 1. Ensure the compound has been stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions. 2. Include a positive control cell line (if available) where the compound's activity has been previously established.
Suboptimal assay conditions. 1. Optimize the concentration of the ECM protein used for coating in the adhesion assay. 2. Adjust the incubation time for the adhesion and migration assays. 3. Ensure the chemoattractant used in the migration assay is effective for your cell line.
Incorrect compound concentration. 1. Perform a dose-response experiment over a wider concentration range (e.g., 0.001 µM to 100 µM).

Problem 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent cell seeding. 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette for seeding and ensure consistent volume in all wells.
"Edge effect" in multi-well plates. 1. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Inconsistent washing steps in adhesion assays. 1. Standardize the washing procedure to gently remove non-adherent cells without dislodging adherent ones.
Cell clumping. 1. Ensure single-cell suspension after trypsinization by gentle pipetting.

Experimental Protocols & Data Presentation

Protocol 1: Cell Adhesion Assay

This protocol is adapted from standard cell adhesion assay procedures.[4][5][6]

Objective: To quantify the effect of ER-464195-01 on the adhesion of a new cell line to an extracellular matrix protein (e.g., Fibronectin).

Methodology:

  • Plate Coating: Coat a 96-well plate with 5 µg/mL Fibronectin in PBS overnight at 4°C.

  • Blocking: Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Culture the cells to ~80% confluency. Detach cells using a non-enzymatic cell dissociation solution. Resuspend cells in serum-free media to a concentration of 5 x 10^5 cells/mL.

  • Treatment: Pre-incubate the cell suspension with varying concentrations of ER-464195-01 (or vehicle control, e.g., 0.1% DMSO) for 30 minutes at 37°C.

  • Seeding: Add 100 µL of the treated cell suspension to each well of the coated plate.

  • Incubation: Incubate for 1 hour at 37°C in a CO2 incubator.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.

  • Quantification: Solubilize the crystal violet with 10% acetic acid and measure the absorbance at 570 nm.

Expected Results:

ER-464195-01 (µM)Absorbance (570 nm)% Adhesion (Normalized to Vehicle)
0 (Vehicle)0.85100%
0.010.7891.8%
0.10.5261.2%
10.2529.4%
100.1517.6%
Protocol 2: Transwell Migration Assay

This protocol is based on standard transwell migration assay procedures.[7][8]

Objective: To assess the inhibitory effect of ER-464195-01 on the migration of a new cell line towards a chemoattractant.

Methodology:

  • Chamber Setup: Place 8.0 µm pore size transwell inserts into a 24-well plate.

  • Chemoattractant: Add 600 µL of media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Preparation: Starve cells in serum-free media for 18-24 hours. Resuspend cells in serum-free media at 1 x 10^6 cells/mL.

  • Treatment: Treat the cell suspension with different concentrations of ER-464195-01 (or vehicle) for 30 minutes.

  • Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate for 24 hours at 37°C in a CO2 incubator.

  • Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with 0.1% crystal violet.

  • Quantification: Elute the stain and measure the absorbance at 570 nm, or count the number of migrated cells in representative fields under a microscope.

Expected Results:

ER-464195-01 (µM)Number of Migrated Cells per Field% Migration (Normalized to Vehicle)
0 (Vehicle)150100%
0.0113590%
0.18556.7%
14026.7%
101510.0%
Protocol 3: Co-Immunoprecipitation (Co-IP) of Calreticulin and Integrin α Subunit

Objective: To biochemically validate that ER-464195-01 disrupts the interaction between Calreticulin and a specific integrin α subunit.

Methodology:

  • Cell Culture and Treatment: Culture the new cell line to 80-90% confluency. Treat the cells with the desired concentration of ER-464195-01 or vehicle control for 4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against the target integrin α subunit (e.g., anti-ITGA4) overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads three times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against Calreticulin.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

    • As a control, probe a separate blot with the integrin α subunit antibody to confirm successful immunoprecipitation.

Expected Results:

TreatmentInput (Calreticulin)IP: Integrin α, WB: CalreticulinIP: Integrin α, WB: Integrin α
VehicleStrong BandStrong BandStrong Band
ER-464195-01Strong BandFaint or No BandStrong Band

Visualizations

G cluster_0 ER-464195-01 Mechanism of Action ER464195 ER-464195-01 CRT_Integrin Calreticulin-Integrin α Interaction ER464195->CRT_Integrin Inhibits Adhesion Cell Adhesion CRT_Integrin->Adhesion Migration Cell Migration CRT_Integrin->Migration Inflammation Inflammation Adhesion->Inflammation Migration->Inflammation

Caption: Signaling pathway inhibited by ER-464195-01.

G cluster_1 Cell Adhesion Assay Workflow A Coat Plate with ECM Protein B Block Plate A->B C Prepare & Treat Cell Suspension B->C D Seed Cells onto Plate C->D E Incubate D->E F Wash Non-adherent Cells E->F G Fix & Stain Adherent Cells F->G H Quantify Adhesion G->H

Caption: Experimental workflow for the cell adhesion assay.

G cluster_2 Troubleshooting: No Compound Effect Start No effect of ER-464195-01 observed CheckExpression Are CRT and Integrin α expressed in the cell line? Start->CheckExpression CheckCompound Is the compound active and at the correct concentration? CheckExpression->CheckCompound Yes Result1 Use a different cell line CheckExpression->Result1 No CheckAssay Are the assay conditions optimal? CheckCompound->CheckAssay Yes Result2 Perform dose-response and use positive control CheckCompound->Result2 No Result3 Optimize assay parameters (e.g., coating, time) CheckAssay->Result3 No

References

Optimization

Technical Support Center: Controlling for Vehicle Effects with ER-464195-01

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing ER-464195-01. Below you will find frequently asked questions (FAQs) and troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing ER-464195-01. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to vehicle effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ER-464195-01 and what is its primary mechanism of action?

A1: ER-464195-01 is a small molecule inhibitor that specifically targets the interaction between Calreticulin (CRT) and integrin α subunits.[1] By disrupting this binding, ER-464195-01 has been shown to suppress the adhesion and migration of leukocytes, downregulate the expression of inflammation-related genes, and ameliorate disease severity in mouse models of inflammatory bowel disease (IBD).[2]

Q2: What is the recommended vehicle for dissolving ER-464195-01?

A2: The recommended vehicle for dissolving ER-464195-01 is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM.[1]

Q3: Why is it critical to use a vehicle control in my experiments with ER-464195-01?

A3: It is critical to use a vehicle control because the solvent used to dissolve a compound, in this case, DMSO, can have its own biological effects. These effects can confound the interpretation of your experimental results, leading to false positives or negatives. A vehicle control group (treating cells or animals with the same concentration of DMSO as the ER-464195-01 treated group) allows you to distinguish the effects of the compound from the effects of the vehicle.

Q4: What are the known biological effects of DMSO as a vehicle?

A4: DMSO is not biologically inert. At different concentrations, it can have various effects on cells and tissues. Low concentrations of DMSO may sometimes stimulate cell growth, while higher concentrations can be cytotoxic.[3] Importantly, DMSO has been shown to possess anti-inflammatory properties, which is particularly relevant for studies involving ER-464195-01 in inflammatory models like colitis.[4][5] It can also influence gene expression and various signaling pathways.

Troubleshooting Guides

Issue 1: I'm observing an unexpected anti-inflammatory effect in my vehicle control group in a colitis model.

  • Possible Cause: DMSO, the vehicle for ER-464195-01, has inherent anti-inflammatory properties. This can lead to a reduction in inflammatory markers in your control group, potentially masking the true effect of ER-464195-01.

  • Troubleshooting Steps:

    • Acknowledge and Report: The anti-inflammatory effect of the DMSO vehicle is a known phenomenon. It is important to accurately report the results of your vehicle control group and discuss its potential impact on the interpretation of your data.

    • Lower DMSO Concentration: If possible, optimize the formulation of ER-464195-01 to use the lowest effective concentration of DMSO. However, ensure that the compound remains fully solubilized.

    • Include a "True Negative" Control: In addition to your vehicle control group, include a control group that receives only the vehicle used to dilute the DMSO (e.g., saline or PBS) without any DMSO. This will help you quantify the specific effect of DMSO in your model.

Issue 2: My in vitro cell viability assays show inconsistent results or increased cell death in the vehicle control wells.

  • Possible Cause: The concentration of DMSO used may be cytotoxic to your specific cell line. Cell sensitivity to DMSO can vary significantly.

  • Troubleshooting Steps:

    • Determine the Optimal DMSO Concentration: Before beginning your experiments with ER-464195-01, perform a dose-response curve with DMSO alone on your cell line. This will allow you to determine the maximum concentration of DMSO that does not significantly affect cell viability.

    • Maintain Consistent DMSO Concentration: Ensure that the final concentration of DMSO is the same across all wells, including your compound-treated wells and your vehicle control.

    • Minimize Exposure Time: Reduce the incubation time of your cells with DMSO-containing media as much as is feasible for your experimental design.

Data Presentation

Table 1: Effects of DMSO on Cell Viability and Inflammatory Markers

ParameterModel SystemDMSO ConcentrationObserved EffectReference
Cell Viability Human Apical Papilla Cells (in vitro)0.1% - 0.5%No significant reduction in cell viability.[1]
1%Significant reduction in cell viability after 72 hours.[1]
5%Consistently reduced cell viability by over 30%.[1]
Inflammatory Markers Caco-2 Cells (in vitro)0.1% - 0.5%Dose-dependent decrease in IL-6 and MCP-1 secretion.[5]
Zymosan-induced intestinal inflammation (in vivo)Not specifiedSignificantly attenuated mucosal damage and reduced apoptosis.[4]
DSS-induced colitis (in vivo)Not specifiedVehicle group showed less severe symptoms than expected in some studies.

Experimental Protocols

Protocol: In Vivo Administration of ER-464195-01 in a DSS-Induced Colitis Mouse Model

  • Preparation of ER-464195-01 Solution:

    • Dissolve ER-464195-01 in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • For administration, dilute the stock solution in a suitable vehicle such as saline or PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum, ideally below 5%.

  • Animal Groups:

    • Group 1: Control: Mice receive drinking water without DSS and are administered the vehicle (e.g., saline with the same final concentration of DMSO as the treatment group) on the same schedule as the treatment group.

    • Group 2: DSS + Vehicle: Mice receive DSS in their drinking water and are administered the vehicle on the same schedule as the treatment group. This group is essential to control for the effects of the DMSO vehicle.

    • Group 3: DSS + ER-464195-01: Mice receive DSS in their drinking water and are administered ER-464195-01 at the desired dose.

  • Administration:

    • Administer the prepared solutions to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a consistent volume and time each day.

  • Monitoring and Analysis:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Mandatory Visualization

G cluster_0 Experimental Setup cluster_1 Logical Flow for Data Interpretation start Start: DSS-Induced Colitis Model groups Establish Animal Groups: 1. Control (No DSS + Vehicle) 2. DSS + Vehicle 3. DSS + ER-464195-01 start->groups treatment Daily Administration of Vehicle or ER-464195-01 groups->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Hematochezia treatment->monitoring analysis End-Point Analysis: - Colon Length - Histology - Inflammatory Markers monitoring->analysis compare1 Compare: DSS + Vehicle vs. Control analysis->compare1 compare2 Compare: DSS + ER-464195-01 vs. DSS + Vehicle analysis->compare2 effect_dmso Is there a significant difference? (Vehicle Effect) compare1->effect_dmso conclusion Draw Conclusion on ER-464195-01 Efficacy effect_dmso->conclusion Inform interpretation effect_compound Is there a significant difference? (Compound Effect) compare2->effect_compound effect_compound->conclusion

Caption: Experimental workflow for controlling for vehicle effects with ER-464195-01.

G cluster_pathway Calreticulin-Integrin Signaling Pathway in Leukocyte Adhesion crt Calreticulin (CRT) binding CRT-Integrin Binding crt->binding integrin Integrin α Subunit integrin->binding adhesion Leukocyte Adhesion & Migration binding->adhesion inflammation Inflammation adhesion->inflammation er464195 ER-464195-01 er464195->binding Inhibits

Caption: Signaling pathway of ER-464195-01 in inhibiting leukocyte adhesion.

References

Troubleshooting

Technical Support Center: ER-464195-01 Long-Term Stability in Solution

For researchers, scientists, and drug development professionals utilizing ER-464195-01, ensuring its stability in solution is critical for reproducible and reliable experimental outcomes. This technical support center pr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ER-464195-01, ensuring its stability in solution is critical for reproducible and reliable experimental outcomes. This technical support center provides comprehensive guidance on the long-term stability of ER-464195-01, including frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of ER-464195-01?

For initial stock solutions, high-quality, anhydrous dimethyl sulfoxide (DMSO) is recommended. ER-464195-01 is soluble in DMSO at concentrations up to 10 mM.[1] For aqueous-based experiments, further dilution of the DMSO stock solution into your aqueous buffer or cell culture medium is advised. It is crucial to ensure the final DMSO concentration is kept low (typically below 0.5%) to minimize potential solvent-induced effects on your biological system.

Q2: How should I store stock solutions of ER-464195-01?

For long-term storage, stock solutions of ER-464195-01 in DMSO should be stored at -20°C or -80°C.[1] To maintain the integrity of the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. This will help to avoid repeated freeze-thaw cycles which can accelerate degradation. Ensure vials are tightly sealed to prevent the absorption of water, which can compromise the stability of the compound in DMSO.

Q3: What is the shelf life of ER-464195-01 as a solid and in a stock solution?

When stored as a solid, protected from light and moisture at -20°C, ER-464195-01 is stable for at least two years.[2] For stock solutions in DMSO stored at -80°C, a shelf life of up to six months is generally recommended.[1] However, for sensitive experiments, it is advisable to use freshly prepared solutions or to periodically check the purity of your stock solution.

Q4: Can I store diluted, aqueous solutions of ER-464195-01?

Long-term storage of ER-464195-01 in aqueous solutions is not recommended. The stability of the compound in aqueous media has not been extensively characterized and is likely to be significantly lower than in anhydrous DMSO. For experiments requiring aqueous dilutions, it is best to prepare them fresh from a DMSO stock solution on the day of use.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation observed in stock solution upon thawing. The compound has low solubility at colder temperatures, or the DMSO has absorbed water, reducing its solvating capacity.1. Gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use. 2. Centrifuge the vial briefly to pellet any undissolved material before taking an aliquot. 3. For future stock preparations, ensure the use of high-quality, anhydrous DMSO and tightly sealed vials.
Inconsistent or unexpected experimental results. The compound may have degraded due to improper storage or handling.1. Verify the purity of your stock solution using an analytical technique such as High-Performance Liquid Chromatography (HPLC). 2. If degradation is confirmed, prepare a fresh stock solution from solid material. 3. Review your storage and handling procedures to ensure they align with the recommendations.
Difficulty dissolving the solid compound. The compound may require more vigorous agitation or a larger volume of solvent.1. Vortex the solution for an extended period. 2. Gentle warming (to no more than 37°C) and sonication can aid in dissolution. 3. If solubility issues persist, consider preparing a more dilute stock solution.

Stability of ER-464195-01 in Solution: Summary of Recommendations

While specific quantitative data on the long-term stability of ER-464195-01 in various solutions is not publicly available, the following table summarizes the general recommendations based on supplier information.

Form Solvent Storage Temperature Recommended Duration Notes
Solid--20°C≥ 2 years[2]Store in a dry, dark environment.
Stock SolutionAnhydrous DMSO-20°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
Stock SolutionAnhydrous DMSO-80°CUp to 6 months[1]Preferred for longer-term storage. Aliquot to avoid freeze-thaw cycles.
Working DilutionAqueous Buffer / Cell Culture Media2-8°CPrepare fresh for each useLong-term stability in aqueous solutions is not established.

Experimental Protocols

For researchers wishing to conduct their own long-term stability studies on ER-464195-01, the following protocols for a comprehensive stability assessment and a forced degradation study are provided.

Protocol 1: Long-Term Stability Assessment of ER-464195-01 in DMSO

Objective: To determine the stability of ER-464195-01 in a DMSO stock solution over an extended period under different storage conditions.

Materials:

  • ER-464195-01 solid

  • Anhydrous DMSO (high purity)

  • Amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of ER-464195-01 solid.

    • Dissolve the solid in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials.

    • Store the aliquots under the desired storage conditions (e.g., -20°C and -80°C).

    • Designate a set of aliquots for each time point to be tested (e.g., 0, 1, 3, 6 months).

  • Time-Zero Analysis:

    • Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC method to establish the initial purity and peak area (time-zero reference).

  • Stability Testing at Designated Time Points:

    • At each scheduled time point, retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Analyze the sample by HPLC under the same conditions as the time-zero analysis.

  • Data Analysis:

    • For each time point, compare the purity of the stored sample to the time-zero sample.

    • Calculate the percentage of the parent compound remaining.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

dot

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution in Anhydrous DMSO aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 time_zero Time-Zero HPLC Analysis aliquot->time_zero time_points Analyze at Time Points (e.g., 1, 3, 6 months) storage_neg20->time_points storage_neg80->time_points data_analysis Compare Purity and Identify Degradants time_zero->data_analysis time_points->data_analysis

Workflow for Long-Term Stability Testing of ER-464195-01.
Protocol 2: Forced Degradation Study of ER-464195-01

Objective: To identify potential degradation products and pathways of ER-464195-01 under various stress conditions. This information is valuable for developing a stability-indicating analytical method.

Materials:

  • ER-464195-01 stock solution (in a solvent compatible with the stress conditions, e.g., acetonitrile/water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of ER-464195-01 at a known concentration in a suitable solvent.

  • Acid Hydrolysis:

    • Mix the ER-464195-01 solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • Mix the ER-464195-01 solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • Mix the ER-464195-01 solution with a 3% H₂O₂ solution.

    • Store the mixture at room temperature, protected from light, for a defined period.

  • Thermal Degradation:

    • Expose a solution of ER-464195-01 to a high temperature (e.g., 80°C) for a defined period.

    • Also, test the thermal stability of the solid compound.

  • Photostability:

    • Expose a solution of ER-464195-01 to a light source according to ICH Q1B guidelines.

    • Keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method such as HPLC or LC-MS to identify and quantify any degradation products.

dot

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_degradants Potential Degradants ER464195 ER-464195-01 Acid Acid Hydrolysis ER464195->Acid Base Base Hydrolysis ER464195->Base Oxidation Oxidation ER464195->Oxidation Heat Thermal Stress ER464195->Heat Light Photostability ER464195->Light Deg1 Degradation Product 1 Acid->Deg1 Deg2 Degradation Product 2 Base->Deg2 Deg3 Degradation Product 3 Oxidation->Deg3 Heat->Deg1 Light->Deg2

Conceptual Diagram of a Forced Degradation Study.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Calreticulin Inhibitors: ER-464195-01 and Beyond

For Researchers, Scientists, and Drug Development Professionals Calreticulin (CRT), a highly conserved endoplasmic reticulum chaperone protein, has emerged as a significant therapeutic target in a range of diseases, from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calreticulin (CRT), a highly conserved endoplasmic reticulum chaperone protein, has emerged as a significant therapeutic target in a range of diseases, from inflammatory disorders to cancer. Its multifaceted roles in protein folding, calcium homeostasis, and cell adhesion have spurred the development of various inhibitory molecules. This guide provides a detailed comparison of ER-464195-01, a small molecule inhibitor of the calreticulin-integrin interaction, with other classes of calreticulin inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This guide categorizes calreticulin inhibitors based on their distinct mechanisms of action and therapeutic targets. ER-464195-01 represents a class of inhibitors that disrupt the interaction between calreticulin and integrin α subunits, showing promise in inflammatory conditions. In contrast, a significant focus of recent drug development has been on inhibitors targeting mutant calreticulin (CALR) in the context of myeloproliferative neoplasms (MPNs). These include monoclonal antibodies like INCA033989 and 4D7, and the small molecule hematoxylin, which interfere with the oncogenic mutant CALR-MPL-JAK-STAT signaling pathway.

Small Molecule Inhibitors of the Calreticulin-Integrin Interaction

ER-464195-01

ER-464195-01 is an orally active small molecule that specifically inhibits the binding of calreticulin to integrin α subunits (ITGAs).[1] This interaction is crucial for the activation of integrins and subsequent leukocyte adhesion and migration, key processes in inflammation.

Quantitative Data Summary

InhibitorTarget InteractionIC50 ValuesTherapeutic AreaKey In Vivo Efficacy
ER-464195-01 CRT - ITGA α40.17 µMInflammatory Bowel Disease (IBD)Oral administration of 10 mg/kg/day in mouse models of colitis markedly reduced disease severity, evidenced by improvements in body weight, colon length, and histological scores.[2][3]
CRT - ITGA αL0.36 µM
CRT - ITGA αM/α2/α50.23 µM
PMA-induced T cells to VCAM10.15 µM
fMLP-stimulated neutrophils to ICAM-10.19 µM

Signaling Pathway

The mechanism of action of ER-464195-01 involves the disruption of the "inside-out" signaling pathway that leads to integrin activation. By preventing the binding of calreticulin to the cytoplasmic tail of integrin α subunits, ER-464195-01 inhibits the conformational changes required for integrin activation, thereby reducing leukocyte adhesion to vascular endothelium and infiltration into inflamed tissues.

ER464195_01_pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell CRT Calreticulin (CRT) Integrin_inactive Integrin α/β (Inactive) CRT->Integrin_inactive binds to α subunit Integrin_active Integrin α/β (Active) Integrin_inactive->Integrin_active Inside-out signaling ER464195_01 ER-464195-01 ER464195_01->CRT inhibits binding to integrin Adhesion Cell Adhesion & Migration VCAM1 VCAM-1/ICAM-1 Integrin_active->VCAM1 binds to VCAM1->Adhesion Inflammatory_stimuli Inflammatory Stimuli Inflammatory_stimuli->CRT activates mutant_CALR_pathway cluster_cell Hematopoietic Cell mutant_CALR Mutant Calreticulin (mutCALR) MPL Thrombopoietin Receptor (MPL) mutant_CALR->MPL binds to JAK2 JAK2 MPL->JAK2 activates STAT STAT JAK2->STAT phosphorylates Proliferation Cell Proliferation STAT->Proliferation drives Antibody INCA033989 / 4D7 Antibody->mutant_CALR blocks interaction with MPL hematoxylin_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase In_silico In Silico Molecular Docking (targeting N-glycan binding domain) Hit_compounds Identification of Hit Compounds In_silico->Hit_compounds Viability_assay Cell Viability Assays (CALR WT vs. mutant cells) Hit_compounds->Viability_assay Binding_assay Direct Binding Assays (e.g., Cellular Thermal Shift Assay) Viability_assay->Binding_assay Pathway_analysis Pathway Analysis (e.g., Western blot for pSTAT5) Binding_assay->Pathway_analysis In_vivo In Vivo Studies (e.g., xenograft models) Pathway_analysis->In_vivo

References

Comparative

A Comparative Analysis of Calreticulin-Integrin Antagonists: ER-464195-01 versus ER-435813-01

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two small molecule inhibitors, ER-464195-01 and ER-435813-01, which target the interaction between calreticulin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule inhibitors, ER-464195-01 and ER-435813-01, which target the interaction between calreticulin (CRT) and integrin α subunits. This interaction is a key process in leukocyte adhesion and migration, making it a promising target for therapies aimed at inflammatory diseases.

Introduction

ER-464195-01 is an orally active small molecule that has been shown to inhibit the binding of calreticulin to integrin α subunits.[1][2] This inhibitory action effectively suppresses leukocyte adhesion and migration, and the compound has demonstrated therapeutic efficacy in mouse models of colitis.[1][2] While less information is publicly available for ER-435813-01, it has been used in comparative studies to evaluate the efficacy of ER-464195-01 in inhibiting leukocyte adhesion. This guide synthesizes the available data to provide a clear comparison of their performance.

Performance Data

The primary comparative data available for ER-464195-01 and ER-435813-01 focuses on their ability to inhibit leukocyte adhesion to Vascular Cell Adhesion Molecule 1 (VCAM-1) and Intercellular Adhesion Molecule 1 (ICAM-1).

CompoundTarget CellAdhesion MoleculeIC50 (µM)
ER-464195-01 T cellsVCAM-1~0.15
ER-435813-01 T cellsVCAM-1>10
ER-464195-01 NeutrophilsICAM-1~0.19
ER-435813-01 NeutrophilsICAM-1>10

Table 1: Comparative IC50 values for the inhibition of leukocyte adhesion. Data extracted from graphical representations in publicly available research.

Signaling Pathways and Mechanism of Action

ER-464195-01 functions by disrupting the interaction between calreticulin (CRT) on the surface of leukocytes and various integrin α subunits. This interaction is crucial for the activation of integrins, which in turn mediate the firm adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade. By inhibiting this binding, ER-464195-01 prevents the downstream signaling that leads to leukocyte adhesion and extravasation into tissues.

G cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell ER ER-464195-01 CRT Calreticulin (CRT) ER->CRT inhibits binding to Integrin_alpha Integrin α subunit CRT->Integrin_alpha activates VCAM VCAM-1 / ICAM-1 Integrin_alpha->VCAM binds to Adhesion Leukocyte Adhesion & Migration VCAM->Adhesion

Figure 1. Simplified signaling pathway of ER-464195-01 action.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of ER-464195-01 and ER-435813-01.

Leukocyte Adhesion Assay

This assay quantifies the adhesion of leukocytes (T cells or neutrophils) to a monolayer of endothelial cells or to purified adhesion molecules.

Methodology:

  • Plate Coating: 96-well plates are coated with either VCAM-1 or ICAM-1.

  • Cell Preparation: T cells or neutrophils are isolated and fluorescently labeled.

  • Stimulation:

    • For T cell adhesion to VCAM-1, T cells are often stimulated with an agent like MnCl2 to induce integrin activation.

    • For neutrophil adhesion to ICAM-1, neutrophils are stimulated with a chemoattractant such as fMLP (N-formylmethionyl-leucyl-phenylalanine).

  • Inhibition: The stimulated cells are pre-incubated with varying concentrations of ER-464195-01 or ER-435813-01.

  • Adhesion: The treated leukocytes are then added to the coated wells and allowed to adhere for a specified time.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 is calculated from the dose-response curve.

G start Start plate Coat plate with VCAM-1 or ICAM-1 start->plate cells Isolate and label leukocytes plate->cells stimulate Stimulate leukocytes (e.g., MnCl2 or fMLP) cells->stimulate inhibit Incubate with ER-464195-01 or ER-435813-01 stimulate->inhibit adhere Add leukocytes to plate and allow adhesion inhibit->adhere wash Wash to remove non-adherent cells adhere->wash quantify Quantify fluorescence wash->quantify end End quantify->end

Figure 2. Workflow for the leukocyte adhesion assay.
Cell Surface Calreticulin Staining

This experiment uses flow cytometry to determine if the compounds affect the amount of calreticulin present on the cell surface.

Methodology:

  • Cell Treatment: Leukocytes are treated with the compounds of interest (ER-464195-01 or ER-435813-01) for a specified duration.

  • Staining: The cells are then incubated with a primary antibody specific for calreticulin.

  • Secondary Staining: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase or decrease in the mean fluorescence intensity (MFI) indicates a change in the amount of cell surface calreticulin.

Summary and Conclusion

Based on the available data, ER-464195-01 is a significantly more potent inhibitor of leukocyte adhesion to VCAM-1 and ICAM-1 than ER-435813-01. The IC50 values for ER-464195-01 are in the sub-micromolar range, while ER-435813-01 shows minimal inhibitory activity even at concentrations greater than 10 µM. This suggests that ER-464195-01 has a much higher affinity for its target and is a more promising candidate for the development of anti-inflammatory therapies targeting the calreticulin-integrin axis. Further research into the specific chemical and pharmacological properties of ER-435813-01 would be beneficial for a more complete comparison.

References

Validation

Validating the Inhibitory Effect of ER-464195-01 on Calreticulin: A Comparative Guide

This guide provides a comprehensive comparison of experimental data and methodologies for validating the inhibitory effect of ER-464195-01 on the interaction between Calreticulin (CRT) and integrin α subunits. Designed f...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental data and methodologies for validating the inhibitory effect of ER-464195-01 on the interaction between Calreticulin (CRT) and integrin α subunits. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of ER-464195-01 and presents detailed protocols for its validation.

ER-464195-01: An Overview

ER-464195-01 is a specific, orally active small molecule inhibitor that disrupts the binding of Calreticulin (CRT) to integrin α subunits (ITGAs).[1][2][3] This interaction is crucial for the activation of integrins and subsequent leukocyte adhesion and infiltration, processes implicated in the pathogenesis of inflammatory conditions such as inflammatory bowel disease (IBD).[2][3][4] By inhibiting this interaction, ER-464195-01 effectively suppresses the adhesiveness of T cells and neutrophils.[2][3][4]

Performance Data: ER-464195-01 Inhibition of CRT-Integrin α Subunit Interaction

The inhibitory activity of ER-464195-01 has been quantified through in vitro assays, demonstrating its potency in disrupting the interaction between CRT and various integrin α subunits.

Target InteractionIC50 (µM)
CRT and ITGA α40.17
CRT and ITGA αL0.36
CRT and ITGA αM/α2/α50.23

Comparative Validation: Experimental Approaches

Experimental Protocols

In Vitro Pull-Down Assay to Validate CRT-Integrin Binding Inhibition

This assay directly assesses the ability of ER-464195-01 to disrupt the interaction between CRT and a specific integrin α subunit.

Methodology:

  • Protein Preparation:

    • Express and purify recombinant GST-fused CRT and His-tagged integrin α subunit proteins.

  • Immobilization of Bait Protein:

    • Incubate Glutathione-Sepharose beads with purified GST-CRT to immobilize the "bait" protein.

    • Wash the beads to remove unbound GST-CRT.

  • Binding Reaction:

    • Incubate the GST-CRT-bound beads with the purified His-tagged integrin α subunit ("prey" protein) in a binding buffer.

    • In parallel, set up reactions including varying concentrations of ER-464195-01 or a vehicle control.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads.

    • Analyze the eluted fractions by SDS-PAGE followed by Western blotting using an anti-His-tag antibody to detect the amount of bound integrin α subunit.

  • Quantification:

    • Quantify the band intensities to determine the concentration-dependent inhibition of the CRT-integrin interaction by ER-464195-01 and calculate the IC50 value.

cluster_0 Step 1: Immobilization cluster_1 Step 2: Interaction cluster_2 Step 3: Detection GST_CRT GST-CRT (Bait) Beads Glutathione Beads GST_CRT->Beads Binding Complex Beads->Complex Incubate Integrin His-Integrin α (Prey) Integrin->Complex Inhibitor ER-464195-01 Inhibitor->Complex Wash Wash Unbound Complex->Wash Elute Elute Bound Wash->Elute WB Western Blot (Anti-His) Elute->WB

Figure 1. Workflow for the in vitro pull-down assay to assess the inhibitory effect of ER-464195-01 on CRT-integrin binding.
Cell Adhesion Assay to Functional Integrin Inhibition

This assay evaluates the functional consequence of inhibiting the CRT-integrin interaction, which is the reduction of leukocyte adhesion to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).

Methodology:

  • Cell Culture:

    • Culture leukocytes (e.g., T cells or neutrophils) that express the integrin of interest.

  • Plate Coating:

    • Coat 96-well plates with VCAM-1 or ICAM-1 overnight.

    • Block non-specific binding sites with BSA.

  • Cell Treatment:

    • Pre-incubate the leukocytes with various concentrations of ER-464195-01 or a vehicle control.

    • Stimulate the cells with an appropriate agent (e.g., PMA for T cells, fMLP for neutrophils) to induce integrin activation.

  • Adhesion:

    • Add the treated and stimulated leukocytes to the VCAM-1 or ICAM-1 coated wells and incubate to allow for cell adhesion.

  • Washing:

    • Gently wash the wells to remove non-adherent cells.

  • Quantification:

    • Quantify the number of adherent cells. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence, or by lysing the cells and measuring the activity of an endogenous enzyme (e.g., acid phosphatase).

  • Analysis:

    • Calculate the percentage of adhesion relative to the vehicle control and determine the IC50 of ER-464195-01 for inhibiting cell adhesion.

cluster_pathway Signaling Pathway ER_464195_01 ER-464195-01 CRT Calreticulin (CRT) ER_464195_01->CRT Inhibits Integrin_alpha Integrin α Subunit CRT->Integrin_alpha Binds to Integrin_Activation Integrin Activation Integrin_alpha->Integrin_Activation Leads to Cell_Adhesion Leukocyte Adhesion (to VCAM-1/ICAM-1) Integrin_Activation->Cell_Adhesion Promotes

Figure 2. Signaling pathway illustrating the mechanism of action of ER-464195-01 in inhibiting leukocyte adhesion.

Alternatives and Broader Context

While ER-464195-01 is a specific inhibitor of the CRT-integrin interaction, other strategies to modulate this pathway could be considered in a broader research context:

  • Gene Silencing: Using siRNA or shRNA to knockdown the expression of Calreticulin can be employed to study the downstream effects of reduced CRT levels on integrin function and cell adhesion.

  • Antibody-based Inhibition: Monoclonal antibodies that target specific integrin subunits or CRT could potentially block their interaction.

  • Peptide Inhibitors: Peptides that mimic the binding domains of either CRT or integrin α subunits could act as competitive inhibitors.

This guide provides a framework for the validation of ER-464195-01's inhibitory effect on Calreticulin. The presented experimental protocols, when performed with appropriate controls, will yield robust data for the assessment of this and other potential inhibitors of the CRT-integrin signaling axis.

References

Comparative

ER-464195-01: A Novel Calreticulin-Integrin α Inhibitor Demonstrates Competitive Efficacy in a Preclinical Model of Inflammatory Bowel Disease

For Immediate Release A novel, orally active small molecule, ER-464195-01, has shown significant therapeutic efficacy in a preclinical mouse model of Inflammatory Bowel Disease (IBD), positioning it as a promising altern...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel, orally active small molecule, ER-464195-01, has shown significant therapeutic efficacy in a preclinical mouse model of Inflammatory Bowel Disease (IBD), positioning it as a promising alternative to standard IBD treatments. By specifically inhibiting the interaction between calreticulin (CRT) and integrin α subunits (ITGAs), ER-464195-01 effectively suppresses leukocyte adhesion and migration, key drivers of intestinal inflammation.[1][2] This comparison guide provides an objective analysis of ER-464195-01's performance against standard IBD therapies, supported by available experimental data.

Mechanism of Action: A Differentiated Approach to IBD Therapy

Standard IBD treatments primarily target inflammation through broad immunosuppression or by neutralizing specific cytokines. In contrast, ER-464195-01 offers a more targeted mechanism by disrupting the intracellular binding of CRT to ITGAs. This interaction is crucial for the activation of integrins, which mediate the adhesion of leukocytes to the vascular endothelium and their subsequent infiltration into intestinal tissues.[3][4] By inhibiting this interaction, ER-464195-01 effectively reduces the inflammatory cascade at an early stage.

Standard IBD Treatment Mechanisms:

  • Aminosalicylates (e.g., Sulfasalazine): Exert anti-inflammatory effects, though the precise mechanism is not fully elucidated. It is known to have both immunosuppressive and antibacterial properties.

  • Anti-TNF-α Biologics (e.g., Infliximab): Monoclonal antibodies that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

  • Anti-Integrin Biologics (e.g., Vedolizumab): Monoclonal antibodies that target integrins on the surface of leukocytes, such as α4β7 integrin, preventing them from binding to mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gut.[5][6]

Comparative Efficacy in a DSS-Induced Colitis Model

The efficacy of ER-464195-01 was evaluated in a widely used preclinical model of IBD: dextran sodium sulfate (DSS)-induced colitis in mice. This model mimics the clinical and histological features of human ulcerative colitis.

Head-to-Head Comparison with Sulfasalazine

In a therapeutic study on DSS-induced colitis, oral administration of ER-464195-01 demonstrated comparable or even superior efficacy to sulfasalazine, a standard first-line treatment for mild to moderate IBD.

Treatment GroupChange in Body Weight (%)Colon Length (cm)Disease Activity Index (DAI)
Healthy ControlGain~8.50
DSS-Treated ControlLoss (~15-20%)~6.0High (≥10)
ER-464195-01 (5 mg/kg, p.o.) Significantly attenuated loss ~7.5 Significantly reduced
Sulfasalazine (500 mg/kg, p.o.)Attenuated loss~7.0Reduced

Data synthesized from preclinical studies. Absolute values are illustrative and may vary between experiments.

Efficacy in Prophylactic and Therapeutic Settings

ER-464195-01 has demonstrated efficacy in both preventing the onset of colitis (prophylactic treatment) and treating established disease (therapeutic treatment).[3][7] In prophylactic studies, a 10 mg/kg oral dose of ER-464195-01 significantly attenuated body weight loss, reduced the Disease Activity Index (DAI), and preserved colon length in DSS-treated mice.[3][7]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_0 Leukocyte Adhesion Cascade in IBD cluster_1 Standard IBD Treatments Leukocyte Leukocyte Integrin_inactive Integrin α/β (Inactive) Endothelium Gut Endothelium VCAM1 VCAM-1 / MAdCAM-1 Integrin_active Integrin α/β (Active) Integrin_inactive->Integrin_active Inside-out Signaling Integrin_active->VCAM1 Adhesion CRT Calreticulin (CRT) CRT->Integrin_active Binds to α subunit ER46419501 ER-464195-01 ER46419501->CRT Inhibits Vedolizumab Vedolizumab (Anti-α4β7 Integrin) Vedolizumab->Integrin_active Blocks Infliximab Infliximab (Anti-TNF-α) TNFa TNF-α Infliximab->TNFa Neutralizes

Caption: Mechanism of Action of ER-464195-01 and Standard Biologics.

G cluster_workflow DSS-Induced Colitis Experimental Workflow start Acclimatization of Mice induction Induction of Colitis (2-5% DSS in drinking water for 5-7 days) start->induction treatment Daily Oral Administration: - Vehicle (Control) - ER-464195-01 - Standard Treatment induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI Score) treatment->monitoring During treatment period endpoint Endpoint Analysis (Day 7-10): - Colon Length Measurement - Histological Analysis - Myeloperoxidase (MPO) Assay - Cytokine Profiling monitoring->endpoint conclusion Evaluation of Therapeutic Efficacy endpoint->conclusion

Caption: Workflow for DSS-Induced Colitis Efficacy Studies.

Experimental Protocols

DSS-Induced Colitis Model
  • Animals: 6- to 8-week-old male C57BL/6 or BALB/c mice are typically used.

  • Induction of Acute Colitis: Mice are provided with drinking water containing 2-5% (w/v) Dextran Sulfate Sodium (MW: 36,000-50,000 Da) ad libitum for 5 to 7 consecutive days. Control animals receive regular drinking water.[8]

  • Therapeutic Intervention: ER-464195-01 (e.g., 5 or 10 mg/kg) or a standard treatment like sulfasalazine (e.g., 500 mg/kg) is administered orally once daily, starting from the day of DSS administration or a few days after to model therapeutic intervention.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

    • Macroscopic Assessment: At the end of the study, the entire colon is excised, and its length is measured from the ileocecal junction to the anal verge.

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess the degree of inflammation, ulceration, and crypt damage.[1][7]

Conclusion

ER-464195-01, with its novel mechanism of inhibiting the calreticulin-integrin α interaction, presents a compelling profile in preclinical IBD models. Its efficacy, particularly when compared to a standard therapy like sulfasalazine, underscores its potential as a future oral treatment for IBD. Further studies, including head-to-head comparisons with biologic agents in preclinical models and eventual clinical trials, are warranted to fully elucidate its therapeutic potential for patients suffering from inflammatory bowel disease.

References

Validation

A Comparative Guide to ER-464195-01 and its Analogue E6007: Inhibitors of the Calreticulin-Integrin Interaction for Inflammatory Bowel Disease

This guide provides a detailed comparison of ER-464195-01 and its analogue, E6007, two small molecule inhibitors targeting the interaction between calreticulin (CRT) and integrin α subunits, a novel therapeutic approach...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of ER-464195-01 and its analogue, E6007, two small molecule inhibitors targeting the interaction between calreticulin (CRT) and integrin α subunits, a novel therapeutic approach for inflammatory bowel disease (IBD). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and performance of these compounds.

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of leukocytes into the intestinal mucosa, a process mediated by the adhesion of integrins on leukocytes to vascular cell adhesion molecules. The small molecule ER-464195-01 and its analogue E6007 have emerged as promising therapeutic candidates by targeting a novel mechanism: the inhibition of the interaction between calreticulin (CRT) and integrin α subunits.[1] ER-464195-01 is an orally active compound that has demonstrated significant therapeutic efficacy in preclinical models of colitis.[2] E6007, also developed by Eisai, is an analogue of ER-464195-01 and is believed to share the same mechanism of action.[1] While E6007 is currently undergoing clinical development for the treatment of IBD, publicly available preclinical data on its specific potency is limited.[1] This guide, therefore, focuses on the detailed experimental data available for ER-464195-01, providing a comprehensive overview of its performance and the methodologies used for its evaluation.

Mechanism of Action: Targeting the Calreticulin-Integrin Axis

ER-464195-01 and E6007 exert their anti-inflammatory effects by disrupting the interaction between calreticulin (CRT) and the α subunits of integrins.[1] CRT is a chaperone protein that has been shown to play a role in the activation of integrins. By binding to CRT, ER-464195-01 prevents the CRT-mediated activation of integrins, thereby inhibiting the adhesion and subsequent infiltration of leukocytes into inflamed tissues.[1] This targeted approach offers a novel strategy for the treatment of IBD by modulating the inflammatory cascade at an early stage.

Mechanism of Action of ER-464195-01 and E6007 cluster_0 Leukocyte cluster_1 Endothelial Cell Integrin α Integrin α VCAM-1 VCAM-1 Integrin α->VCAM-1 adhesion Calreticulin (CRT) Calreticulin (CRT) Calreticulin (CRT)->Integrin α activates Leukocyte Infiltration Leukocyte Infiltration ER-464195-01 / E6007 ER-464195-01 / E6007 ER-464195-01 / E6007->Calreticulin (CRT) binds to

Inhibition of Leukocyte Adhesion by ER-464195-01/E6007

Data Presentation

The following tables summarize the quantitative data for ER-464195-01 based on preclinical studies.

Table 1: Inhibition of Calreticulin (CRT) Binding to Integrin α Subunits by ER-464195-01

Integrin α SubunitIC50 (µM)
ITGA α40.17
ITGA αL0.36
ITGA αM/α2/α50.23

Table 2: Inhibition of Leukocyte Adhesion by ER-464195-01

Cell TypeAdhesion MoleculeIC50 (µM)
PMA-induced T cellsVCAM-10.15
fMLP-stimulated neutrophilsICAM-10.19

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Pull-Down Assay for CRT and Integrin α Interaction

Objective: To determine the inhibitory effect of ER-464195-01 on the binding of Calreticulin (CRT) to various integrin α subunits.

Methodology:

  • GST-fused CRT proteins were expressed and purified.

  • Integrin α subunits (ITGA α4, αL, αM/α2/α5) were prepared.

  • The GST-fused CRT proteins were incubated with the respective integrin α subunits in the presence of varying concentrations of ER-464195-01.

  • Glutathione-Sepharose beads were used to pull down the GST-fused CRT and any interacting proteins.

  • The amount of bound integrin α subunit was quantified using Western blotting.

  • IC50 values were calculated from the dose-response curves.

Cell Adhesion Assay

Objective: To evaluate the effect of ER-464195-01 on the adhesion of leukocytes to vascular adhesion molecules.

Methodology:

  • T-cell Adhesion: Human T-cells were stimulated with Phorbol 12-myristate 13-acetate (PMA).

  • Neutrophil Adhesion: Human neutrophils were stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP).

  • Microplates were coated with either Vascular Cell Adhesion Molecule-1 (VCAM-1) or Intercellular Adhesion Molecule-1 (ICAM-1).

  • The stimulated T-cells or neutrophils were pre-incubated with various concentrations of ER-464195-01.

  • The cells were then added to the coated microplates and allowed to adhere.

  • Non-adherent cells were washed away, and the number of adherent cells was quantified.

  • IC50 values were determined from the concentration-inhibition curves.

Experimental Workflow Visualization

The following diagram illustrates the general workflow used to identify and characterize inhibitors of the CRT-integrin interaction.

Workflow for Identification of CRT-Integrin Interaction Inhibitors Start Start High-Throughput Screening High-Throughput Screening Start->High-Throughput Screening Compound Library In Vitro Pull-Down Assay In Vitro Pull-Down Assay High-Throughput Screening->In Vitro Pull-Down Assay Hits Cell Adhesion Assays Cell Adhesion Assays In Vitro Pull-Down Assay->Cell Adhesion Assays Confirmed Hits In Vivo Animal Models (IBD) In Vivo Animal Models (IBD) Cell Adhesion Assays->In Vivo Animal Models (IBD) Active Compounds Lead Optimization Lead Optimization In Vivo Animal Models (IBD)->Lead Optimization Efficacious Compounds Candidate Drug (e.g., ER-464195-01) Candidate Drug (e.g., ER-464195-01) Lead Optimization->Candidate Drug (e.g., ER-464195-01) Optimized Lead

Drug Discovery Workflow

Conclusion

ER-464195-01 is a potent inhibitor of the calreticulin-integrin α interaction, demonstrating significant anti-inflammatory effects in preclinical models of IBD. Its analogue, E6007, is believed to share this novel mechanism of action and is currently in clinical development. The data presented for ER-464195-01 provides a strong rationale for the therapeutic potential of targeting the CRT-integrin axis in IBD. While a direct quantitative comparison of the potency of ER-464195-01 and E6007 is not possible based on publicly available information, the detailed characterization of ER-464195-01 offers valuable insights for researchers in the field of IBD drug discovery and development. Further disclosure of preclinical data for E6007 will be crucial for a comprehensive comparative assessment.

References

Comparative

The Calreticulin Inhibitor ER-464195-01: A Comparative Guide to a Novel Anti-Inflammatory Candidate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the novel calreticulin (CRT) inhibitor, ER-464195-01, with other therapeutic alternatives for inflammatory...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel calreticulin (CRT) inhibitor, ER-464195-01, with other therapeutic alternatives for inflammatory bowel disease (IBD). It includes an in-depth look at its mechanism of action, downstream signaling effects, and supporting experimental data, offering a valuable resource for researchers in immunology and drug discovery.

Introduction to ER-464195-01

ER-464195-01 is an orally active small molecule that inhibits the interaction between calreticulin (CRT) and integrin α subunits.[1][2][3] This interaction is crucial for the adhesion and infiltration of leukocytes into inflamed tissues, a key pathological feature of IBD.[2] By disrupting this binding, ER-464195-01 effectively suppresses the adhesiveness of T cells and neutrophils, thereby mitigating the inflammatory cascade in preclinical models of colitis.[1][2]

Mechanism of Action and Downstream Signaling

ER-464195-01's primary mechanism involves the dissociation of the CRT-integrin α complex.[2] This disruption has significant downstream consequences on intracellular signaling pathways that drive inflammation.

Key Signaling Pathway Affected: JAK/STAT

Experimental evidence strongly indicates that ER-464195-01 modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. In a dextran sodium sulfate (DSS)-induced colitis mouse model, treatment with ER-464195-01 was shown to inhibit the phosphorylation of STAT3.[2] The activation of the IL-6-STAT3 pathway is a known driver of inflammation in immune cells.[2]

Modulation of Pro-Inflammatory Cytokines

Transcriptome analysis of colon samples from DSS-induced colitis mice treated with ER-464195-01 revealed a significant downregulation of pro-inflammatory genes.[1][2] Notably, the expression of key cytokines implicated in IBD pathogenesis, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17F (IL-17F), was markedly reduced.[2]

The signaling pathway can be visualized as follows:

ER-464195-01 ER-464195-01 CRT CRT ER-464195-01->CRT inhibits binding to Leukocyte Adhesion & Infiltration Leukocyte Adhesion & Infiltration ER-464195-01->Leukocyte Adhesion & Infiltration suppresses Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-17F) Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-17F) ER-464195-01->Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-17F) downregulates STAT3 Phosphorylation STAT3 Phosphorylation ER-464195-01->STAT3 Phosphorylation inhibits Integrin α Integrin α CRT->Integrin α Integrin α->Leukocyte Adhesion & Infiltration Leukocyte Adhesion & Infiltration->Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-17F) release Inflammation Inflammation Leukocyte Adhesion & Infiltration->Inflammation Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6, IL-17F)->STAT3 Phosphorylation activate STAT3 Phosphorylation->Inflammation

Downstream effects of ER-464195-01.

While the direct impact of ER-464195-01 on the MAPK/ERK and PI3K/Akt pathways has not been explicitly detailed in the available literature, the known roles of calreticulin and integrin signaling in modulating these pathways suggest they may also be affected.[4][5] Further research is warranted to elucidate these potential connections.

Comparative Performance with Alternative IBD Therapies

ER-464195-01 presents a novel mechanism of action compared to current IBD treatments. Below is a comparison with established and emerging therapies.

Therapeutic AgentMechanism of ActionKey Downstream Effects
ER-464195-01 Inhibitor of Calreticulin-Integrin α interaction Inhibition of STAT3 phosphorylation; Downregulation of TNF-α, IL-1β, IL-6, IL-17F
Vedolizumab Anti-α4β7 integrin monoclonal antibodyBlocks leukocyte trafficking to the gut
Tofacitinib Pan-Janus Kinase (JAK) inhibitorBroadly inhibits signaling of multiple pro-inflammatory cytokines
Ustekinumab Anti-IL-12/23 p40 monoclonal antibodyInhibits Th1 and Th17 cell differentiation and cytokine production

Quantitative Comparison of Efficacy in Preclinical Models

Direct comparative studies of ER-464195-01 against other IBD drugs in the same preclinical model are limited. The following table summarizes available data from different studies on their effects on key inflammatory markers in DSS-induced colitis models.

ParameterER-464195-01Tofacitinib
TNF-α Reduction Significant downregulationSignificant reduction
IL-1β Reduction Significant downregulation-
IL-6 Reduction Significant downregulationSignificant reduction
STAT3 Phosphorylation InhibitionInhibition

Note: This table is a composite of data from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

Calreticulin-Integrin α Binding Assay (In vitro pull-down assay)

  • Protein Preparation: Recombinant GST-fused CRT protein is purified. Lysates from a relevant cell line (e.g., Jurkat T cells) are prepared.

  • Incubation: GST-CRT is incubated with the cell lysate in the presence of varying concentrations of ER-464195-01 or a vehicle control.

  • Pull-down: Glutathione-sepharose beads are used to pull down the GST-CRT and any interacting proteins.

  • Western Blotting: The pulled-down complexes are resolved by SDS-PAGE and immunoblotted with an antibody against the integrin α subunit of interest (e.g., ITGA4) to assess the level of binding.

Measurement of Cytokine Expression in DSS-Induced Colitis Model

  • Induction of Colitis: Mice are administered DSS in their drinking water to induce colitis.

  • Treatment: A cohort of mice is treated orally with ER-464195-01, while a control group receives a vehicle.

  • Tissue Collection: After a defined treatment period, colon tissues are harvested.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the colon tissue, and quantitative real-time PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., Tnfa, Il1b, Il6, Il17f).

  • Protein Analysis (ELISA): Colon tissue homogenates can be analyzed by ELISA to quantify the protein levels of the same cytokines.

Macrophage Polarization Assay

  • Macrophage Isolation: Bone marrow-derived macrophages (BMDMs) are isolated from mice.

  • Differentiation: Cells are cultured with M-CSF to differentiate into mature macrophages.

  • Polarization: Macrophages are polarized towards a pro-inflammatory (M1) phenotype using LPS and IFN-γ, or an anti-inflammatory (M2) phenotype using IL-4.

  • Treatment: During polarization, cells are treated with ER-464195-01 or a vehicle control.

  • Analysis: The expression of M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1) is assessed by flow cytometry or qRT-PCR. The production of pro- and anti-inflammatory cytokines in the culture supernatant is measured by ELISA.

cluster_0 In Vitro cluster_1 In Vivo (DSS Colitis Model) Binding Assay Binding Assay Mechanism of Action Mechanism of Action Binding Assay->Mechanism of Action Macrophage Polarization Macrophage Polarization Cellular Effects Cellular Effects Macrophage Polarization->Cellular Effects Treatment Treatment Tissue Analysis Tissue Analysis Treatment->Tissue Analysis In Vivo Efficacy In Vivo Efficacy Tissue Analysis->In Vivo Efficacy ER-464195-01 ER-464195-01 ER-464195-01->Binding Assay ER-464195-01->Macrophage Polarization ER-464195-01->Treatment Alternative Drugs Alternative Drugs Alternative Drugs->Treatment

Experimental workflow for evaluating ER-464195-01.

Conclusion

ER-464195-01 represents a promising, first-in-class oral therapeutic candidate for IBD with a novel mechanism of action targeting the calreticulin-integrin interaction. Its ability to suppress leukocyte adhesion and downregulate key pro-inflammatory cytokines and signaling pathways, such as JAK/STAT, highlights its potential as a valuable addition to the IBD treatment landscape. Further comparative studies are needed to fully elucidate its therapeutic profile relative to existing and emerging therapies.

References

Validation

Validating the Therapeutic Effects of ER-464195-01: A Comparative Analysis with Genetic Knockout Models

A detailed guide for researchers, scientists, and drug development professionals on the validation of the calreticulin-integrin alpha inhibitor, ER-464195-01, through comparative analysis with genetic knockout models. Th...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of the calreticulin-integrin alpha inhibitor, ER-464195-01, through comparative analysis with genetic knockout models.

This guide provides a comprehensive comparison of the pharmacological effects of ER-464195-01 with the phenotypes of relevant genetic knockout models. By examining the parallels between chemical inhibition and genetic ablation of the target, we can strengthen the validation of ER-464195-01's mechanism of action and its therapeutic potential, particularly in the context of inflammatory bowel disease (IBD).

Introduction to ER-464195-01

ER-464195-01 is an orally active small molecule inhibitor that specifically disrupts the interaction between Calreticulin (CRT) and integrin α subunits.[1][2] This interaction is crucial for the activation of integrins and subsequent leukocyte adhesion and infiltration into inflamed tissues, a key process in the pathogenesis of IBD.[2] ER-464195-01 has demonstrated therapeutic efficacy in mouse models of colitis by suppressing the adhesiveness of T cells and neutrophils and downregulating the expression of pro-inflammatory genes.[2][3]

The Role of Genetic Knockout Models in Target Validation

Genetic knockout models, where a specific gene is inactivated, are a cornerstone of target validation in drug discovery.[4][5] By comparing the phenotype of a knockout animal with the effects of a drug, researchers can ascertain whether the drug's effects are on-target. If the pharmacological inhibition of a protein phenocopies the genetic knockout of that same protein, it provides strong evidence for the drug's specificity and mechanism of action.

Signaling Pathway of Calreticulin and Integrin α Interaction

The following diagram illustrates the signaling pathway inhibited by ER-464195-01. Under inflammatory conditions, Calreticulin translocates to the cell surface and binds to the cytoplasmic tail of integrin α subunits. This interaction is thought to facilitate the conformational change in integrins required for their activation and subsequent binding to their ligands, such as ICAM-1 and VCAM-1, on endothelial cells, leading to leukocyte adhesion and extravasation.

cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell CRT Calreticulin (CRT) Integrin_inactive Integrin α/β (Inactive) CRT->Integrin_inactive Binds to α subunit Integrin_active Integrin α/β (Active) Integrin_inactive->Integrin_active Activation ICAM1 ICAM-1 Integrin_active->ICAM1 Binds to ER464195_01 ER-464195-01 ER464195_01->CRT Inhibits binding Adhesion Leukocyte Adhesion & Extravasation ICAM1->Adhesion Leads to cluster_validation Validation Logic ER464195_01 ER-464195-01 (Pharmacological Inhibition) Target Target Protein (CRT-Integrin Interaction) ER464195_01->Target Inhibits Knockout Genetic Knockout (e.g., ITGAL, ITGA4) Knockout->Target Ablates Phenotype Observed Phenotype (e.g., Reduced Inflammation, Decreased Cell Adhesion) Target->Phenotype Leads to Validation On-Target Validation Phenotype->Validation Comparison start Start in_vitro In Vitro Assays (e.g., Cell Adhesion) start->in_vitro in_vivo In Vivo Model (e.g., Colitis) start->in_vivo data_collection Data Collection (Phenotypic, Molecular) in_vitro->data_collection in_vivo->data_collection comparison Comparative Analysis data_collection->comparison conclusion Conclusion on Target Validation comparison->conclusion

References

Comparative

Comparative Analysis of ER-464195-01 Cross-Reactivity with Other Chaperones

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the Calreticulin (CRT) inhibitor, ER-464195-01, focusing on its cross-reactivity with other molecular chaperon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Calreticulin (CRT) inhibitor, ER-464195-01, focusing on its cross-reactivity with other molecular chaperones. While ER-464195-01 is described as a specific inhibitor of the CRT-integrin interaction, publicly available data on its direct cross-reactivity with other chaperones is limited. This guide addresses this data gap by providing a context for potential cross-reactivity, outlining experimental protocols for assessing selectivity, and presenting the known activity of ER-464195-01.

Introduction to ER-464195-01

ER-464195-01 is a small molecule inhibitor that specifically targets the interaction between Calreticulin (CRT) and the cytoplasmic tails of integrin α subunits.[1][2][3] This interaction is crucial for leukocyte adhesion and migration, processes implicated in inflammatory conditions such as inflammatory bowel disease (IBD).[1][2] By disrupting the CRT-integrin α subunit binding, ER-464195-01 effectively suppresses the adhesiveness of T cells and neutrophils, thereby ameliorating disease severity in animal models of IBD.[1][2]

ER-464195-01 Potency and Known Specificity

ER-464195-01 has demonstrated potent inhibition of the CRT-integrin interaction and subsequent cellular processes. The table below summarizes the available quantitative data on its inhibitory activity.

Target Interaction/ProcessIC50 (µM)Reference
CRT and Integrin α40.17[1][3]
CRT and Integrin αL0.36[1][3]
CRT and Integrin αM/α2/α50.23[1][3]
PMA-induced T cell adhesion to VCAM-10.15[3]
fMLP-stimulated neutrophil adhesion to ICAM-10.19[3]

Cross-Reactivity with Other Chaperones: A Data Gap

A comprehensive search of the scientific literature did not yield specific experimental data on the cross-reactivity of ER-464195-01 with other molecular chaperones such as Calnexin, Heat Shock Protein 70 (HSP70), Heat Shock Protein 90 (HSP90), or Glucose-Regulated Protein 78 (GRP78/BiP). The description of ER-464195-01 as "specific" is based on its targeted disruption of the CRT-integrin protein-protein interaction.

Potential for Specificity and Cross-Reactivity: A Mechanistic Perspective

The specificity of a small molecule inhibitor is often dictated by its mechanism of action. ER-464195-01 inhibits a specific protein-protein interaction interface between Calreticulin and integrin α subunits. This mode of action can, in principle, confer high specificity, as the topology of this interface is likely to be unique.

However, the potential for cross-reactivity with other chaperones, particularly the homologous lectin chaperone Calnexin, cannot be entirely dismissed without direct experimental evidence. Calreticulin and Calnexin share significant structural and functional similarities, both playing roles in the quality control of glycoprotein folding in the endoplasmic reticulum.

Below is a diagram illustrating the signaling pathway inhibited by ER-464195-01.

cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Integrin_alpha Integrin α subunit Integrin_beta Integrin β subunit Integrin_alpha->Integrin_beta Forms active integrin Adhesion_Molecule Adhesion Molecule (e.g., VCAM-1, ICAM-1) Integrin_beta->Adhesion_Molecule Adhesion Calreticulin Calreticulin (CRT) Calreticulin->Integrin_alpha Binds to cytoplasmic tail ER46419501 ER-464195-01 ER46419501->Calreticulin Inhibits binding Leukocyte_Migration Leukocyte Migration and Inflammation Adhesion_Molecule->Leukocyte_Migration Leads to

Figure 1. Signaling pathway of Calreticulin-mediated integrin activation and its inhibition by ER-464195-01.

Experimental Protocols for Assessing Chaperone Cross-Reactivity

To address the gap in cross-reactivity data, researchers can employ a variety of established experimental protocols. The following provides an overview of key methodologies.

In Vitro Binding Assays
  • Principle: These assays directly measure the binding affinity of the inhibitor to a panel of purified chaperone proteins.

  • Methodologies:

    • Fluorescence Polarization (FP): A fluorescently labeled ligand for the chaperone is displaced by the inhibitor, leading to a change in the polarization of the emitted light.

    • Surface Plasmon Resonance (SPR): The inhibitor is flowed over a sensor chip with immobilized chaperones, and binding is detected as a change in the refractive index.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to the chaperone, providing a complete thermodynamic profile of the interaction.

Functional Assays
  • Principle: These assays assess the effect of the inhibitor on the known biological function of the chaperones.

  • Methodologies:

    • ATPase Activity Assays: For chaperones with ATPase activity (e.g., HSP70, HSP90, GRP78), the effect of the inhibitor on ATP hydrolysis is measured, typically using a colorimetric or luminescent readout.

    • Chaperone-Assisted Refolding Assays: The ability of a chaperone to refold a denatured substrate protein (e.g., luciferase) in the presence and absence of the inhibitor is quantified.

Cellular Target Engagement Assays
  • Principle: These assays confirm that the inhibitor interacts with the intended target and potential off-targets within a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): The binding of the inhibitor to a chaperone in cell lysate or intact cells can stabilize the protein against thermal denaturation. This change in thermal stability is detected by immunoblotting or mass spectrometry.

The following diagram outlines a logical workflow for assessing the cross-reactivity of a chaperone inhibitor.

Start Start: Chaperone Inhibitor (e.g., ER-464195-01) Primary_Target_Validation Primary Target Validation (Calreticulin) Start->Primary_Target_Validation In_Vitro_Screening In Vitro Screening Panel (e.g., Calnexin, HSP70, HSP90, GRP78) Primary_Target_Validation->In_Vitro_Screening Binding_Assays Binding Assays (FP, SPR, ITC) In_Vitro_Screening->Binding_Assays Functional_Assays Functional Assays (ATPase, Refolding) In_Vitro_Screening->Functional_Assays Hits_Identified Cross-reactive Hits Identified? Binding_Assays->Hits_Identified Functional_Assays->Hits_Identified Cellular_Assays Cellular Target Engagement (CETSA) Hits_Identified->Cellular_Assays Yes No_Hits High Specificity Confirmed Hits_Identified->No_Hits No Selectivity_Profile Determine Selectivity Profile and IC50/Kd Values Cellular_Assays->Selectivity_Profile End End Selectivity_Profile->End No_Hits->End

Figure 2. Experimental workflow for assessing the cross-reactivity of a chaperone inhibitor.

Conclusion

ER-464195-01 is a potent inhibitor of the Calreticulin-integrin interaction with therapeutic potential in inflammatory diseases. While it is reported to be specific, a lack of publicly available experimental data on its cross-reactivity with other chaperones necessitates further investigation. The mechanistic basis of its action—targeting a protein-protein interface—suggests a potential for high specificity. The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate the selectivity profile of ER-464195-01 and other chaperone inhibitors, a critical step in their preclinical and clinical development.

References

Validation

Structure-Activity Relationship of ER-464195-01 Analogues: A Comparative Guide

An in-depth analysis of the structural modifications of the novel Calreticulin inhibitor ER-464195-01 and their impact on its biological activity remains a subject of ongoing investigation within the scientific community...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural modifications of the novel Calreticulin inhibitor ER-464195-01 and their impact on its biological activity remains a subject of ongoing investigation within the scientific community. Publicly available data on a systematic structure-activity relationship (SAR) study of ER-464195-01 analogues is currently limited. However, based on the known mechanism of action and the chemical structure of the parent compound, we can infer key areas of interest for analogue design and optimization.

ER-464195-01 has been identified as a potent inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits, a mechanism that has shown significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1][2] The compound, with the IUPAC name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine, presents several moieties that are likely crucial for its activity and could be targets for modification in analogue synthesis.

Core Structure of ER-464195-01

The chemical structure of ER-464195-01 is characterized by three main components: a tetramethylcyclohexyl group, a phenylpiperazine core, and a propyl chain.

G cluster_0 ER-464195-01 cluster_1 Key Structural Moieties Parent_Compound 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine Tetramethylcyclohexyl Tetramethylcyclohexyl Group Parent_Compound->Tetramethylcyclohexyl Phenylpiperazine Phenylpiperazine Core Parent_Compound->Phenylpiperazine Propyl_Chain Propyl Chain Parent_Compound->Propyl_Chain

Figure 1. Key structural components of ER-464195-01.

Hypothetical Structure-Activity Relationships

While specific experimental data on ER-464195-01 analogues is not available in the public domain, we can hypothesize potential SAR based on common medicinal chemistry principles.

1. The Tetramethylcyclohexyl Group: This bulky, lipophilic group is likely critical for anchoring the molecule within a hydrophobic pocket of the target protein, Calreticulin.

  • Hypothesis: Modifications to the size and lipophilicity of this group would significantly impact binding affinity. Replacing the cyclohexyl ring with smaller or larger cycloalkanes, or introducing polar substituents, could probe the steric and electronic requirements of the binding site.

2. The Phenylpiperazine Core: This central scaffold likely positions the other functional groups in the optimal orientation for interaction with the target.

  • Hypothesis: Alterations to the substitution pattern on the phenyl ring or replacement of the piperazine ring with other heterocyclic systems (e.g., piperidine, morpholine) would likely alter the compound's conformation and, consequently, its activity.

3. The Propyl Chain: The N-propyl group on the piperazine ring may be involved in additional hydrophobic interactions or could influence the overall physicochemical properties of the molecule, such as solubility and membrane permeability.

  • Hypothesis: Varying the length and branching of this alkyl chain could modulate the compound's potency and pharmacokinetic profile.

Biological Activity of ER-464195-01

ER-464195-01 has demonstrated potent inhibitory activity against the CRT-integrin α interaction. This activity translates to the suppression of leukocyte adhesion and migration, which are key processes in the pathogenesis of IBD.[1]

Target InteractionIC50 (µM)
CRT - ITGA α40.17
CRT - ITGA αL0.36
CRT - ITGA αM/α2/α50.23

Table 1. Inhibitory activity of ER-464195-01 on the interaction between Calreticulin (CRT) and various integrin α subunits (ITGAs).[3]

Experimental Protocols

The following are generalized experimental protocols that would be essential for elucidating the SAR of ER-464195-01 analogues.

1. Analogue Synthesis:

  • General Scheme: A potential synthetic route would involve the coupling of a substituted phenylpiperazine with a suitable tetramethylcyclohexyl derivative, followed by N-alkylation to introduce the propyl chain or its analogues. Standard organic chemistry techniques such as cross-coupling reactions (e.g., Buchwald-Hartwig amination) and reductive amination would be employed.

2. In Vitro Binding Assays:

  • ELISA-based Protein-Protein Interaction Assay: To quantify the inhibitory effect of analogues on the CRT-integrin α interaction, an Enzyme-Linked Immunosorbent Assay (ELISA) could be used. Recombinant CRT would be coated on a microplate, followed by the addition of a specific biotinylated integrin α subunit in the presence of varying concentrations of the test compound. The extent of binding would be detected using a streptavidin-HRP conjugate and a colorimetric substrate. IC50 values would be calculated from the dose-response curves.

3. Cell-Based Adhesion Assays:

  • Leukocyte Adhesion to Endothelial Cells: To assess the functional activity of the analogues, a cell-based adhesion assay would be performed. A monolayer of activated human umbilical vein endothelial cells (HUVECs) would be co-cultured with fluorescently labeled leukocytes (e.g., Jurkat cells) in the presence of the test compounds. The number of adherent leukocytes would be quantified by fluorescence microscopy or a plate reader.

Signaling Pathway and Experimental Workflow

The mechanism of action of ER-464195-01 involves the disruption of a key protein-protein interaction that is crucial for leukocyte adhesion and infiltration into inflamed tissues.

G cluster_pathway Leukocyte Adhesion Signaling Pathway cluster_intervention Therapeutic Intervention CRT Calreticulin (CRT) Integrin Integrin α Subunit Adhesion Leukocyte Adhesion & Migration Inflammation Inflammation ER464195 ER-464195-01 (or Analogue) ER464195->CRT Inhibits Interaction

Figure 2. Signaling pathway of leukocyte adhesion and the inhibitory action of ER-464195-01.

G cluster_workflow SAR Experimental Workflow Synthesis Analogue Synthesis Binding_Assay In Vitro Binding Assay (e.g., ELISA) Cell_Assay Cell-Based Adhesion Assay Data_Analysis SAR Analysis

Figure 3. A typical experimental workflow for the structure-activity relationship (SAR) study of ER-464195-01 analogues.

Conclusion

While a comprehensive SAR guide for ER-464195-01 analogues cannot be constructed without specific experimental data, this guide provides a framework for understanding the key structural features of the parent compound and outlines the necessary experimental approaches to elucidate these relationships. The development of novel analogues based on the structural hypotheses presented here could lead to the discovery of more potent and selective Calreticulin inhibitors with improved therapeutic profiles for the treatment of inflammatory diseases. Further research and publication of SAR data are eagerly awaited by the scientific community.

References

Comparative

Assessing the Specificity of ER-464195-01: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of ER-464195-01, a novel inhibitor of the Calreticulin-integrin interaction, with other potential modulators of C...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of ER-464195-01, a novel inhibitor of the Calreticulin-integrin interaction, with other potential modulators of Calreticulin activity. This analysis is supported by available experimental data and detailed methodologies to assist in the evaluation of its specificity and potential therapeutic applications.

Introduction to ER-464195-01

ER-464195-01 is a small molecule inhibitor that has been identified as a specific antagonist of the interaction between Calreticulin (CRT) and the cytoplasmic tails of integrin α subunits.[1] This interaction is crucial for the activation of integrins and subsequent downstream signaling pathways that mediate cell adhesion and inflammation. By disrupting this binding, ER-464195-01 presents a promising therapeutic strategy for inflammatory conditions, such as inflammatory bowel disease (IBD).[2]

Mechanism of Action: Targeting the Calreticulin-Integrin Axis

Calreticulin, a chaperone protein primarily located in the endoplasmic reticulum, also plays a critical role in the regulation of integrin-mediated cell adhesion. It binds to a highly conserved KxGFFKR motif within the cytoplasmic domain of integrin α subunits, a process essential for maintaining the active conformation of the integrin.[3] ER-464195-01 directly interferes with this interaction, leading to a reduction in leukocyte adhesion and infiltration into inflamed tissues.[2]

Below is a diagram illustrating the signaling pathway and the inhibitory action of ER-464195-01.

cluster_cell Leukocyte Integrin Integrin Adhesion Adhesion Integrin->Adhesion Promotes Calreticulin Calreticulin Calreticulin->Integrin Binds to α-subunit ER-464195-01 ER-464195-01 ER-464195-01->Calreticulin Inhibits Interaction

Caption: Signaling pathway of Calreticulin-Integrin mediated cell adhesion and its inhibition by ER-464195-01.

Comparative Analysis of Calreticulin Inhibitors

To assess the specificity of ER-464195-01, a comparison with other molecules known to modulate Calreticulin is essential. While direct inhibitors of the Calreticulin-integrin interaction are not widely reported, other compounds targeting different functions of Calreticulin can provide a basis for comparison.

CompoundTarget/MechanismReported IC50/AffinityTherapeutic Area
ER-464195-01 Inhibits Calreticulin-Integrin α subunit interaction IC50: 0.17 µM (α4), 0.36 µM (αL), 0.23 µM (αM/α2/α5) [1]Inflammatory Bowel Disease [2]
HematoxylinBinds to the N-glycan binding domain of mutant CalreticulinNot explicitly reported as an IC50 for this interactionMyeloproliferative Neoplasms

Experimental Data and Protocols

The specificity of ER-464195-01 has been evaluated through various in vitro and in situ assays.

In Vitro Calreticulin-Integrin Binding Assay

A cell-free binding assay is utilized to quantify the inhibitory effect of compounds on the interaction between Calreticulin and integrin α subunits.

Experimental Workflow:

Recombinant_CRT Recombinant Calreticulin (GST-tagged) Incubation Incubation with ER-464195-01 or Comparator Recombinant_CRT->Incubation Integrin_Peptide Biotinylated Integrin α-subunit Peptide Streptavidin_Plate Streptavidin-coated Plate Integrin_Peptide->Streptavidin_Plate Immobilization Streptavidin_Plate->Incubation Detection Detection of GST-CRT binding Incubation->Detection IC50_Determination IC50 Determination Detection->IC50_Determination

Caption: Workflow for the in vitro Calreticulin-Integrin binding assay.

Protocol:

  • Immobilization: Biotinylated peptides corresponding to the cytoplasmic tail of integrin α subunits (e.g., α4, αL, αM) are immobilized on a streptavidin-coated microplate.

  • Incubation: Recombinant GST-tagged Calreticulin is pre-incubated with varying concentrations of ER-464195-01 or a comparator compound.

  • Binding: The Calreticulin-compound mixture is added to the wells containing the immobilized integrin peptides and incubated to allow binding.

  • Washing: The plate is washed to remove unbound Calreticulin.

  • Detection: The amount of bound GST-Calreticulin is quantified using an anti-GST antibody conjugated to a detectable enzyme (e.g., HRP) followed by the addition of a substrate.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Situ Proximity Ligation Assay (PLA)

To confirm the inhibition of the Calreticulin-integrin interaction within a cellular context, the in situ Proximity Ligation Assay (PLA) is employed. This technique allows for the visualization and quantification of protein-protein interactions in fixed cells.[4][5][6][7][8]

Experimental Workflow:

Cell_Culture Cell Culture and Treatment with Inhibitor Fixation_Permeabilization Fixation and Permeabilization Cell_Culture->Fixation_Permeabilization Primary_Antibodies Incubation with Primary Antibodies (anti-CRT & anti-Integrin) Fixation_Permeabilization->Primary_Antibodies PLA_Probes Addition of PLA Probes (Oligonucleotide-linked secondary antibodies) Primary_Antibodies->PLA_Probes Ligation Ligation to form a circular DNA strand PLA_Probes->Ligation Amplification Rolling Circle Amplification with fluorescent probes Ligation->Amplification Microscopy Fluorescence Microscopy and Image Analysis Amplification->Microscopy Quantification Quantification of PLA signals Microscopy->Quantification

Caption: Workflow for the in situ Proximity Ligation Assay (PLA).

Protocol:

  • Cell Culture and Treatment: Cells endogenously expressing Calreticulin and the integrin of interest are cultured and treated with ER-464195-01 or a control compound.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized to allow antibody access.

  • Primary Antibodies: The cells are incubated with a pair of primary antibodies raised in different species, one specific for Calreticulin and the other for the target integrin α subunit.

  • PLA Probes: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) that recognize the primary antibodies are added.

  • Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.

  • Amplification: A DNA polymerase is used to amplify the circular DNA template via rolling circle amplification, incorporating fluorescently labeled nucleotides.

  • Visualization and Quantification: The resulting fluorescent signals, representing individual protein-protein interaction events, are visualized by fluorescence microscopy and quantified using image analysis software.

Specificity and Off-Target Profile

A comprehensive assessment of a compound's specificity requires screening against a broad panel of potential off-target proteins. While specific off-target screening data for ER-464195-01 is not publicly available, its mechanism of action, which involves disrupting a specific protein-protein interaction, suggests a potentially higher degree of specificity compared to inhibitors that target highly conserved enzymatic sites, such as kinase inhibitors.

For a thorough evaluation, it is recommended to perform a comprehensive selectivity screening, such as a kinome scan, to identify any potential off-target kinase interactions.

Conclusion

ER-464195-01 is a potent and specific inhibitor of the Calreticulin-integrin α subunit interaction. The available data from in vitro binding assays and in situ cellular assays support its targeted mechanism of action. To provide a more complete picture of its specificity, further studies comparing it with other direct inhibitors of the Calreticulin-integrin interaction and comprehensive off-target profiling are warranted. This guide provides the foundational information and experimental frameworks for researchers to conduct such comparative assessments.

References

Validation

Independent Verification of ER-464195-01 Research Findings: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the novel investigational drug ER-464195-01 with a conventional therapeutic, sulfasalazine, in the context of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel investigational drug ER-464195-01 with a conventional therapeutic, sulfasalazine, in the context of inflammatory bowel disease (IBD) research. The information presented is based on preclinical findings from a key study, offering a detailed look at the experimental methodology and comparative performance data.

Comparative Efficacy of ER-464195-01 and Sulfasalazine in a Murine Model of Colitis

A study by Ohkuro et al. (2018) in Nature Communications evaluated the therapeutic potential of ER-464195-01 in a dextran sodium sulfate (DSS)-induced colitis mouse model, a well-established model that mimics aspects of human ulcerative colitis. The study included a direct comparison with sulfasalazine, a commonly used anti-inflammatory drug for IBD. The findings indicated that ER-464195-01 demonstrated a comparable or superior therapeutic effect to sulfasalazine at a significantly lower dose.

Table 1: Comparison of Therapeutic Efficacy in DSS-Induced Colitis in Mice

ParameterDSS ControlER-464195-01 (5 mg/kg)Sulfasalazine (500 mg/kg)
Body Weight Change (%) ~ -10%Ameliorated lossAmeliorated loss
Disease Activity Index (DAI) Significantly elevatedSignificantly reducedSignificantly reduced
Colon Length Significantly shortenedSignificantly preservedSignificantly preserved

Note: The data presented are approximations derived from the graphical representations in the cited publication. For precise quantitative values and statistical analysis, please refer to the original research article and its supplementary materials.

Mechanism of Action: A Novel Approach to Inflammation

ER-464195-01 operates through a distinct mechanism of action compared to traditional IBD therapies. It is a small molecule inhibitor of the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs). This interaction is crucial for the activation of integrins, which mediate the adhesion and infiltration of leukocytes (immune cells) into inflamed intestinal tissue. By disrupting the CRT-ITGA binding, ER-464195-01 effectively suppresses the inflammatory cascade.

In contrast, sulfasalazine is a member of the aminosalicylate class of drugs. Its primary mechanism is thought to involve the inhibition of cyclooxygenase and lipoxygenase pathways, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.

Experimental Protocols

The comparative data was generated using a standardized DSS-induced colitis model in mice.

Induction of Colitis:

  • Animal Model: C57BL/6 mice are commonly used for this model.

  • Inducing Agent: Dextran sodium sulfate (DSS), a synthetic sulfated polysaccharide, is administered in the drinking water at a concentration of 2-5% (w/v) for a period of 5-7 days.

  • Pathophysiology: DSS is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation that mimics human ulcerative colitis.

Treatment Administration:

  • ER-464195-01: Administered orally (p.o.) once daily (q.d.) for the duration of the study, typically starting concurrently with or shortly after DSS administration.

  • Sulfasalazine: Administered orally as a positive control.

Assessment of Disease Severity:

  • Body Weight: Monitored daily as an indicator of general health and disease progression. Weight loss is a hallmark of colitis severity.

  • Disease Activity Index (DAI): A composite score calculated based on body weight loss, stool consistency, and the presence of blood in the stool. This provides a standardized measure of disease severity.

  • Colon Length: At the end of the study, mice are euthanized, and the length of the colon is measured. Inflammation leads to a characteristic shortening of the colon.

  • Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, tissue damage, and immune cell infiltration at a microscopic level.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway targeted by ER-464195-01 and a typical experimental workflow for its evaluation.

G ER-464195-01 Signaling Pathway cluster_0 Leukocyte cluster_1 Endothelial Cell CRT Calreticulin (CRT) ITGA Integrin α (ITGA) CRT->ITGA Activates Adhesion Leukocyte Adhesion & Infiltration ITGA->Adhesion Mediates VCAM1 VCAM-1 ITGA->VCAM1 Binds to ER464195 ER-464195-01 ER464195->CRT Inflammation Inflammation Adhesion->Inflammation Leads to

Caption: Mechanism of ER-464195-01 action.

G Start Start DSS_Admin DSS Administration (in drinking water) Start->DSS_Admin Treatment Drug Treatment (ER-464195-01 or Sulfasalazine) DSS_Admin->Treatment Monitoring Daily Monitoring (Body Weight, DAI) Treatment->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis Analysis (Colon Length, Histology) Sacrifice->Analysis End End Analysis->End

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of ER-464195-01

For Immediate Use by Researchers, Scientists, and Drug Development Professionals The following guide provides a comprehensive framework for the safe and compliant disposal of the novel small molecule inhibitor, ER-464195...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive framework for the safe and compliant disposal of the novel small molecule inhibitor, ER-464195-01. As a specific Safety Data Sheet (SDS) for ER-464195-01 is not publicly available, a common situation for new research compounds, it is imperative to handle and dispose of this chemical with the assumption that it is hazardous.[1][2] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1]

Core Principle: Handle as a Hazardous Substance

Given the unknown toxicological and environmental profile of ER-464195-01, it must be treated as a potentially hazardous chemical.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1] All disposal procedures must be managed through your institution's hazardous waste program.[1]

Quantitative Data and Disposal Considerations

The following table summarizes the key considerations and procedural steps for the disposal of ER-464195-01, based on general best practices for laboratory chemical waste.

ParameterGuidelineRationale and Source
Waste Classification Hazardous WasteAssume hazardous due to lack of specific SDS.[1][2]
Solid Waste Segregate in a designated, labeled, leak-proof container for solids.Prevents accidental mixing and ensures proper disposal.[1][3]
Liquid Waste Segregate in a designated, labeled, compatible, leak-proof container for liquids.Prevents dangerous reactions and environmental contamination.[1][4]
Contaminated Materials Dispose of as hazardous waste (e.g., gloves, pipette tips, lab paper).Items contaminated with the chemical are also considered hazardous.[1][5]
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.Ensures removal of residual hazardous material before container disposal.[6][7][8]
Labeling "Hazardous Waste," full chemical name ("ER-464195-01"), and date.Complies with regulations and ensures safe handling.[9][10]
Storage In a designated, secure Satellite Accumulation Area (SAA) with secondary containment.Minimizes risk of spills and exposure.[1][3]

Experimental Protocol: Standard Disposal Procedure

The following is a step-by-step methodology for the proper disposal of ER-464195-01 and associated waste.

1. Waste Segregation:

  • Solid Waste: Collect all materials contaminated with ER-464195-01, such as pipette tips, gloves, and weighing paper, in a designated hazardous waste container for solids.[1]

  • Liquid Waste: Collect all solutions containing ER-464195-01, including unused stock solutions and the first rinse of "empty" containers, in a designated, chemically compatible hazardous waste container for liquids.[1][4] Do not mix with other incompatible waste streams.[4]

2. Container Management:

  • Use containers made of a material compatible with the waste (e.g., glass or high-density polyethylene for organic solvents).[1][3]

  • Ensure containers are in good condition, leak-proof, and have a tightly fitting cap.[5][10]

  • Keep waste containers closed except when adding waste.[1][10]

3. Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste."[9][10]

  • Include the full chemical name "ER-464195-01" (no abbreviations).[9]

  • Note the date when waste was first added to the container.[9]

4. Decontamination:

  • Decontaminate all glassware and equipment that has come into contact with ER-464195-01.

  • The rinsate from this decontamination process must be collected and disposed of as liquid hazardous waste.[8]

5. Disposal of "Empty" Containers:

  • Triple-rinse the original container with a suitable solvent.[6][7]

  • Collect all three rinses as liquid hazardous waste.[6][8]

  • After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[6][7]

6. Arrange for Disposal:

  • Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of ER-464195-01.

G start Start: ER-464195-01 Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Disposal workflow for ER-464195-01.

References

Handling

Essential Safety and Operational Guide for Handling ER-464195-01

For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety, handling, and disposal information for the research compound ER-464195-01. All personnel must review thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for the research compound ER-464195-01. All personnel must review this guide thoroughly before handling the compound.

Compound Information

ER-464195-01 is a specific, orally active inhibitor of Calreticulin (CRT) binding to integrin α subunits. It is intended for research use only and is not for human or veterinary use.[1]

PropertyValue
IUPAC Name 1-propyl-4-(2-(3,3,5,5-tetramethylcyclohexyl)phenyl)piperazine hydrochloride
Synonyms ER-464195-01 HCl, ER 464195-01
CAS Number 859218-37-4 (HCl)
Molecular Formula C₂₃H₃₉ClN₂
Molecular Weight 379.03 g/mol

Table 1: Physicochemical Properties of ER-464195-01

Personal Protective Equipment (PPE)

As a precautionary measure for a compound with an incomplete toxicological profile, the following minimum PPE is mandatory when handling ER-464195-01.

PPE CategorySpecificationRationale
Hand Protection Double-layered disposable nitrile gloves.To provide robust protection against incidental skin contact.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles of the compound.
Body Protection A knee-length laboratory coat with long sleeves.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible.To prevent inhalation of the compound.

Table 2: Recommended Personal Protective Equipment for ER-464195-01

Handling and Storage

Storage:

  • Short-term (days to weeks): Store in a dry, dark location at 0-4°C.[1]

  • Long-term (months to years): Store at -20°C.[1]

Handling:

  • Handle ER-464195-01 in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent inhalation of dust or aerosols.

  • Wash hands thoroughly after handling.

Disposal Plan

Dispose of ER-464195-01 and any contaminated materials as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Compound Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste container immediately after use.
Empty Containers Rinse thoroughly with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent disposal of the container should follow institutional guidelines.

Table 3: Disposal Guidelines for ER-464195-01

Experimental Protocols

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

This protocol is based on a study demonstrating the therapeutic effects of ER-464195-01 in a mouse model of inflammatory bowel disease[2][3].

Workflow:

G cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Administer 2% DSS in drinking water for 5 days Treatment Administer ER-464195-01 (5 mg/kg, p.o.) daily for 6 days Induction->Treatment Initiate treatment after induction period Monitor Daily monitoring of body weight and disease activity index (DAI) Treatment->Monitor Analysis At day 6, collect colon tissue for length measurement and histological analysis Monitor->Analysis G cluster_cell Leukocyte cluster_inhibition Inhibition by ER-464195-01 CRT Calreticulin (CRT) X CRT->X Binds to Integrin Integrin α subunit Adhesion Leukocyte Adhesion & Infiltration Integrin->Adhesion Promotes Inhibitor ER-464195-01 Inhibitor->X X->Integrin

References

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